Product packaging for 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene(Cat. No.:CAS No. 529-18-0)

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Cat. No.: B1296717
CAS No.: 529-18-0
M. Wt: 123.2 g/mol
InChI Key: RNHFKJBXKFGPIY-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B1296717 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene CAS No. 529-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHFKJBXKFGPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340469
Record name 8-methyl-8-azabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-18-0
Record name 8-methyl-8-azabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, a notable member of the tropane alkaloid family, is a bicyclic amine with significant applications in synthetic organic chemistry and drug discovery. Its rigid structure, incorporating a bridgehead nitrogen and a reactive double bond, makes it a valuable scaffold and intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental data and protocols relevant to researchers in the field.

Chemical and Physical Properties

This compound, also known by its CAS number 529-18-0, is a volatile, bicyclic amine. While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be summarized and compared with its close derivatives. The core chemical identifiers and computed properties are presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃N[1]
Molecular Weight 123.20 g/mol [1]
CAS Number 529-18-0[1]
Topological Polar Surface Area (TPSA) 3.2 Ų[1]
Hydrogen Bond Acceptors 1N/A
Hydrogen Bond Donors 0N/A

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

G tropinone Tropinone reduction Reduction (e.g., NaBH₄) tropinone->reduction tropine Tropine reduction->tropine dehydration Dehydration (e.g., H₂SO₄, heat) tropine->dehydration product This compound dehydration->product

Figure 1. Conceptual synthetic workflow from tropinone.

A general experimental protocol for a similar transformation suggests the following steps:

  • Reduction of Tropinone to Tropine: Tropinone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, monitored by a suitable technique like thin-layer chromatography (TLC). The reaction is then quenched, and the product, tropine, is extracted and purified.

  • Dehydration of Tropine: Tropine is treated with a strong acid, such as sulfuric acid or phosphoric acid, and heated. The reaction mixture is then distilled to isolate the alkene product. The crude product is subsequently purified by distillation or chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce in the public domain. However, based on the structure and data from related compounds, the expected spectral characteristics can be predicted.

Spectroscopic TechniquePredicted Data
¹H NMR Signals corresponding to olefinic protons (around 5.5-6.0 ppm), bridgehead protons, protons adjacent to the nitrogen, and the methyl group protons.
¹³C NMR Signals for the two sp² hybridized carbons of the double bond (in the range of 120-140 ppm), in addition to the signals for the sp³ carbons of the bicyclic system.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 123, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=C stretching (around 1640-1680 cm⁻¹), C-H stretching of the vinyl group (above 3000 cm⁻¹), and C-N stretching.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the nucleophilic nitrogen atom and the reactive double bond.

Reactions Involving the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. It can readily react with electrophiles, such as alkyl halides, to form quaternary ammonium salts. The basicity of the nitrogen also allows for the formation of salts with various acids.

Reactions of the Double Bond

The carbon-carbon double bond is susceptible to a variety of electrophilic addition reactions. For instance, epoxidation of the double bond in a similar 8-azabicyclo[3.2.1]oct-3-ene derivative has been reported using reagents like m-chloroperoxybenzoic acid (m-CPBA)[2]. This reaction is crucial for introducing further functionality to the bicyclic core.

G start This compound reagent m-CPBA start->reagent product Epoxidized Product reagent->product

Figure 2. Epoxidation of the double bond.

Role in Drug Development and Signaling Pathways

While this compound itself is not a known therapeutic agent, its core structure is a key pharmacophore in a multitude of biologically active molecules, including tropane alkaloids with anticholinergic and stimulant properties. This scaffold serves as a crucial intermediate in the synthesis of compounds targeting various receptors and transporters in the central nervous system.

For example, derivatives of the 8-azabicyclo[3.2.1]octane skeleton are known to interact with muscarinic acetylcholine receptors, dopamine transporters, and serotonin transporters. The specific biological activity is highly dependent on the nature and stereochemistry of the substituents on the bicyclic ring. Therefore, this compound represents a valuable starting material for the synthesis of novel drug candidates with potential applications in the treatment of neurological and psychiatric disorders.

The general workflow for utilizing this scaffold in drug discovery is outlined below:

G scaffold This compound functionalization Chemical Modification (e.g., addition, substitution) scaffold->functionalization derivatives Library of Derivatives functionalization->derivatives screening Biological Screening (e.g., receptor binding assays) derivatives->screening lead_compound Lead Compound screening->lead_compound optimization Lead Optimization lead_compound->optimization drug_candidate Drug Candidate optimization->drug_candidate

Figure 3. Drug discovery workflow utilizing the 8-azabicyclo[3.2.1]oct-3-ene scaffold.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry. Its unique structural features and chemical reactivity make it an important building block for the synthesis of a diverse array of pharmacologically active compounds. While a comprehensive set of experimental data for this specific isomer is not yet fully available, this guide provides a summary of its known properties and a framework for its synthetic utility. Further research into the specific reactions and biological interactions of this compound is warranted and will undoubtedly contribute to the development of novel therapeutics.

References

An In-Depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the molecular structure, properties, and available data for 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, a heterocyclic compound belonging to the tropane alkaloid family. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this molecule.

Molecular Structure and Identification

This compound is a bicyclic organic compound with a core structure featuring a seven-membered ring fused with a five-membered ring, containing a nitrogen atom at the bridgehead. The presence of a methyl group on the nitrogen and a double bond at the 3-position of the octene ring are key structural features.

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 529-18-0[1][2][3]
Molecular Formula C₈H₁₃N[4]
Molecular Weight 123.20 g/mol [4]
Canonical SMILES CN1C2CC=CC1CC2
InChI Key RNHFKJBXKFGPIY-UHFFFAOYSA-N

Note on Isomerism: It is crucial to distinguish this compound from its isomer, 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene (also known as tropidine). Some databases have historically associated the CAS number 529-18-0 with the 2-ene isomer, leading to potential ambiguity.[4][5] Researchers should verify the specific isomer being investigated.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound is limited in publicly accessible literature. The data presented below is a combination of information from chemical suppliers and computational predictions.

Table 2: Physicochemical Data

PropertyValueSource
Appearance Not Available-
Boiling Point No data availableBLD Pharm
Purity >97%Howei Pharm[3]
Storage Sealed in dry, 2-8°CBLD Pharm[1]

Spectroscopic Data

In the absence of specific experimental spectra for the 3-ene isomer, data from closely related tropane alkaloids can provide valuable comparative insights. For instance, the mass spectrum of the saturated parent compound, 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine), is well-documented and shows characteristic fragmentation patterns for the bicyclic core.[7]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively reported in the literature. However, general synthetic strategies for the 8-azabicyclo[3.2.1]octane core are well-established, often starting from tropinone.[8] The introduction of the double bond at the 3-position would likely involve a specific elimination reaction from a suitably functionalized precursor, such as a 3-hydroxy or 3-halo derivative.

A general workflow for the synthesis of such tropane analogs can be conceptualized as follows:

Synthesis_Workflow Start Tropinone or a derivative Step1 Functionalization at C-3 (e.g., reduction to alcohol) Start->Step1 Step2 Activation of C-3 hydroxyl (e.g., tosylation) Step1->Step2 Step3 Elimination Reaction (e.g., with a strong base) Step2->Step3 Product This compound Step3->Product

A generalized synthetic workflow for trop-3-ene derivatives.

This diagram illustrates a plausible, though not experimentally verified, pathway. Researchers would need to develop and optimize the specific reaction conditions for each step.

Biological Activity and Signaling Pathways

There is a significant lack of specific biological activity data and signaling pathway studies for this compound in the scientific literature. The broader family of tropane alkaloids, to which this compound belongs, is known for a wide range of biological activities, primarily as muscarinic and nicotinic acetylcholine receptor antagonists.

Given the structural similarity to other tropane alkaloids, it is plausible that this compound could interact with cholinergic receptors. However, without experimental data, this remains speculative.

The logical relationship for investigating the biological activity of this compound would follow a standard drug discovery and development pipeline.

Biological_Investigation_Workflow Start Compound Synthesis and Purification Step1 In vitro Screening (e.g., receptor binding assays) Start->Step1 Step2 Cell-based Assays (functional activity) Step1->Step2 Step3 In vivo Studies (animal models) Step2->Step3 Outcome Determination of Pharmacological Profile Step3->Outcome

A logical workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

This compound represents an under-investigated member of the tropane alkaloid family. While its basic molecular structure is defined, there is a notable scarcity of publicly available experimental data regarding its physicochemical properties, spectroscopic characterization, specific synthesis protocols, and biological activity.

The ambiguity surrounding its CAS number with the 2-ene isomer highlights the need for careful characterization by researchers working with this compound. Future research efforts should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a reliable synthetic route to isolate the pure 3-ene isomer, accompanied by comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR).

  • Pharmacological Profiling: Systematic in vitro and in vivo studies to determine its binding affinity for various receptors and its functional activity.

  • Computational Modeling: Theoretical studies to predict its three-dimensional conformation, electronic properties, and potential interactions with biological targets.

This technical guide serves as a summary of the currently available information and a call for further research to fully elucidate the chemical and biological profile of this compound.

References

Spectroscopic Profile of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tropane alkaloid core, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document compiles predicted data based on the analysis of closely related tropane derivatives and established spectroscopic principles. This guide is intended to serve as a valuable reference for the identification and characterization of this and similar molecular scaffolds in research and development settings.

Molecular Structure

This compound is a bicyclic amine belonging to the tropane class of alkaloids. Its structure consists of a piperidine and a pyrrolidine ring sharing a common nitrogen atom and two carbon atoms. The presence of a double bond in the six-membered ring distinguishes it from the saturated tropane core.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from published data for analogous compounds and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 5.5 - 5.7m2HH-3, H-4 (vinylic)
~ 3.2 - 3.4m2HH-1, H-5 (bridgehead)
~ 2.8 - 3.0m2HH-2α, H-2β
~ 2.3s3HN-CH₃
~ 2.1 - 2.3m2HH-6α, H-7α
~ 1.8 - 2.0m2HH-6β, H-7β

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon Atom
~ 125 - 130C-3, C-4
~ 60 - 65C-1, C-5
~ 40 - 45N-CH₃
~ 35 - 40C-2
~ 30 - 35C-6, C-7
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3020 - 3050Medium=C-H stretch (vinylic)
~ 2910 - 2960StrongC-H stretch (aliphatic)
~ 2780 - 2820MediumC-H stretch (N-CH₃)
~ 1640 - 1660MediumC=C stretch
~ 1450 - 1470MediumC-H bend (aliphatic)
~ 1100 - 1200MediumC-N stretch
~ 675 - 725Strong=C-H bend (cis-alkene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation

m/zRelative IntensityAssignment
123High[M]⁺ (Molecular Ion)
108Medium[M - CH₃]⁺
94High[M - C₂H₅]⁺ or Tropylium ion fragment
82High[M - C₃H₅]⁺ (Base Peak)
81Medium[M - C₃H₆]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules and tropane alkaloids.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Employ a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (typically 1024 or more) to obtain a good quality spectrum.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film):

    • If the sample is a liquid or a low-melting solid, a thin film can be prepared.

    • Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin, uniform film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample-containing plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The nitrogen rule (an odd molecular weight indicates the presence of an odd number of nitrogen atoms) can be a useful tool in the initial analysis.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 8-Methyl-8- azabicyclo[3.2.1]oct-3-ene Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow from synthesis to structural elucidation.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in CDCl₃) H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR Data_Processing Data Processing (FT, Phasing, Baseline) H1_NMR->Data_Processing C13_NMR->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling) Data_Processing->Spectral_Analysis

Caption: Workflow for Nuclear Magnetic Resonance (NMR) analysis.

IR_MS_Workflow cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry IR_Sample Sample Preparation (Thin Film on KBr) IR_Acquisition FTIR Data Acquisition IR_Sample->IR_Acquisition IR_Analysis Functional Group ID IR_Acquisition->IR_Analysis MS_Sample Sample Introduction (Direct Inlet or GC) MS_Ionization Electron Ionization (70 eV) MS_Sample->MS_Ionization MS_Analysis Mass Analysis & Fragmentation MS_Ionization->MS_Analysis

Caption: Parallel workflows for IR and MS analyses.

An In-depth Technical Guide to the Tropane Alkaloid Core Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tropane alkaloid core structure, its biosynthesis, and its diverse pharmacological functions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

The Tropane Alkaloid Core Structure

Tropane alkaloids are a class of bicyclic alkaloids characterized by the presence of a tropane ring system, chemically known as 8-azabicyclo[3.2.1]octane. This core structure is formed from the fusion of a pyrrolidine and a piperidine ring, sharing a common nitrogen atom and two carbon atoms. The unique three-dimensional conformation of the tropane skeleton is the foundation for the diverse biological activities exhibited by this class of compounds.

The tropane ring can exist in two stereoisomeric forms, tropine and pseudotropine, which differ in the orientation of the hydroxyl group at the C-3 position. This stereochemistry plays a crucial role in determining the pharmacological properties of the resulting alkaloid.

Biosynthesis of the Tropane Alkaloid Core

The biosynthesis of the tropane alkaloid core is a complex enzymatic process that originates from the amino acids L-ornithine or L-arginine. These precursors are converted to putrescine, which is then N-methylated to form N-methylputrescine. A key step involves the oxidative deamination of N-methylputrescine by a diamine oxidase to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with acetoacetic acid to form the bicyclic intermediate, tropinone. Tropinone serves as a crucial branch point in the biosynthetic pathway, leading to the formation of either tropine or pseudotropine through the action of two distinct stereospecific reductases, tropinone reductase I (TRI) and tropinone reductase II (TRII), respectively.

Tropane_Alkaloid_Biosynthesis Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine ODC / ADC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium MPO Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone + Acetoacetic Acid Tropine Tropine (3α-tropanol) Tropinone->Tropine TRI Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TRII Hyoscyamine_Scopolamine Hyoscyamine / Scopolamine Tropine->Hyoscyamine_Scopolamine Esterification Cocaine Cocaine Pseudotropine->Cocaine Esterification & further modifications

Figure 1: Simplified biosynthetic pathway of the tropane alkaloid core.

Function and Pharmacology

Tropane alkaloids can be broadly classified into two main functional groups based on their primary pharmacological targets: anticholinergics and monoamine reuptake inhibitors.

Anticholinergic Tropane Alkaloids

This group, which includes well-known compounds like atropine and scopolamine, acts as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).

Anticholinergic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) M1_M3_M5 Atropine / Scopolamine (Antagonist) M1_M3_M5_Receptor M1/M3/M5 Receptor M1_M3_M5->M1_M3_M5_Receptor Blocks Acetylcholine Gq Gq M1_M3_M5_Receptor->Gq Prevents Activation PLC Phospholipase C (PLC) Gq->PLC No Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 Atropine / Scopolamine (Antagonist) M2_M4_Receptor M2/M4 Receptor M2_M4->M2_M4_Receptor Blocks Acetylcholine Gi Gi M2_M4_Receptor->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC No Inhibition cAMP ↓ cAMP AC->cAMP

Figure 2: Anticholinergic signaling pathways of tropane alkaloids.

Monoamine Reuptake Inhibitors

Cocaine is the most prominent member of this group. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking these transporters, cocaine increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signaling. The reinforcing and addictive properties of cocaine are primarily attributed to its potent inhibition of DAT in the brain's reward pathways.

Cocaine_Signaling Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Inhibits Dopamine_Synapse ↑ Synaptic Dopamine DAT->Dopamine_Synapse Blocks Reuptake Postsynaptic_Receptors Postsynaptic Dopamine Receptors (D1-D5) Dopamine_Synapse->Postsynaptic_Receptors Activates Downstream_Signaling Downstream Signaling Cascades (e.g., cAMP/PKA, PLC) Postsynaptic_Receptors->Downstream_Signaling Initiates Cellular_Response Altered Neuronal Excitability & Gene Expression Downstream_Signaling->Cellular_Response Leads to

Figure 3: Cocaine's mechanism of action at the dopamine transporter.

Quantitative Data

The following tables summarize the binding affinities of key tropane alkaloids for their respective targets. Binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinities of Anticholinergic Tropane Alkaloids for Muscarinic Acetylcholine Receptor Subtypes

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Atropine9.08.99.28.98.8
Scopolamine9.29.19.39.19.0

Table 2: Binding Affinities of Cocaine and its Metabolites for Monoamine Transporters

CompoundDAT (pKi)SERT (pKi)NET (pKi)
Cocaine6.16.55.5
Benzoylecgonine4.84.54.2
Ecgonine Methyl Ester4.54.24.0

Experimental Protocols

HPLC-UV Quantification of Atropine and Scopolamine in Datura stramonium**

This protocol describes a method for the simultaneous quantification of atropine and scopolamine in plant material using High-Performance Liquid Chromatography with UV detection.

5.1.1. Sample Preparation

  • Dry the plant material (e.g., leaves, seeds) at 40°C for 48 hours and grind to a fine powder.

  • Accurately weigh 100 mg of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

5.1.3. Quantification

  • Prepare standard solutions of atropine and scopolamine of known concentrations in methanol.

  • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Inject the prepared plant extract and determine the peak areas for atropine and scopolamine.

  • Calculate the concentration of each alkaloid in the sample using the calibration curve.

HPLC_Workflow Start Start: Powdered Plant Material Extraction Extraction with Methanol (Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Quantification Quantification (Calibration Curve) HPLC_Analysis->Quantification End End: Atropine & Scopolamine Concentration Quantification->End

Figure 4: Workflow for HPLC quantification of atropine and scopolamine.

[³H]N-methylscopolamine Competition Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for muscarinic acetylcholine receptors.

5.2.1. Materials

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [³H]N-methylscopolamine ([³H]NMS) as the radioligand.

  • Test compound at various concentrations.

  • Atropine (1 µM) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

5.2.2. Procedure

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (or buffer for total binding, or atropine for non-specific binding), and 50 µL of [³H]NMS.

  • Add 100 µL of the cell membrane suspension to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

5.2.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]WIN 35,428 Competition Binding Assay for the Dopamine Transporter

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

5.3.1. Materials

  • Synaptosomal membranes prepared from a brain region rich in dopamine transporters (e.g., striatum).

  • [³H]WIN 35,428 as the radioligand.

  • Test compound at various concentrations.

  • Cocaine (10 µM) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Scintillation cocktail.

5.3.2. Procedure

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (or buffer for total binding, or cocaine for non-specific binding), and 50 µL of [³H]WIN 35,428.

  • Add 100 µL of the synaptosomal membrane suspension to initiate the binding reaction.

  • Incubate at 4°C for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.

5.3.3. Data Analysis Follow the same data analysis procedure as described in section 5.2.3. to determine the IC50 and Ki values for the test compound.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate Membranes, Radioligand, & Test Compound Start->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis End End: Binding Affinity Data_Analysis->End

Figure 5: General workflow for radioligand competition binding assays.

A Technical Guide to Natural Sources of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids, is a pivotal structure in medicinal chemistry and drug development. This document provides a comprehensive technical overview of the natural sources for precursors of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene (tropidine), a key synthetic intermediate. We delve into the primary biosynthetic pathways that produce foundational precursors such as tropinone, tropine, and ecgonine. This guide details the principal plant families and species in which these compounds are found, presenting quantitative data on their abundance. Furthermore, it outlines detailed experimental protocols for the extraction, isolation, and subsequent chemical conversion of these natural precursors into the target molecule. Visual diagrams of the biosynthetic and experimental workflows are provided to facilitate a clear understanding of the processes involved.

Introduction

The 8-Azabicyclo[3.2.1]octane Core

The tropane alkaloid family is characterized by the 8-azabicyclo[3.2.1]octane skeleton, a bicyclic structure that imparts unique pharmacological properties to its derivatives.[1][2] These compounds are found across several plant families, including Solanaceae, Erythroxylaceae, and Convolvulaceae.[3][4] For centuries, substances from this family have been utilized in traditional medicine, and their structural elucidation has significantly contributed to the advancement of organic chemistry.[2] Prominent members, such as atropine, scopolamine, and cocaine, are known for their potent physiological activities, ranging from anticholinergic to stimulant effects.[5][6]

Target Molecule: this compound

This compound, commonly known as tropidine, is a derivative of the tropane core. While not a primary natural product itself, it serves as a valuable synthetic intermediate for creating novel therapeutic agents and studying structure-activity relationships within this chemical class. Its synthesis from naturally occurring precursors is a key focus for researchers in the field.

Key Natural Precursors

The biosynthesis of complex tropane alkaloids begins with simpler, foundational molecules that serve as direct precursors. The most critical natural precursors for tropidine are:

  • Tropinone: This is the first intermediate in the pathway possessing the complete 8-azabicyclo[3.2.1]octane core.[7][8] It is a central branch point in the biosynthesis of various tropane alkaloids.[8]

  • Tropine (3α-tropanol): Formed by the stereospecific reduction of tropinone, tropine is the direct precursor to tropidine via a dehydration reaction.[9] It is also the esterifying alcohol for alkaloids like hyoscyamine and atropine.

  • Ecgonine: Found naturally in coca leaves, ecgonine is structurally related to both cocaine and tropine.[10][11] It can be converted to tropidine through a multi-step chemical process.[10]

Biosynthesis of Tropane Alkaloid Precursors

The formation of the tropane ring in plants is a complex biosynthetic process that begins with simple amino acids.[9] The pathway converges on the formation of tropinone, which is then modified to produce the diverse array of tropane alkaloids observed in nature.

The biosynthesis initiates with the amino acids ornithine or arginine, which are converted to putrescine. Putrescine is then N-methylated to form N-methylputrescine. Subsequent oxidation yields the N-methyl-Δ¹-pyrrolinium cation, a critical intermediate that serves as a branch point for the biosynthesis of both nicotine and tropane alkaloids.[9] An atypical polyketide synthase facilitates a condensation reaction, which is followed by a P450-mediated cyclization to form tropinone.[7][8]

Tropinone is a substrate for two distinct, stereospecific reductases:

  • Tropinone Reductase I (TR-I): Catalyzes the reduction of tropinone to tropine (3α-tropanol).[9]

  • Tropinone Reductase II (TR-II): Catalyzes the reduction to pseudotropine (3β-tropanol).[9]

Tropine is subsequently used in the formation of hyoscyamine and scopolamine, while in the Erythroxylaceae family, a related pathway leads to the synthesis of cocaine via the precursor ecgonine.[9][12]

Tropane Alkaloid Biosynthesis Biosynthetic Pathway of Key Tropane Precursors Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine N_Methyl N-methyl-Δ¹-pyrrolinium cation Putrescine->N_Methyl Multiple Steps Tropinone Tropinone N_Methyl->Tropinone + Malonyl-CoA Ecgonine Ecgonine N_Methyl->Ecgonine Pathway in Erythroxylaceae Tropine Tropine (3α-tropanol) Tropinone->Tropine TR-I Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TR-II Hyoscyamine Hyoscyamine & Scopolamine Tropine->Hyoscyamine Cocaine Cocaine Ecgonine->Cocaine

Caption: Biosynthetic pathway of key tropane precursors.

Natural Occurrence and Quantitative Data

Tropane alkaloids are predominantly found in the Solanaceae (nightshade) and Erythroxylaceae (coca) plant families.[9] The concentration of specific precursors can vary significantly based on the plant species, tissue type (roots, leaves, seeds), and developmental stage. The following table summarizes quantitative data for key precursors from various natural sources.

Precursor/AlkaloidPlant SpeciesPlant PartConcentrationReference
CocaineErythroxylum cocaLeaves0.3 - 1.5% (3,000 - 15,000 µg/g)[13]
ScopolamineAtropa baeticaHairy Roots3,250 - 3,525 µg/g (dry weight)[14]
HyoscyamineAtropa baeticaHairy Roots~800 µg/g (dry weight)[14]
6β-hydroxyhyoscyamineAtropa baeticaHairy Roots~975 µg/g (dry weight)[14]
TropinoneAtropa belladonnaRootsPresent as a central intermediate[7][8]
EcgonineErythroxylum cocaLeavesPresent as a cocaine precursor/metabolite[10][15]

Experimental Protocols

Extraction and Isolation of Precursors from Plant Material

The extraction of tropane alkaloids from plant matrices relies on their basic nature.[16] A generalized acid-base extraction is the most common method, which involves liberating the free-base alkaloids with an alkali, extracting them into an organic solvent, and then converting them back to a salt form in an aqueous acidic solution for purification.

General Protocol for Tropane Alkaloid Extraction:

  • Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, roots) and grind it into a fine powder to maximize surface area.[16][17]

  • Basification: Moisten the powdered plant material with a dilute alkali solution, such as 10% ammonia (NH₃) or sodium carbonate (Na₂CO₃), to convert the alkaloid salts into their free-base form.[18] The free bases are soluble in nonpolar organic solvents.[16]

  • Solvent Extraction: Extract the basified material with a suitable organic solvent like dichloromethane or chloroform.[14][16] This can be done through maceration, percolation, or continuously in a Soxhlet apparatus for several hours.[16][18]

  • Acidification: Filter the organic extract to remove plant debris. Transfer the filtrate to a separatory funnel and extract it with a dilute acid (e.g., 1 M sulfuric or hydrochloric acid). The alkaloids will protonate and move into the aqueous layer as water-soluble salts, leaving many non-alkaloidal impurities in the organic phase.

  • Purification: The acidic aqueous layer can be washed with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Re-Basification and Final Extraction: Make the acidic aqueous solution basic again with an alkali. The alkaloids will precipitate or can be extracted back into a fresh portion of an immiscible organic solvent (e.g., dichloromethane).

  • Isolation: Dry the final organic extract over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture. Further purification can be achieved using chromatographic techniques.

Extraction Workflow General Workflow for Extraction and Conversion Start Plant Material (e.g., Leaves, Roots) Grind Grinding / Powdering Start->Grind Basify Basification (e.g., with NH₃ solution) Grind->Basify Extract Organic Solvent Extraction (e.g., Dichloromethane) Basify->Extract Acidify Liquid-Liquid Extraction (Aqueous Acid Wash) Extract->Acidify Isolate Isolation of Precursor (e.g., Tropine or Ecgonine) Acidify->Isolate Purification & Evaporation Convert Chemical Conversion Isolate->Convert End This compound Convert->End

Caption: General workflow for precursor extraction and conversion.
Chemical Conversion to this compound

Tropine can be directly converted to tropidine through acid-catalyzed dehydration.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isolated tropine in a suitable high-boiling point solvent.

  • Dehydration: Add a strong dehydrating acid, such as concentrated sulfuric acid, and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and carefully pour it over ice. Make the solution alkaline with a strong base (e.g., NaOH) to neutralize the acid and deprotonate the tropidine.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether). Dry the organic phase, evaporate the solvent, and purify the resulting crude tropidine by distillation or chromatography.

Cocaine can be hydrolyzed to ecgonine, which is then converted to tropidine.

  • Hydrolysis of Cocaine to Ecgonine: Dissolve cocaine hydrochloride in 12 N hydrochloric acid.[19] Reflux the solution for approximately 15 hours.[19] After cooling, extract the solution with diethyl ether to remove the benzoic acid byproduct. Evaporate the aqueous phase under reduced pressure and recrystallize the residue from ethanol/water to yield ecgonine hydrochloride.[19]

  • Conversion of Ecgonine to Anhydroecgonine: Treat ecgonine with phosphorus pentachloride to yield anhydroecgonine.[10]

  • Decarboxylation to Tropidine: Heat the resulting anhydroecgonine with hydrochloric acid to approximately 280 °C. This high temperature induces the elimination of carbon dioxide, yielding the final product, tropidine.[10]

Conclusion

The natural world, particularly the Solanaceae and Erythroxylaceae plant families, offers a rich repository of precursors for the semi-synthesis of this compound. Key intermediates such as tropinone, tropine, and ecgonine are readily available from species like Atropa belladonna and Erythroxylum coca. Understanding the biosynthetic pathways is crucial for identifying high-yield sources. The application of established acid-base extraction protocols allows for the efficient isolation of these precursors, which can then be chemically transformed into the target tropidine molecule through straightforward dehydration or multi-step conversion reactions. This guide provides a foundational framework for researchers to harness these natural sources for applications in drug discovery and development.

References

Biosynthesis of tropane alkaloids in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis of Tropane Alkaloids in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropane alkaloids (TAs) are a class of plant secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] These compounds, found predominantly in the Solanaceae (nightshade) family, include clinically significant pharmaceuticals such as the anticholinergic agents hyoscyamine and scopolamine, as well as the narcotic cocaine from the Erythroxylaceae family.[2][3] The biosynthesis of these alkaloids is a complex, multi-step process that occurs primarily in the roots of Solanaceae plants, from where they are transported to aerial parts.[4] Understanding this pathway is critical for metabolic engineering efforts aimed at increasing the production of these valuable medicines in plants or microbial systems.[5][6] This guide provides a detailed overview of the core biosynthetic pathway, key enzymes, quantitative data, and experimental protocols relevant to the study of tropane alkaloid biosynthesis.

Core Biosynthetic Pathway

The biosynthesis of hyoscyamine and scopolamine begins with the amino acids L-ornithine and L-arginine, which are converted to putrescine. The pathway proceeds through a series of enzymatic reactions to form the characteristic tropane ring, followed by esterification and further modification.

The initial committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[7] The resulting N-methylputrescine is then oxidatively deaminated to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[8] This cation serves as a crucial intermediate. The subsequent formation of tropinone, the first metabolite with the tropane core, involves an atypical polyketide synthase and a cytochrome P450-mediated cyclization.[2] Tropinone stands at a key branch point, where two stereospecific tropinone reductases (TR-I and TR-II) determine the fate of the metabolic flow.[9][10]

  • Tropinone Reductase I (TR-I) reduces tropinone to tropine (3α-tropanol). Tropine is the precursor for the biosynthesis of hyoscyamine and scopolamine.[11]

  • Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), which is a precursor for the synthesis of calystegines, a different class of nortropane alkaloids.[11]

Following the formation of tropine, the pathway continues with the esterification of tropine with tropic acid (derived from phenylalanine) to form littorine, which is then rearranged to hyoscyamine.[2] The final two steps in the pathway are catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H), which first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes an epoxidation to form scopolamine.[7][12][13]

Caption: Core biosynthetic pathway of tropane alkaloids in Solanaceae plants.

Key Biosynthetic Enzymes: Quantitative Data

The efficiency and regulation of the tropane alkaloid pathway are governed by several key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductases (TR-I and TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered rate-limiting steps and are primary targets for metabolic engineering.[5][12] Their kinetic properties are summarized below.

EnzymePlant SourceSubstrateKₘ (µM)Additional Notes
Putrescine N-methyltransferase (PMT) Hyoscyamus albusPutrescine277Catalyzes the first committed step in the pathway.[14]
Hyoscyamus albusS-adenosyl-L-methionine203Shows an ordered bi-bi reaction mechanism.[14]
Tropinone Reductase I (TR-I) Datura stramoniumTropinone~40NADPH-dependent; produces tropine.[15]
Tropinone Reductase II (TR-II) Datura stramoniumTropinone~35NADPH-dependent; produces pseudotropine.[15]
Hyoscyamine 6β-hydroxylase (H6H) Hyoscyamus nigerL-hyoscyamine35Bifunctional enzyme; requires O₂, Fe²⁺, 2-oxoglutarate, and ascorbate.[11][16]
Hyoscyamus niger2-oxoglutarate43Inhibited by various divalent cations like Ca²⁺, Cu²⁺, and Zn²⁺.[11][16]

Experimental Protocols

Quantification of Tropane Alkaloids by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of tropane alkaloids in plant tissues.[17][18]

HPLC_Workflow start Plant Tissue Collection (e.g., roots, leaves) homogenize Homogenization (e.g., freeze-drying, grinding) start->homogenize extract Extraction (e.g., Methanol/Acetonitrile) homogenize->extract cleanup Sample Cleanup (e.g., µ-QuEChERS or SPE) extract->cleanup hplc HPLC Separation (Reversed-phase C18 column) cleanup->hplc msms MS/MS Detection (MRM mode) hplc->msms quantify Quantification (Matrix-matched calibration) msms->quantify end Data Reporting quantify->end

Caption: Experimental workflow for tropane alkaloid quantification via HPLC-MS/MS.

Detailed Methodology:

  • Sample Preparation:

    • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue to remove water and grind to a fine, homogenous powder.

    • Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube.

  • Extraction (µ-QuEChERS approach): [17]

    • Add 1 mL of extraction solvent (e.g., acetonitrile with 1% acetic acid) to the sample tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add QuEChERS salts (e.g., magnesium sulfate and sodium acetate) to induce phase separation and facilitate extraction.

    • Vortex again for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (the acetonitrile layer) to a new tube containing d-SPE sorbents (e.g., PSA to remove organic acids and C18 to remove non-polar interferences).

    • Vortex for 30 seconds and centrifuge.

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis: [19]

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

      • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Detection:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity. Select precursor-to-product ion transitions specific for each target alkaloid (e.g., atropine, scopolamine).

  • Quantification:

    • Prepare a calibration curve using analytical standards in a blank plant matrix extract (matrix-matched calibration) to compensate for matrix effects.[17]

    • Calculate the concentration of each alkaloid in the sample based on the peak area relative to the calibration curve.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the transcript levels of genes encoding key biosynthetic enzymes (e.g., PMT, TR-I, H6H), providing insights into the regulation of the pathway.[20]

qRT_PCR_Workflow start Plant Tissue Collection (e.g., roots) rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality & Quantity Check (Spectrophotometry, Gel Electrophoresis) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup (cDNA, Primers, SYBR Green) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qpcr_run->data_analysis end Gene Expression Levels data_analysis->end

Caption: Experimental workflow for gene expression analysis using qRT-PCR.

Detailed Methodology:

  • RNA Extraction:

    • Harvest tissue from the primary site of synthesis (typically roots for Solanaceae TAs) and immediately freeze in liquid nitrogen.[4]

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based protocol, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quality and Quantity Assessment:

    • Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Primer Design and Validation:

    • Design gene-specific primers for target genes (PMT, H6H, etc.) and at least one stable reference gene (e.g., Actin, EF-1α) for normalization. Primers should typically amplify a product of 100-200 bp.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90-110% is acceptable.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

    • Run the reaction in a real-time PCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then to a control sample (ΔΔCt).

References

The Dawn of a New Class of Medicines: A Technical History of Tropane Alkaloid Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For centuries, the potent effects of plants like deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and the coca shrub (Erythroxylum coca) were shrouded in folklore and traditional medicine. It was not until the 19th and early 20th centuries that pioneering chemists began to unravel the mysteries of their active principles, giving rise to a new class of compounds that would revolutionize medicine: the tropane alkaloids. This in-depth guide provides a technical overview of the landmark discoveries and the evolution of isolation techniques for these remarkable natural products.

A Chronology of Discovery: From Atropine's First Crystals to the Elucidation of the Tropane Core

The journey into the world of tropane alkaloids began in the early 19th century, a period of burgeoning interest in the chemical constituents of medicinal plants. The timeline below highlights the pivotal moments in the discovery and structural understanding of the most prominent tropane alkaloids.

YearScientist(s)Key Discovery/AchievementPlant Source
1831Heinrich F. G. MeinFirst to isolate crystalline atropine.[1]Atropa belladonna
1833Philipp L. Geiger & O. HesseIndependently isolated and characterized atropine.[2]Atropa belladonna, Hyoscyamus niger
1855Friedrich GaedckeFirst to isolate cocaine, which he named "erythroxyline".[1][3][4]Erythroxylum coca
1860Albert NiemannImproved the isolation of cocaine and described its properties in his dissertation.[5][6][7]Erythroxylum coca
1881Albert LadenburgFirst to isolate scopolamine.Scopolia carniolica
1898Richard WillstätterElucidated the chemical structure of cocaine and achieved its first total synthesis.[5]-
1901Richard WillstätterAchieved the first total synthesis of atropine.[8][9]-
1917Sir Robert RobinsonDeveloped a remarkably efficient one-pot synthesis of tropinone, a key precursor to atropine.[3][10][11]-

The Pioneers and Their Protocols: Early Experimental Approaches to Isolation

The initial isolations of tropane alkaloids were triumphs of early natural product chemistry, relying on fundamental principles of extraction and crystallization. While detailed protocols from the earliest discoveries are scarce, a general workflow can be reconstructed from available records.

General 19th-Century Alkaloid Isolation Workflow

The early isolation of alkaloids, including the tropane alkaloids, generally followed a multi-step process involving acid-base extractions to separate the basic alkaloids from other plant constituents.

19th Century Alkaloid Isolation Plant 1. Plant Material (e.g., Belladonna leaves, Coca leaves) Grind 2. Grinding/Maceration Plant->Grind Extract 3. Extraction (Acidified Water or Alcohol) Grind->Extract Filter 4. Filtration Extract->Filter Basify 5. Basification (e.g., with Ammonia) Filter->Basify Filtrate OrganicExtract 6. Organic Solvent Extraction (e.g., Ether, Chloroform) Basify->OrganicExtract Evaporate 7. Evaporation of Solvent OrganicExtract->Evaporate Organic Layer Crystallize 8. Crystallization Evaporate->Crystallize Crude Alkaloid Alkaloid Pure Alkaloid Crystals Crystallize->Alkaloid

A generalized workflow for the isolation of alkaloids in the 19th century.
Key Isolation Experiments:

  • Niemann's Isolation of Cocaine (1860): Albert Niemann's doctoral dissertation, "Über eine neue organische Base in den Cocablättern" ("On a New Organic Base in the Coca Leaves"), provided a more detailed account of cocaine's isolation.[5][6] His improved method likely involved the following steps:

    • Extraction of coca leaves with an acidified aqueous solution.

    • Precipitation of impurities.

    • Basification of the filtrate with sodium carbonate.

    • Extraction of the free cocaine base with ether.

    • Evaporation of the ether to yield crude cocaine.

    • Recrystallization from alcohol to obtain pure cocaine crystals.

    Niemann's work was significant for providing a reproducible method and for his detailed characterization of the isolated compound.[6] He reported a yield of approximately 0.25% cocaine from dried coca leaves.[12]

From Structure to Synthesis: The Dawn of a New Era

The late 19th and early 20th centuries marked a shift from isolation to the elucidation of chemical structures and, ultimately, total synthesis. This transition was spearheaded by the brilliant work of Richard Willstätter and later, the elegant synthesis developed by Robert Robinson.

Willstätter's Structural Elucidation and First Syntheses

Richard Willstätter's contributions to understanding the structure of tropane alkaloids were monumental. Through a series of degradation and derivatization experiments, he was able to deduce the bicyclic tropane ring system common to these alkaloids.[5] This foundational work paved the way for his groundbreaking achievements in total synthesis:

  • First Total Synthesis of Atropine (1901): Willstätter's synthesis of atropine was a multi-step process that began with the synthesis of tropinone, the ketone corresponding to the alcohol tropine found in atropine.[8][9] His initial synthesis of tropinone was lengthy and produced a low overall yield.[8]

  • First Total Synthesis of Cocaine (1898): Prior to his work on atropine, Willstätter had already achieved the first total synthesis of cocaine, a landmark in organic chemistry that confirmed its structure.[5][13]

Robinson's Elegant One-Pot Synthesis of Tropinone (1917)

Sir Robert Robinson's synthesis of tropinone in 1917 is considered a classic in organic synthesis for its simplicity and efficiency.[3][10][11] In a remarkable one-pot reaction, he combined succinaldehyde, methylamine, and acetonedicarboxylic acid (as a more reactive equivalent of acetone) to produce tropinone in a significantly higher yield than Willstätter's original method.[3] This biomimetic synthesis, which mimics the presumed biosynthetic pathway, was a conceptual leap forward in synthetic chemistry.

Robinson_Tropinone_Synthesis Reactants Succinaldehyde + Methylamine + Acetonedicarboxylic Acid OnePot One-Pot Reaction (Aqueous Solution, Room Temp) Reactants->OnePot Tropinone Tropinone OnePot->Tropinone

Robinson's one-pot synthesis of tropinone.

Quantitative Data from Early Discoveries

The quantitative data reported by early researchers were often limited by the analytical techniques of the time. However, they provide valuable insights into the purity and properties of these newly discovered compounds.

AlkaloidPropertyReported Value(s)Source/Year
AtropineMelting Point114-116 °C(Modern Value)
SolubilitySparingly soluble in water; soluble in alcohol, ether, and chloroform.(General 19th-century observation)
CocaineMelting Point98 °CNiemann (1860)
Yield from Coca Leaves~0.25%Niemann (1860)[12]
Crystalline FormColorless, transparent prismsNiemann (1860)[6]

The Legacy of Discovery

The discovery and isolation of tropane alkaloids in the 19th and early 20th centuries laid the groundwork for the development of numerous essential medicines. Atropine and its derivatives are still used today as mydriatics, antispasmodics, and antidotes for certain types of poisoning. While the abuse potential of cocaine is well-known, its discovery as the first local anesthetic spurred the development of safer synthetic alternatives that are indispensable in modern surgery and dentistry. The pioneering work of chemists like Mein, Geiger, Hesse, Niemann, Ladenburg, Willstätter, and Robinson not only unveiled a fascinating class of natural products but also profoundly shaped the course of medicine and pharmacology.

References

Pharmacological profile of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacological Profile of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as tropene, is the foundational chemical scaffold for a diverse class of biologically active compounds known as tropane alkaloids.[1][2] While tropene itself is not extensively characterized as a pharmacologically active agent, its rigid bicyclic structure serves as a crucial pharmacophore for a multitude of synthetic and naturally occurring derivatives with significant effects on the central and peripheral nervous systems.[1] This technical guide provides a comprehensive overview of the pharmacological profile of the tropane scaffold by examining its most prominent derivatives. The primary pharmacological activities associated with this class of compounds are antagonism of muscarinic acetylcholine receptors and inhibition of monoamine transporters.[1]

This document will delve into the quantitative pharmacological data of key tropane alkaloid derivatives, detail the experimental protocols used to ascertain these properties, and visualize the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological activity of tropane alkaloids is largely determined by the nature and stereochemistry of the substituents on the tropane ring. The following tables summarize the binding affinities (Ki) of key derivatives for muscarinic acetylcholine receptors (mAChRs) and monoamine transporters.

Table 1: Binding Affinities of Tropane Alkaloid Derivatives at Muscarinic Acetylcholine Receptors (mAChRs)

LigandReceptor SubtypeKi (nM)SpeciesRadioligandSource
Scopolamine hM10.83Human[3H]NMS[3]
hM25.3Human[3H]NMS[3]
hM30.34Human[3H]NMS[3]
hM40.38Human[3H]NMS[3]
hM50.34Human[3H]NMS[3]
Atropine M11.1Rat Cortex[3H]Pirenzepine
M20.6Rat Heart[3H]AF-DX 384
M30.8Rat Salivary Gland[3H]4-DAMP
M41.4Rat Striatum[3H]HHSiD
M51.0CHO Cells[3H]QNB
Tropacocaine Muscarinic (general)~10,000-fold less potent than scopolamineRat Brain[3H]QNB[4]

hM1-hM5: human muscarinic receptor subtypes 1-5 [3H]NMS: [3H]N-methylscopolamine [3H]QNB: [3H]Quinuclidinyl benzilate

Table 2: Binding Affinities of Tropane Alkaloid Derivatives at Monoamine Transporters

LigandTransporterKi (nM)SpeciesRadioligandSource
Cocaine DAT96.3Human[3H]WIN 35,428
SERT261Human[3H]Paroxetine
NET3460Human[3H]Nisoxetine
Benztropine DAT56Rat Striatum[3H]WIN 35,428[5]
SERT3300Rat Brain[3H]Paroxetine
NET1800Rat Brain[3H]Nisoxetine
Tropacocaine DAT230Rat Striatum[3H]WIN 35,428
SERT3100Rat Brain[3H]Citalopram
NET440Rat Brain[3H]Nisoxetine[6]

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the pharmacological profile of tropane alkaloid derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing muscarinic receptor subtypes mix_components Incubate membranes, radioligand, and test compound at various concentrations prep_membranes->mix_components prep_ligands Prepare radioligand (e.g., [3H]NMS) and unlabeled test compound solutions prep_ligands->mix_components equilibrium Allow binding to reach equilibrium (e.g., 60 min at 25°C) mix_components->equilibrium filtration Separate bound from free radioligand via rapid vacuum filtration equilibrium->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity of filters using a scintillation counter washing->scintillation calc_ic50 Determine IC50 value from competition binding curves scintillation->calc_ic50 calc_ki Calculate Ki value using the Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a typical radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine for general muscarinic receptor binding), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[7][8][9][10]

Workflow for In Vitro Dopamine Uptake Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_termination Termination & Lysis cluster_analysis Quantification & Analysis plate_cells Plate cells expressing DAT (e.g., CHO-hDAT) in a 96-well plate cell_growth Allow cells to adhere and grow to a confluent monolayer plate_cells->cell_growth pre_incubation Pre-incubate cells with varying concentrations of the test compound cell_growth->pre_incubation add_radioligand Add a fixed concentration of [3H]dopamine to initiate uptake pre_incubation->add_radioligand incubation Incubate for a short period (e.g., 10 minutes at 37°C) add_radioligand->incubation terminate_uptake Terminate uptake by rapidly washing cells with ice-cold buffer incubation->terminate_uptake lyse_cells Lyse the cells to release the accumulated [3H]dopamine terminate_uptake->lyse_cells scintillation Measure radioactivity in the cell lysate using a scintillation counter lyse_cells->scintillation calc_ic50 Determine the IC50 value from the dose-response curve of inhibition scintillation->calc_ic50

Caption: Workflow for an in vitro dopamine uptake assay.

Methodology:

  • Cell Culture: Cells stably expressing the human dopamine transporter (e.g., CHO-hDAT or HEK293-hDAT) are cultured to confluence in 96-well plates.[8]

  • Assay Buffer: A suitable buffer, such as Krebs-Ringer-HEPES (KRH), is used for the assay.[11]

  • Pre-incubation: The cell monolayer is washed and then pre-incubated with varying concentrations of the test compound for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: A fixed concentration of [3H]dopamine is added to each well to initiate the uptake process.

  • Incubation: The incubation with [3H]dopamine is carried out for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold buffer to remove extracellular [3H]dopamine.

  • Cell Lysis and Quantification: The cells are lysed, and the amount of [3H]dopamine taken up by the cells is quantified by liquid scintillation counting of the cell lysate.

  • Data Analysis: Non-specific uptake is determined in the presence of a known potent DAT inhibitor (e.g., nomifensine or cocaine). The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is calculated by non-linear regression of the dose-response curve.

Schild Analysis for Functional Antagonism

For determining the affinity of a competitive antagonist from functional assays (e.g., agonist-induced muscle contraction or second messenger accumulation), Schild analysis is employed.[12][13][14] This method determines the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value is theoretically equal to the pKi.[15]

Signaling Pathways and Mechanisms of Action

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Tropane alkaloids like atropine and scopolamine are competitive antagonists at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects.[16] The five subtypes are coupled to different G-proteins and intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also directly modulate ion channels, such as opening potassium channels in the heart.[17]

G cluster_receptor Muscarinic Receptor Activation cluster_g_protein G-Protein Signaling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers & Cellular Response ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5 or M2, M4) ACh->mAChR activates Gq Gq/11 mAChR->Gq activates (M1, M3, M5) Gi Gi/o mAChR->Gi activates (M2, M4) Tropane Tropane Antagonist (e.g., Atropine) Tropane->mAChR blocks PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP produces less Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC leads to Response_Gq Cellular Response (e.g., smooth muscle contraction) Ca_PKC->Response_Gq Response_Gi Cellular Response (e.g., decreased heart rate) cAMP->Response_Gi

Caption: Muscarinic acetylcholine receptor signaling pathways.

Dopamine Transporter (DAT) Mechanism of Action

Tropane alkaloids like cocaine and benztropine inhibit the dopamine transporter, a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[18][19] This process terminates dopaminergic signaling. The transport of dopamine is coupled to the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[20] Inhibitors like cocaine bind to the transporter, locking it in a conformation that prevents dopamine translocation.[18][20]

G cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space (Presynaptic Neuron) Dopamine_out Dopamine DAT_out DAT (Outward-facing) Dopamine_out->DAT_out binds Na_out Na+ Na_out->DAT_out binds Cl_out Cl- Cl_out->DAT_out binds DAT_in DAT (Inward-facing) DAT_out->DAT_in conformational change DAT_in->DAT_out reverts Dopamine_in Dopamine DAT_in->Dopamine_in releases Na_in Na+ DAT_in->Na_in releases Cl_in Cl- DAT_in->Cl_in releases Cocaine Cocaine Cocaine->DAT_out binds and blocks conformational change

Caption: Mechanism of dopamine transport and inhibition by cocaine.

Conclusion

The this compound scaffold is a cornerstone in the development of neuropharmacological agents. While the parent tropene molecule is of primary interest as a synthetic precursor, its derivatives exhibit potent and clinically relevant activities, predominantly as muscarinic acetylcholine receptor antagonists and monoamine transporter inhibitors. The rigid conformation of the tropane ring provides a fixed spatial arrangement for substituents, allowing for fine-tuning of receptor and transporter affinity and selectivity. Understanding the detailed pharmacology of these derivatives, through the application of robust experimental protocols, continues to be a fertile area of research for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

The Biological Activity of Tropane Alkaloid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of tropane alkaloid derivatives. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the quantitative biological data, experimental methodologies, and key signaling pathways associated with this important class of compounds.

Introduction to Tropane Alkaloids

Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids and secondary metabolites characterized by a tropane ring in their chemical structure.[1] They are naturally found in numerous members of the Solanaceae plant family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane).[2][3] Historically, these compounds have been used for both medicinal and nefarious purposes due to their potent physiological effects.

The core biological activity of most tropane alkaloids stems from their ability to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), thereby exerting anticholinergic effects.[2][4] This action disrupts the normal signaling of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2] However, the diverse chemical modifications of the tropane skeleton have led to derivatives with a wide range of pharmacological activities, including effects on nicotinic acetylcholine receptors (nAChRs) and monoamine transporters like the dopamine transporter (DAT).[2][5] This structural diversity makes tropane alkaloids a rich source for the development of new therapeutic agents for a variety of conditions, including asthma, chronic obstructive pulmonary disease (COPD), motion sickness, and neurological disorders.[6][7]

This guide will delve into the quantitative aspects of their biological activity, provide detailed experimental protocols for their assessment, and visualize the intricate signaling and biosynthetic pathways they modulate.

Quantitative Biological Activity Data

The biological activity of tropane alkaloid derivatives is quantified through various in vitro assays that measure their binding affinity (Ki) and functional potency (IC50) at different receptors and transporters. The following tables summarize key quantitative data for some of the most well-studied tropane alkaloids and their derivatives.

Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) at Muscarinic and Nicotinic Acetylcholine Receptors

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Source(s)
AtropinemAChRBinding Assay4.7[2]
nAChRBinding Assay284,000[2]
ScopolaminemAChRBinding Assay2[2]
nAChRBinding Assay928,000[2]
N-methylatropinemAChRBinding Assay<0.1[8]
N-methylscopolaminemAChRBinding Assay<0.3[8]
CocainemAChRBinding Assay57,000[2]
nAChRBinding Assay371,000[2]

Table 2: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) at the Dopamine Transporter (DAT)

CompoundAssay TypeKi (nM)IC50 (nM)Source(s)
(-)-19a (unsubstituted analogue)[3H]WIN 35,428 Inhibition33[5]
(+)-20a (unsubstituted analogue)[3H]WIN 35,428 Inhibition60[5]
6β-methyltropane (21b)[3H]WIN 35,428 Inhibition57[5]
6α-methyltropane (19b)[3H]WIN 35,428 Inhibition211[5]
Cocaine[3H]CFT Displacement[9]
BenztropineDopamine Uptake Inhibitionequipotent to cocaine[10]
Nomifensine[3H]BTCP Inhibition15[11]
GBR 12909[3H]BTCP Inhibition5[11]

Experimental Protocols

The quantitative data presented above are derived from specific and rigorous experimental protocols. This section provides detailed methodologies for some of the key assays used to characterize the biological activity of tropane alkaloid derivatives.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for muscarinic acetylcholine receptors.[12]

Objective: To determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radioligand, and the inhibition constant (Ki) of a test compound.

Materials:

  • Receptor Source: Membranes from cells expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1-M5 receptors).[13]

  • Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-Methylscopolamine ([³H]NMS).[14]

  • Test Compounds: Tropane alkaloid derivatives of interest.

  • Non-specific Binding Control: A high concentration of a known non-radioactive muscarinic antagonist, such as atropine (1 µM).[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[14]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the muscarinic receptor subtype of interest.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[14]

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 36 µ g/well .[14]

  • Saturation Binding Assay (to determine Kd and Bmax):

    • In a 96-well plate, add increasing concentrations of the radioligand ([³H]NMS) to wells containing the membrane preparation.

    • For each concentration, prepare parallel wells containing the radioligand and a high concentration of the non-specific binding control (atropine).

    • Incubate the plate at a controlled temperature (e.g., 21°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[14]

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[14]

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

  • Competition Binding Assay (to determine Ki):

    • In a 96-well plate, add a fixed concentration of the radioligand (typically near its Kd value) to all wells containing the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of atropine).

    • Follow the incubation, filtration, and counting steps as described for the saturation binding assay.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Binding Assay

This assay measures the ability of a compound to bind to the dopamine transporter.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

  • Receptor Source: Membranes from cells expressing the human dopamine transporter (hDAT), or rat striatal tissue.[5][9]

  • Radioligand: A high-affinity DAT ligand, such as [³H]WIN 35,428 or [³H]CFT.[5][9]

  • Test Compounds: Tropane alkaloid derivatives.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine or GBR 12909.[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.[16]

  • Filtration Apparatus: As described for the muscarinic receptor binding assay.

  • Scintillation Counter.

Procedure:

  • Membrane/Tissue Preparation:

    • Prepare membranes from hDAT-expressing cells as described for the muscarinic receptor assay.

    • Alternatively, dissect and homogenize rat caudate putamen tissue in ice-cold assay buffer.[5] Centrifuge and wash the homogenate to obtain a crude membrane preparation.

  • Competition Binding Assay:

    • In a suitable reaction vessel (e.g., 96-well plate), add a fixed concentration of the radioligand to the membrane or tissue preparation.

    • Add increasing concentrations of the test compound.

    • Include controls for total and non-specific binding.

    • Incubate the mixture at a specified temperature and duration (e.g., 120 minutes at 4°C).[16]

    • Terminate the reaction by rapid filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).[16]

    • Wash the filters extensively with ice-cold wash buffer.

    • Measure the radioactivity and calculate the Ki value as described for the muscarinic receptor competition assay.

Signaling Pathways and Biosynthesis

The biological effects of tropane alkaloid derivatives are mediated through their interaction with specific signaling pathways. Furthermore, their production in plants follows a complex biosynthetic route. The following diagrams, created using the DOT language for Graphviz, illustrate these key processes.

Muscarinic Acetylcholine Receptor Signaling

Tropane alkaloids primarily act as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). These receptors are divided into five subtypes (M1-M5) that couple to different G-proteins to initiate distinct intracellular signaling cascades.[17]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) ACh_M1 Acetylcholine M1R M1/M3/M5 Receptor ACh_M1->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca->Response1 PKC->Response1 Tropane_M1 Tropane Alkaloid (Antagonist) Tropane_M1->M1R ACh_M2 Acetylcholine M2R M2/M4 Receptor ACh_M2->M2R Gi Gi Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K⁺ Channel Opening Gi->K_channel activates cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA Response2 Cellular Response (e.g., decreased heart rate) PKA->Response2 K_channel->Response2 Tropane_M2 Tropane Alkaloid (Antagonist) Tropane_M2->M2R

Caption: Muscarinic receptor signaling pathways.

Dopamine Transporter (DAT) Inhibition

Cocaine and its analogues, a subset of tropane alkaloids, exert their stimulant effects by blocking the reuptake of dopamine from the synaptic cleft, thereby increasing its concentration and prolonging its action.

DAT_Inhibition cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron DA_vesicle Dopamine Vesicles Postsynaptic Postsynaptic Neuron DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binds DA_receptor->Postsynaptic Signal Transduction Cocaine Cocaine (Tropane Derivative) Cocaine->DAT Blocks

Caption: Mechanism of dopamine transporter inhibition.

Biosynthesis of Scopolamine and Atropine

The biosynthesis of tropane alkaloids such as scopolamine and atropine is a complex enzymatic pathway that originates from amino acids.

Tropane_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine TRI Littorine Littorine Tropine->Littorine + Phenyllactic acid Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Atropine (+/-)-Hyoscyamine (Atropine) Hyoscyamine->Atropine Racemization Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->Hydroxyhyoscyamine H6H (Hydroxylation) Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H (Epoxidation) PMT Putrescine N-methyltransferase (PMT) TRI Tropinone Reductase I (TRI) H6H Hyoscyamine 6β-hydroxylase (H6H)

Caption: Biosynthetic pathway of tropane alkaloids.

Conclusion

Tropane alkaloid derivatives represent a structurally diverse and pharmacologically significant class of natural products. Their primary mechanism of action as anticholinergic agents has led to their widespread use in medicine. However, the ability of certain derivatives to interact with other targets, such as the dopamine transporter, highlights the potential for developing novel therapeutics with unique pharmacological profiles. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of the structure-activity relationships, mechanisms of action, and biosynthetic pathways of tropane alkaloids is crucial for the rational design and development of the next generation of drugs derived from this fascinating class of compounds. Further research into the nuances of their interactions with various receptor subtypes and transporters will undoubtedly unveil new therapeutic opportunities.

References

The Versatile Scaffold: An In-depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on rigid bicyclic scaffolds that can present pharmacophoric features in a well-defined three-dimensional orientation. Among these, the 8-methyl-8-azabicyclo[3.2.1]octane core, the fundamental structure of tropane alkaloids, has proven to be a privileged scaffold in drug discovery. This technical guide delves into a specific unsaturated derivative, 8-methyl-8-azabicyclo[3.2.1]oct-3-ene, exploring its synthesis, chemical properties, and its pivotal role as a versatile building block for the development of potent and selective ligands targeting various biological systems, most notably monoamine transporters and muscarinic acetylcholine receptors.

Chemical Properties and Synthesis

This compound is a bicyclic amine characterized by a tropane skeleton with a double bond in the six-membered ring. This unsaturation introduces conformational rigidity and provides a handle for further functionalization.

While a direct, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be conceptually derived from established methods for related tropane alkaloids. A plausible and commonly employed strategy involves the dehydration of the corresponding alcohol, 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine).

A general synthetic approach to the core 8-azabicyclo[3.2.1]octane skeleton often commences with the classic Robinson-Schöpf synthesis of tropinone, a key intermediate.[1][2][3] This one-pot reaction utilizes simple, commercially available starting materials.

Experimental Protocol: Robinson-Schöpf Synthesis of Tropinone

Materials:

  • Succinaldehyde

  • Methylamine

  • Acetonedicarboxylic acid (or its diethyl ester)

  • Appropriate buffer solution (pH 4-5)

  • Hydrochloric acid

  • Diethyl ether

  • Sodium hydroxide

Procedure:

  • A buffered aqueous solution of acetonedicarboxylic acid is prepared and cooled in an ice bath.

  • Methylamine hydrochloride is added to the solution, followed by the dropwise addition of succinaldehyde, maintaining the temperature below 10°C.

  • The reaction mixture is allowed to stir at room temperature for an extended period (typically 24-48 hours) to allow for the tandem Mannich-type reactions and ring closures to proceed.

  • The solution is then acidified with hydrochloric acid and heated to effect decarboxylation of the intermediate dicarboxylic acid, yielding tropinone hydrochloride.

  • After cooling, the solution is made basic with sodium hydroxide and extracted with diethyl ether.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude tropinone.

  • Purification can be achieved by distillation or crystallization.

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and scale.

The subsequent reduction of tropinone to tropine, followed by a dehydration step, would yield the desired this compound. Dehydration can be achieved using various reagents, such as strong acids or dehydrating agents like phosphorus oxychloride in pyridine.[4]

Role in Drug Discovery: A Scaffold for Potent Ligands

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of compounds with significant pharmacological activities. Its rigid structure allows for the precise positioning of substituents to interact with specific binding pockets of biological targets.

Monoamine Transporter Inhibitors

A significant area of research has focused on derivatives of the 8-azabicyclo[3.2.1]octane core as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5][6] These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and substance abuse.

Structure-activity relationship (SAR) studies have revealed that modifications at the C-3 and N-8 positions of the tropane ring system significantly influence both potency and selectivity for the different monoamine transporters.[6] The introduction of a double bond, as in this compound, can further refine the conformational properties of the molecule, potentially leading to enhanced binding affinity and selectivity.

Below is a summary of binding affinities (Ki values) for a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, highlighting the impact of N-8 substitution on DAT and SERT binding.

CompoundN-8 SubstituentDAT Ki (nM)SERT Ki (nM)SERT/DAT Selectivity
22e Cyclopropylmethyl4.042401060
22g p-Chlorobenzyl3.91500385
8a Phenylpropyl4.11340327
8b Phenylpropyl3.71220330

Data compiled from multiple sources.[6][7]

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935).

  • Test compounds (derivatives of this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.

  • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Antagonists

The 8-azabicyclo[3.2.1]octane scaffold is also a well-established pharmacophore for muscarinic acetylcholine receptor (mAChR) antagonists.[8] These receptors are involved in a wide range of physiological processes, and their antagonists have therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.

The nitrogen atom of the tropane core is crucial for the interaction with the aspartate residue in the binding pocket of muscarinic receptors. The stereochemistry and nature of the ester group at the C-3 position are key determinants of potency and subtype selectivity. While much of the research has focused on the saturated tropane ring, the introduction of unsaturation in the this compound core can influence the overall conformation and potentially lead to novel antagonist profiles.

A 3D-QSAR study on 8-azabicyclo[3.2.1]octane analogs as muscarinic receptor blockers has provided insights into the structural requirements for potent antagonism.[8]

Signaling Pathways

Understanding the signaling pathways modulated by ligands derived from the this compound scaffold is crucial for rational drug design and for predicting their pharmacological effects.

Dopamine Transporter Signaling

Inhibition of the dopamine transporter by a ligand prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged action of dopamine on postsynaptic D1 and D2 receptors. This initiates a cascade of downstream signaling events.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DA->DAT D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R AC Adenylyl Cyclase D1R->AC Activates (Gs) D2R->AC Inhibits (Gi) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA downstream Downstream Effects PKA->downstream inhibitor This compound Derivative (Inhibitor) inhibitor->DAT Inhibits

Dopamine Transporter Inhibition Pathway

Muscarinic Receptor Signaling

Antagonists based on the this compound scaffold competitively block the binding of acetylcholine (ACh) to muscarinic receptors. Depending on the receptor subtype (M1-M5), this can inhibit various downstream signaling cascades. For instance, antagonism of M3 receptors, which are coupled to Gq/11 proteins, blocks the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels.

Muscarinic_Antagonism cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC response Cellular Response Ca_release->response PKC->response ACh Acetylcholine (ACh) ACh->M3R antagonist This compound Derivative (Antagonist) antagonist->M3R Blocks

M3 Muscarinic Receptor Antagonism Pathway

Conclusion

The this compound core represents a highly valuable and versatile scaffold in the field of drug discovery. Its rigid, bicyclic structure provides a robust platform for the design of potent and selective ligands for a variety of biological targets. The synthetic accessibility, stemming from the foundational tropinone synthesis, allows for extensive derivatization and optimization of pharmacological properties. As our understanding of the intricate roles of monoamine transporters and muscarinic receptors in health and disease continues to grow, the exploration of novel ligands based on the this compound scaffold is poised to yield the next generation of therapeutic agents for a wide range of debilitating conditions. Further research into the synthesis of diverse libraries based on this core and their systematic evaluation will undoubtedly continue to be a fruitful endeavor for the drug discovery community.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern enantioselective strategies for the synthesis of tropane alkaloids, a class of bicyclic natural products with significant biological and medicinal properties. The document outlines key synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for pivotal reactions. Visual diagrams of synthetic pathways are included to facilitate a clear understanding of the described transformations.

Introduction to Tropane Alkaloids and the Importance of Enantioselective Synthesis

Tropane alkaloids are a family of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane skeleton. Prominent members of this class, such as (-)-cocaine, (-)-scopolamine, and atropine, exhibit potent physiological activities, making them valuable as pharmaceuticals and tools for biomedical research.[1] The stereochemistry of the tropane core and its substituents is crucial for their biological function. Therefore, the development of enantioselective synthetic methods is of paramount importance to access stereochemically pure tropane alkaloids for drug discovery and development.

Key Enantioselective Synthetic Strategies

Several powerful strategies have emerged for the enantioselective construction of the tropane skeleton. These methods offer high levels of stereocontrol and provide access to a diverse range of tropane derivatives.

Intramolecular Mannich Reaction

An effective approach for the asymmetric synthesis of substituted tropinones involves the intramolecular Mannich cyclization of enantiopure N-sulfinyl β-amino ketone ketals. This method provides good yields and high stereoselectivity.[1][2]

Rhodium-Catalyzed [4+3] Cycloaddition

Rhodium(II) carboxylate-catalyzed [4+3] cycloaddition reactions between N-Boc-protected pyrroles and vinyldiazomethanes offer a direct route to functionalized tropanes.[3][4] This transformation proceeds via a tandem cyclopropanation/Cope rearrangement, and the use of chiral rhodium catalysts or chiral auxiliaries on the diazomethane can induce high levels of enantioselectivity.

Organocatalyzed 1,3-Dipolar Cycloaddition

A recent advancement in the field is the organocatalyzed asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines. This method, utilizing dienamine activation of α,β-unsaturated aldehydes, affords tropane derivatives in high yields and with excellent control over peri-, regio-, diastereo-, and enantioselectivity.[5]

Desymmetrization of meso-Intermediates

The total synthesis of (+)-cocaine has been achieved through the desymmetrization of a meso-dialdehyde.[6][7] This strategy employs a proline-catalyzed intramolecular enol-exo-aldol reaction to construct the tropane ring system with good enantiomeric excess.

Aziridination and Vinyl Aziridine Rearrangement

A versatile and general approach to the synthesis of tropane alkaloids involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. This strategy allows for the synthesis of a variety of tropane alkaloids and their analogues in a limited number of steps and is amenable to late-stage functionalization.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for key enantioselective syntheses of tropane alkaloids and their precursors.

EntryTropane Alkaloid/IntermediateSynthetic StrategyCatalyst/Chiral AuxiliaryYield (%)Enantiomeric Excess (ee %)Reference
1Substituted TropinoneIntramolecular Mannich ReactionN-sulfinyl chiral auxiliary60-95%>98% (as a single isomer)[1]
2(+)-CocaineDesymmetrization of meso-dialdehydeL-Proline6.5% (overall)86%[6][9]
3Functionalized TropanesRhodium-Catalyzed [4+3] CycloadditionRh₂(S-PTAD)₄Not specifiedHigh[3]
4Tropane DerivativesOrganocatalyzed 1,3-Dipolar CycloadditionChiral secondary amineup to quantitativeHigh[5]
5TropacocaineAziridination/Vinyl Aziridine RearrangementN-Aminophthalimide--[8]
6BenzoyltropineAziridination/Vinyl Aziridine RearrangementN-Aminophthalimide--[8]

Experimental Protocols

The following are generalized experimental protocols for some of the key enantioselective reactions described above. These protocols are intended to be illustrative and may require optimization based on the specific substrate and desired product.

General Protocol for Asymmetric Intramolecular Mannich Reaction for Tropinone Synthesis

This protocol is based on the work of Davis et al. for the synthesis of substituted tropinones.[1]

  • Preparation of the Dehydropyrrolidine Ketone: The starting enantiopure N-sulfinyl β-amino ketone ketal is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in a suitable solvent like dichloromethane) to afford the corresponding dehydropyrrolidine ketone. The reaction is typically monitored by thin-layer chromatography (TLC) until completion. The crude product is then isolated by removal of the solvent under reduced pressure.

  • Intramolecular Mannich Cyclization: The crude dehydropyrrolidine ketone is dissolved in an aprotic solvent (e.g., dichloromethane). To this solution, di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added at room temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude tropinone derivative is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

General Protocol for Organocatalyzed 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on the principles of organocatalytic cycloadditions for the formation of tropane scaffolds.[5]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the α,β-unsaturated aldehyde, the 3-hydroxy-N-acylpyridinium salt precursor, and the chiral secondary amine organocatalyst (e.g., a diarylprolinol silyl ether) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (which can range from ambient to elevated temperatures) for a period of time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the enantiomerically enriched tropane derivative.

General Protocol for Purification of Synthetic Tropane Alkaloids

Purification of the final tropane alkaloid products is crucial to obtain materials of high purity for biological and pharmaceutical applications. A general acid-base extraction procedure is often employed.[10]

  • Acidic Extraction: The crude synthetic mixture containing the tropane alkaloid is dissolved in a suitable organic solvent (e.g., chloroform or dichloromethane) and extracted with a dilute aqueous acid solution (e.g., 1 M hydrochloric acid or tartaric acid solution). The basic tropane alkaloid will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Basification and Re-extraction: The acidic aqueous layer is collected and then basified to a pH > 10 with a suitable base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the tropane alkaloid, making it soluble in organic solvents again. The aqueous layer is then extracted multiple times with an organic solvent (e.g., chloroform or ethyl acetate).

  • Final Purification: The combined organic extracts from the re-extraction step are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified tropane alkaloid free base. Further purification can be achieved by crystallization or column chromatography if necessary.

Visual Diagrams of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations.

Intramolecular_Mannich_Reaction start N-Sulfinyl β-Amino Ketone Ketal intermediate1 Dehydropyrrolidine Ketone start->intermediate1  Hydrolysis (TFA)   product Substituted Tropinone intermediate1->product  (Boc)₂O, DMAP  

Caption: Intramolecular Mannich Reaction Workflow.

Rhodium_Catalyzed_Cycloaddition reagent1 N-Boc-Pyrrole product Functionalized Tropane reagent1->product reagent2 Vinyldiazomethane reagent2->product catalyst Chiral Rh(II) Catalyst catalyst->product

Caption: Rhodium-Catalyzed [4+3] Cycloaddition.

Organocatalyzed_Cycloaddition cluster_reactants Reactants reagent1 α,β-Unsaturated Aldehyde intermediate Dienamine Intermediate reagent1->intermediate reagent2 3-Oxidopyridinium Betaine product Tropane Derivative reagent2->product catalyst Chiral Secondary Amine Catalyst catalyst->intermediate intermediate->product

Caption: Organocatalyzed 1,3-Dipolar Cycloaddition Pathway.

Cocaine_Synthesis_Desymmetrization start meso-Dialdehyde intermediate Tropane Ring Skeleton start->intermediate  L-Proline   product (+)-Cocaine intermediate->product  Further steps  

Caption: Desymmetrization Approach to (+)-Cocaine.

References

Constructing the 8-azabicyclo[3.2.1]octane Scaffold: A Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane core, a key structural motif in a wide array of biologically active alkaloids such as cocaine and atropine, continues to be a focal point in medicinal chemistry and drug development. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of functional groups, making it a privileged scaffold for targeting various receptors and enzymes. This document provides an overview of prominent synthetic methodologies for the construction of this important scaffold, complete with comparative data and detailed experimental protocols for key reactions.

Key Synthetic Strategies at a Glance

The synthesis of the 8-azabicyclo[3.2.1]octane skeleton can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Synthetic StrategyBrief DescriptionKey AdvantagesTypical Yields
Biomimetic Synthesis (Robinson-Schöpf) A one-pot condensation reaction mimicking the biosynthetic pathway of tropinone.Atom economical, convergent, uses simple starting materials.17-90%
[3+2] Cycloaddition Reactions Intramolecular or intermolecular cycloaddition of azomethine ylides with alkenes or alkynes.High stereocontrol, rapid construction of the bicyclic core.40-99%
Diels-Alder Reaction A [4+2] cycloaddition to form the six-membered ring of the bicyclic system.Excellent stereospecificity, predictable outcomes.Varies widely
Ring-Closing Metathesis (RCM) Formation of one of the rings through an olefin metathesis reaction.High functional group tolerance, applicable to complex systems.80-98%
Enantioselective Desymmetrization Stereoselective transformation of a prochiral tropinone derivative.Access to enantiomerically pure products from a common intermediate.Good to excellent

Visualizing the Pathways

The following diagrams illustrate the logical flow of the primary synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane scaffold.

G Synthetic Strategies for 8-azabicyclo[3.2.1]octane Scaffold cluster_cycloaddition Cycloaddition Variants Biomimetic Biomimetic Tropinone Core Tropinone Core Biomimetic->Tropinone Core Cycloaddition Cycloaddition ThreePlusTwo [3+2] Cycloaddition Cycloaddition->ThreePlusTwo DielsAlder Diels-Alder [4+2] Cycloaddition->DielsAlder OtherCyclo Other [n+m] Cycloadditions Cycloaddition->OtherCyclo RCM Ring-Closing Metathesis Ring Closure Ring Closure RCM->Ring Closure Desymmetrization Desymmetrization Chiral Tropane Derivatives Chiral Tropane Derivatives Desymmetrization->Chiral Tropane Derivatives Pyrrolidine Ring Formation Pyrrolidine Ring Formation ThreePlusTwo->Pyrrolidine Ring Formation Piperidine Ring Formation Piperidine Ring Formation DielsAlder->Piperidine Ring Formation Acyclic Precursors Acyclic Precursors Acyclic Precursors->Biomimetic Acyclic/Monocyclic Precursors Acyclic/Monocyclic Precursors Acyclic/Monocyclic Precursors->Cycloaddition Diene Precursors Diene Precursors Diene Precursors->RCM Prochiral Tropinone Prochiral Tropinone Prochiral Tropinone->Desymmetrization 8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane Tropinone Core->8-azabicyclo[3.2.1]octane Pyrrolidine Ring Formation->8-azabicyclo[3.2.1]octane Piperidine Ring Formation->8-azabicyclo[3.2.1]octane Ring Closure->8-azabicyclo[3.2.1]octane Chiral Tropane Derivatives->8-azabicyclo[3.2.1]octane

Caption: Overview of major synthetic routes to the 8-azabicyclo[3.2.1]octane scaffold.

Experimental Protocols

Biomimetic Synthesis: The Robinson-Schöpf Reaction for Tropinone

This classic one-pot reaction assembles the tropinone core from simple, commercially available starting materials. The reaction proceeds through a tandem Mannich reaction.[1][2]

Reaction Scheme:

G succinaldehyde Succinaldehyde tropinone Tropinone succinaldehyde->tropinone methylamine Methylamine methylamine->tropinone acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->tropinone

Caption: Robinson-Schöpf synthesis of tropinone.

Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid (14.6 g, 0.1 mol) in water (100 mL).

  • Addition of Reactants: To the stirred solution, add succinaldehyde (14.5 g of a 60% aqueous solution, 0.1 mol) followed by methylamine hydrochloride (8.3 g, 0.1 mol).

  • pH Adjustment: Adjust the pH of the solution to between 4 and 5 by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.

    • Basify the aqueous layer to pH 10-11 with a 40% aqueous sodium hydroxide solution, ensuring the temperature is kept below 20 °C with an ice bath.

    • Extract the product into chloroform (5 x 50 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude tropinone.

    • Further purification can be achieved by vacuum distillation or recrystallization from petroleum ether.

Quantitative Data:

ParameterValueReference
Yield Up to 90% (with improvements)[1]
Reaction Time 24-48 hours[1]
Temperature Room Temperature[1]
Intramolecular [3+2] Cycloaddition of an Azomethine Ylide

This method provides a powerful and stereocontrolled route to the 8-azabicyclo[3.2.1]octane core through the formation of the pyrrolidine ring. The azomethine ylide is typically generated in situ.

Reaction Scheme:

G start Aldehyde-tethered Amine intermediate [ Azomethine Ylide ] start->intermediate Heat or Catalyst product 8-azabicyclo[3.2.1]octane (fused pyrrolidine) intermediate->product Intramolecular [3+2] Cycloaddition

Caption: Intramolecular [3+2] cycloaddition pathway.

Protocol:

This is a general protocol, and specific conditions will vary based on the substrate and catalyst used.

  • Reactant Preparation: To a solution of the secondary amine bearing a pendent dipolarophile (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a flame-dried Schlenk tube is added a catalytic amount of a Lewis acid or Brønsted acid (e.g., benzoic acid, 0.1 mmol).

  • Ylide Formation and Cycloaddition: The reaction mixture is heated to reflux (or stirred at a specific temperature depending on the catalyst) under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by TLC.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification:

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for a Representative Reaction:

ParameterValue
Yield 75-91%
Diastereomeric Ratio 10:1 to >20:1
Enantiomeric Excess 90-98% ee
Reaction Time 12-24 hours
Temperature 0 °C to reflux
Ring-Closing Metathesis (RCM)

RCM has emerged as a robust method for the construction of the piperidine ring within the 8-azabicyclo[3.2.1]octane framework. This strategy relies on the availability of suitable diene precursors.[3][4]

Workflow:

G Diene_Precursor Acyclic Diene Precursor RCM_Step Ring-Closing Metathesis (e.g., Grubbs' Catalyst) Diene_Precursor->RCM_Step Product 8-azabicyclo[3.2.1]octene RCM_Step->Product

Caption: Ring-Closing Metathesis workflow.

Protocol:

  • Preparation of the Reaction: In a glovebox or under an inert atmosphere, a solution of the acyclic diene precursor (1.0 mmol) in dry, degassed dichloromethane (100 mL, 0.01 M) is prepared in a Schlenk flask equipped with a condenser and a magnetic stir bar.

  • Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%) in a small amount of dichloromethane is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux (around 40 °C for dichloromethane) and stirred for 12-24 hours. The reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • A small amount of ethyl vinyl ether is added to quench the catalyst, and the mixture is stirred for an additional 30 minutes.

    • The solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired 8-azabicyclo[3.2.1]octene derivative.

Quantitative Data for a Representative RCM Reaction:

ParameterValueReference
Yield 98%[5]
Catalyst Loading 5 mol%[5]
Reaction Time 24 hours[5]
Temperature 70 °C[5]

These protocols provide a starting point for researchers working on the synthesis of 8-azabicyclo[3.2.1]octane derivatives. It is important to note that the optimal conditions for each reaction will depend on the specific substrate and desired product, and some degree of optimization may be necessary. For more detailed and specific procedures, consulting the primary literature is highly recommended.

References

Application Notes and Protocols for the Derivatization of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-Methyl-8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including cocaine and atropine. The unsaturated analog, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene (tropene), offers a versatile platform for derivatization, enabling the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutics. This application note provides detailed protocols for key derivatization reactions of tropene and its derivatives, focusing on modifications at the N8-position and functionalization of the C6-C7 double bond. The primary targets for these derivatives are often monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) and muscarinic acetylcholine receptors (mAChRs).

Key Derivatization Strategies for SAR Studies

The primary points for derivatization of the this compound scaffold for SAR studies include:

  • N8-Position: The tertiary amine at the N8 position is a key site for modification. N-demethylation provides a secondary amine that can be subsequently functionalized with a variety of substituents to probe the steric and electronic requirements of the binding pocket.

  • C6-C7 Olefin: The double bond offers a reactive handle for a range of transformations, including epoxidation and dihydroxylation. These modifications introduce new stereocenters and functional groups that can significantly impact biological activity and selectivity.

  • C2 and C4 Positions: Although not the primary focus of this note, modifications at the C2 and C4 positions are also crucial for modulating the pharmacological profile of tropene derivatives.

Data Presentation: Structure-Activity Relationship Data

The following tables summarize quantitative data from SAR studies on various derivatives of the 8-azabicyclo[3.2.1]octane scaffold. While specific data for C6-C7 functionalized tropene derivatives is limited in the public domain, the data for related tropane analogs provide valuable insights into the effects of substitution on biological activity.

Table 1: SAR of N8-Substituted Tropane Analogs at Monoamine Transporters

CompoundN8-SubstituentDAT Kᵢ (nM)[1][2]SERT Kᵢ (nM)[1]NET Kᵢ (nM)[1]SERT/DAT Selectivity Ratio[1]NET/DAT Selectivity Ratio[1]
1 -CH₃-----
2 -H-----
3 -CH₂-cyclopropyl4.0424012001060300
4 -CH₂-(4-chlorophenyl)3.9126053003231358

Table 2: SAR of 6,7-Functionalized Tropane Analogs at Dopamine Transporter

CompoundC6/C7-Modification3β-Aryl SubstituentDAT Kᵢ (nM)[3]
5 6β-OH3,4-dichlorophenyl1.5
6 7β-OH3,4-dichlorophenyl0.8
7 6β-OH4-fluorophenyl10.4
8 7β-OH4-fluorophenyl3.6

Experimental Protocols

Protocol 1: N-Demethylation of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)

This protocol describes the N-demethylation of tropinone, a common precursor to this compound, using trichloroethyl chloroformate followed by reductive cleavage.

Materials:

  • Tropinone

  • Trichloroethyl chloroformate

  • Zinc dust

  • Acetic acid

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Carbamate Formation:

    • Dissolve tropinone (1 equivalent) in dry toluene.

    • Add trichloroethyl chloroformate (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC until completion.

    • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate.

  • Deprotection:

    • Dissolve the crude carbamate in a mixture of acetic acid and water.

    • Add zinc dust (5-10 equivalents) portion-wise while stirring.

    • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and filter off the excess zinc.

    • Basify the filtrate with a saturated sodium bicarbonate solution and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield nortropinone.[4]

Protocol 2: Epoxidation of this compound

This protocol describes the epoxidation of the double bond in tropene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound (Tropene)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve tropene (1 equivalent) in DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the tropene solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding epoxide.[5][6][7][8][9]

Protocol 3: Dihydroxylation of this compound

This protocol describes the syn-dihydroxylation of the double bond in tropene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant (Upjohn dihydroxylation).[10]

Materials:

  • This compound (Tropene)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-butanol)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Saturated sodium sulfite solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve tropene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add NMO (1.2 equivalents) to the solution and stir until dissolved.

  • Add a catalytic amount of osmium tetroxide solution (e.g., 1-2 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction mixture will typically turn dark brown.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding a saturated sodium sulfite solution and stir for 30 minutes.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the vicinal diol.[11][12][13][14]

Visualizations

Signaling Pathways and Experimental Workflows

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Pathways Tropinone 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) Tropene This compound (Tropene) Tropinone->Tropene Reduction/Elimination Nortropinone 8-Azabicyclo[3.2.1]octan-3-one (Nortropinone) Tropinone->Nortropinone N-Demethylation (Protocol 1) Epoxide 6,7-Epoxy-8-methyl-8- azabicyclo[3.2.1]octane Tropene->Epoxide Epoxidation (m-CPBA) (Protocol 2) Diol 6,7-Dihydroxy-8-methyl-8- azabicyclo[3.2.1]octane Tropene->Diol Dihydroxylation (OsO4/NMO) (Protocol 3) N_Alkyl_Nortropinone N-Substituted Nortropinone Derivatives Nortropinone->N_Alkyl_Nortropinone N-Alkylation/ N-Arylation

Caption: Synthetic workflow for the derivatization of this compound.

Monoamine_Transporter_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Monoamine Dopamine / Serotonin Transporter Dopamine/Serotonin Transporter (DAT/SERT) Monoamine->Transporter Binding Tropene_Derivative Tropene Derivative (Antagonist) Tropene_Derivative->Transporter Inhibition Reuptake Monoamine Reuptake Transporter->Reuptake Transport Increased_Synaptic_Monoamine Increased Synaptic Monoamine Concentration Transporter->Increased_Synaptic_Monoamine Blockade of Reuptake Downstream_Signaling Downstream Signaling (e.g., MAPK, PKA/PKC) Increased_Synaptic_Monoamine->Downstream_Signaling Postsynaptic Receptor Activation

Caption: Signaling pathway of monoamine transporters and their inhibition by tropene derivatives.

Muscarinic_Receptor_Signaling cluster_extracellular_mAChR Extracellular Space cluster_membrane_mAChR Cell Membrane cluster_intracellular_mAChR Intracellular ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (M1/M3 or M2/M4) ACh->mAChR Binding & Activation Tropene_Antagonist Tropene Derivative (Antagonist) Tropene_Antagonist->mAChR Competitive Antagonism Gq Gq/11 mAChR->Gq M1/M3/M5 Gi Gi/o mAChR->Gi M2/M4 PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Leads to cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of muscarinic acetylcholine receptors and their antagonism.

References

The Versatile Scaffold: 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The bicyclic compound 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, a key structural motif found in tropane alkaloids, continues to be a cornerstone in the development of novel therapeutics. Its rigid conformational framework and chiral nature provide a unique scaffold for the design of potent and selective ligands targeting a range of critical biological entities, including monoamine transporters and G-protein coupled receptors. These properties have led to its extensive application in the pursuit of treatments for neurological disorders, pain management, and substance abuse.

This application note provides a detailed overview of the utility of this compound in medicinal chemistry, summarizing key quantitative data, providing detailed experimental protocols for the synthesis of important derivatives, and visualizing the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Application in Targeting Monoamine Transporters

Derivatives of this compound have been extensively investigated as potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. The unsaturated nature of the bicyclic ring in the "-3-ene" scaffold has been shown to be important for achieving selectivity for DAT over SERT.

Quantitative Data: DAT and SERT Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of representative this compound derivatives for the dopamine and serotonin transporters.

Compound IDR Group at C-3DAT Kᵢ (nM)SERT Kᵢ (nM)SERT/DAT Selectivity Ratio
1a 3α-di(4-fluorophenyl)methoxymethyl12>1000>83
1b 3β-di(4-fluorophenyl)methoxymethyl78>1000>13
2a 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]4.042401060
2b 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene], 8-cyclopropylmethyl4.0>10000>2500

Application as Muscarinic and Opioid Receptor Antagonists

The 8-azabicyclo[3.2.1]octane core is also a well-established pharmacophore for muscarinic and opioid receptor ligands. Derivatives of this compound have been synthesized and evaluated as antagonists for these receptors, with potential applications in the treatment of overactive bladder, chronic obstructive pulmonary disease (COPD), and pain.

Quantitative Data: Opioid Receptor Binding Affinities

The following table presents the binding affinities (IC₅₀ in nM) of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives at the kappa (κ), mu (μ), and delta (δ) opioid receptors.

Compound IDR Group on Benzamideκ-OR IC₅₀ (nM)μ-OR IC₅₀ (nM)δ-OR IC₅₀ (nM)
3a 4-cyano207208300
3b 4-chloro172>16000>30000

Experimental Protocols

Synthesis of 3-di(4-fluorophenyl)methoxymethyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene (Compound analogous to 1a)

This protocol describes a key synthetic step in the preparation of dopamine transporter inhibitors based on the this compound scaffold.

Materials:

  • Tropinone

  • Di(4-fluorophenyl)methanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • A solution of tropinone (1.0 eq) and di(4-fluorophenyl)methanol (1.2 eq) in toluene is prepared.

  • p-Toluenesulfonic acid monohydrate (0.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 3-di(4-fluorophenyl)methoxymethyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene.

Visualizations

Dopamine Transporter (DAT) Inhibition Workflow

The following diagram illustrates the experimental workflow for assessing the inhibitory activity of this compound derivatives on the dopamine transporter.

DAT_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis start 8-Methyl-8-azabicyclo [3.2.1]oct-3-ene synthesis Chemical Synthesis of Analog Library start->synthesis Starting Material purification Purification and Characterization synthesis->purification incubation Incubation with Test Compounds purification->incubation binding_assay [³H]WIN 35,428 Radioligand Binding Assay binding_assay->incubation cell_prep Preparation of Striatal Homogenates cell_prep->binding_assay measurement Measurement of Radioactivity incubation->measurement ki_calc Calculation of Ki values measurement->ki_calc sar Structure-Activity Relationship (SAR) Analysis ki_calc->sar

Caption: Workflow for Synthesis and Evaluation of DAT Inhibitors.

Signaling Pathway of Dopamine Transporter Inhibition

This diagram illustrates the effect of a DAT inhibitor on dopaminergic signaling.

DAT_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT_Inhibitor 8-Methyl-8-azabicyclo [3.2.1]oct-3-ene Derivative DAT_Inhibitor->DAT Inhibition Dopamine->DAT Reuptake D_receptor Dopamine Receptor (e.g., D1, D2) Dopamine->D_receptor Binding signaling Downstream Signaling (e.g., cAMP modulation) D_receptor->signaling Activation

Caption: Mechanism of DAT Inhibition and Enhanced Signaling.

Muscarinic M3 Receptor Antagonism Signaling Pathway

The following diagram depicts the signaling cascade upon M3 receptor activation and its blockade by an antagonist.

M3_Antagonism_Signaling cluster_cell Smooth Muscle Cell M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates Antagonist 8-Azabicyclo[3.2.1]octane Derivative Antagonist->M3R Blocks ACh Acetylcholine ACh->M3R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 Receptor Antagonism in Smooth Muscle.

Application Notes and Protocols for the Use of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene as a Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, also known as tropene, is a core structural motif found in a class of naturally occurring and synthetic compounds known as tropane alkaloids. Many derivatives of this scaffold are potent antagonists of muscarinic acetylcholine receptors (mAChRs), making them valuable tools in pharmacological research and drug development. Muscarinic receptors, which are G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are involved in a wide array of physiological functions. Consequently, their antagonists have therapeutic applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.

This document provides detailed application notes and experimental protocols for characterizing the antagonist activity of this compound and its derivatives at the five human muscarinic receptor subtypes (M1-M5). While specific pharmacological data for the parent compound, this compound, is not extensively available in public literature, the protocols described herein are standard methods for evaluating any novel muscarinic receptor antagonist. Data for well-characterized tropane-based antagonists, atropine and scopolamine, are provided as illustrative examples.

Data Presentation: Muscarinic Receptor Antagonist Profiles

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of the classical non-selective muscarinic antagonists, atropine and scopolamine. These values represent typical data that would be generated for a compound like this compound or its derivatives when subjected to the experimental protocols outlined below.

Table 1: Binding Affinities (Ki, nM) of Atropine and Scopolamine at Human Muscarinic Receptor Subtypes

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
Atropine1.0 - 2.51.5 - 3.01.0 - 2.01.0 - 2.51.5 - 3.0
Scopolamine0.5 - 1.50.8 - 2.00.4 - 1.00.7 - 1.80.6 - 1.5

Note: Ki values are compiled from various sources and can vary based on experimental conditions.

Table 2: Functional Antagonist Potencies (pA2) of Atropine and Scopolamine at Human Muscarinic Receptor Subtypes

CompoundM1 Receptor (pA2)M2 Receptor (pA2)M3 Receptor (pA2)M4 Receptor (pA2)M5 Receptor (pA2)
Atropine8.9 - 9.28.8 - 9.19.0 - 9.38.9 - 9.28.8 - 9.1
Scopolamine9.1 - 9.49.0 - 9.39.2 - 9.59.1 - 9.49.0 - 9.3

Note: pA2 values are a measure of antagonist potency, where a higher value indicates greater potency. These values are derived from functional assays and can vary depending on the specific assay and tissue/cell type used.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate diverse cellular responses through different G-protein signaling cascades. Understanding these pathways is crucial for designing and interpreting functional assays.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gαq/11 M1_M3_M5->Gq_11 Acetylcholine PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: M1, M3, and M5 muscarinic receptor signaling pathway.

cluster_M2_M4 M2, M4 Receptor Signaling M2_M4 M2, M4 Receptors Gi_o Gαi/o M2_M4->Gi_o Acetylcholine AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: M2 and M4 muscarinic receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for characterizing the antagonist properties of a test compound, such as this compound, at the five human muscarinic receptor subtypes.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol determines the affinity of a test compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes from Cells Expressing a Single mAChR Subtype incubate Incubate Membranes with: - Radiolabeled Antagonist (e.g., [³H]-NMS) - Varying Concentrations of Test Compound prep->incubate separate Separate Bound and Free Radioligand (e.g., Filtration over Glass Fiber Filters) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from stable cell lines individually expressing one of the five human muscarinic receptors (M1-M5).

  • Radiolabeled antagonist, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., 1 µM atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation:

    • Thaw the cell membranes on ice.

    • Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient specific binding.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand in assay buffer to a concentration near its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, diluted radioligand, and diluted membranes.

    • Non-specific Binding: Add non-specific binding control (e.g., atropine), diluted radioligand, and diluted membranes.

    • Test Compound: Add serial dilutions of the test compound, diluted radioligand, and diluted membranes.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assays

This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing M1, M3, or M5 receptors.

cluster_workflow Calcium Flux Assay Workflow seed_cells Seed Cells Expressing M1, M3, or M5 Receptors into a 96-well Plate load_dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate Cells with Varying Concentrations of Test Compound load_dye->pre_incubate stimulate Stimulate Cells with a Muscarinic Agonist (e.g., Carbachol at EC80) pre_incubate->stimulate measure Measure Changes in Fluorescence (Indicating Intracellular Ca²⁺) stimulate->measure analyze Data Analysis: - Generate Dose-Response Curves - Calculate IC50 and pA2 measure->analyze

Caption: Workflow for a calcium flux functional assay.

Materials:

  • Cell line stably expressing human M1, M3, or M5 receptors.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test compound.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well plates and culture overnight to allow for adherence.

  • Dye Loading:

    • Remove the culture medium and load the cells with the fluorescent calcium indicator dye in assay buffer.

    • Incubate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration, which elicits 80% of the maximal response) into each well.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist.

    • Plot the normalized response against the logarithm of the test compound concentration to generate an inhibition curve and determine the IC50.

    • To determine the pA2 value, perform Schild analysis by generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The pA2 is a measure of the antagonist's potency.

This assay measures the ability of a test compound to reverse the inhibition of adenylyl cyclase (and thus the decrease in cAMP levels) caused by a muscarinic agonist in cells expressing M2 or M4 receptors.

cluster_workflow cAMP Assay Workflow seed_cells Seed Cells Expressing M2 or M4 Receptors into a 96-well Plate pre_treat Pre-treat Cells with Forskolin (to stimulate cAMP production) seed_cells->pre_treat incubate Incubate Cells with: - Muscarinic Agonist (to inhibit cAMP) - Varying Concentrations of Test Compound pre_treat->incubate lyse Lyse Cells to Release Intracellular cAMP incubate->lyse detect Detect cAMP Levels using a Competitive Immunoassay (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis: - Generate Dose-Response Curves - Calculate IC50 and pA2 detect->analyze

Caption: Workflow for a cAMP functional assay.

Materials:

  • Cell line stably expressing human M2 or M4 receptors.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • 96-well plates.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well plates and allow them to attach overnight.

  • Assay:

    • Aspirate the culture medium and add assay buffer.

    • Add varying concentrations of the test compound.

    • Add a fixed concentration of the muscarinic agonist.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • The test compound's antagonist activity will be observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.

    • Plot the cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 for the reversal.

    • Perform Schild analysis as described for the calcium flux assay to determine the pA2 value.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the pharmacological characterization of this compound and its derivatives as muscarinic receptor antagonists. By employing these standardized assays, researchers can determine the binding affinity and functional potency of novel compounds at each of the five muscarinic receptor subtypes, thereby elucidating their selectivity profiles and potential as therapeutic agents or research tools. The provided example data for atropine and scopolamine serve as a benchmark for the expected antagonist properties of tropane-based molecules.

Analytical methods for the characterization of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

An essential component in the synthesis of numerous pharmaceuticals and a key structure in tropane alkaloids, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, also known as tropene, requires precise and thorough characterization. For researchers, scientists, and professionals in drug development, accurate analytical data is crucial for ensuring the identity, purity, and stability of this compound. This document provides detailed application notes and protocols for the comprehensive characterization of this compound using a suite of modern analytical techniques.

The following sections detail the principles, applications, and experimental protocols for chromatographic, spectrometric, and spectroscopic methods. Quantitative data is summarized in tables for straightforward comparison, and key workflows are visualized using diagrams to facilitate understanding.

Overall Characterization Workflow

The complete characterization of this compound is a multi-step process that combines several analytical techniques to build a comprehensive profile of the molecule. The general workflow begins with sample preparation, followed by separation and preliminary identification, and concludes with detailed structural elucidation and confirmation.

Characterization Workflow cluster_0 Start cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Definitive Structure cluster_4 Finish start Sample Receipt & Preparation GC_MS GC-MS start->GC_MS Purity & MW HPLC_MS HPLC-MS/MS start->HPLC_MS Purity & MW NMR NMR Spectroscopy (¹H, ¹³C) GC_MS->NMR Structural Info HPLC_MS->NMR Structural Info IR FT-IR Spectroscopy NMR->IR Functional Groups XRay X-Ray Crystallography IR->XRay Stereochemistry end Final Report & Data Archiving XRay->end Confirmation

A general workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds like tropene and other tropane alkaloids.[1][2] It offers excellent separation efficiency and provides mass spectra that can be used for definitive identification and quantification. Due to the potential for thermal degradation of some tropane alkaloids, derivatization is sometimes employed to enhance stability and improve chromatographic performance.[1][3]

Experimental Protocol:

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • To improve thermal stability, the sample can be derivatized.[1] Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally satisfactory.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis and Interpretation:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak. The molecular ion peak (M⁺) should be observed at m/z 123.10.

    • Compare the fragmentation pattern to a reference spectrum or library for confirmation. Common fragments of the tropane core are often observed.

Quantitative Data Summary (GC-MS)

Parameter Value Reference
Molecular Formula C₈H₁₃N [4]
Molecular Weight 123.20 g/mol [4]
Exact Mass 123.1048 u [4]
Typical Retention Time Varies with column and conditions -
Molecular Ion (M⁺) m/z 123 -

| Key Mass Fragments | m/z 94, 82, 81 |[5] |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Application Note: HPLC is a cornerstone technique for the analysis of tropane alkaloids, particularly those that are thermally labile or less volatile.[6] Coupling HPLC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it ideal for quantification in complex matrices and for impurity profiling.[7] Reversed-phase chromatography is most commonly employed for these analyses.[6]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • For analysis, dilute the sample to fall within the calibration range.

  • Instrumentation and Conditions:

    • HPLC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • Start with 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B in 0.1 minutes and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.

  • Data Analysis and Interpretation:

    • Use the protonated molecule [M+H]⁺ as the precursor ion for MS/MS analysis.

    • Identify characteristic product ions for MRM transitions to ensure selectivity and accurate quantification.

Quantitative Data Summary (HPLC-MS/MS)

Parameter Value Reference
Precursor Ion [M+H]⁺ m/z 124.1 -
MRM Transition 1 (Quantifier) 124.1 > 94.1 -
MRM Transition 2 (Qualifier) 124.1 > 81.1 -

| Limit of Quantification (LOQ) | Can reach low ng/mL levels | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of this compound.[8]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probes: ¹H NMR and ¹³C NMR.

    • Temperature: 298 K.

  • Data Acquisition:

    • ¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis and Interpretation:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze chemical shifts, coupling constants (J-values), and multiplicities to assign protons to their positions in the molecule.

    • ¹³C NMR: Identify the number of unique carbon atoms from the spectrum. Use chemical shifts to assign carbons (alkenyl, aliphatic).

Quantitative Data Summary (Predicted NMR)

¹H NMR Assignment Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ ~2.3 s
H1, H5 (bridgehead) ~3.2 m
H2, H4 ~2.0 - 2.5 m
H6, H7 ~1.5 - 2.0 m

| H3 (alkene) | ~5.5 | m |

¹³C NMR AssignmentPredicted Chemical Shift (ppm)
N-CH₃~40
C1, C5 (bridgehead)~60
C2, C4~35
C6, C7~28
C3 (alkene)~130

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The IR spectrum of this compound will show characteristic absorption bands corresponding to C-H, C=C, and C-N bonds.

Experimental Protocol:

  • Sample Preparation:

    • Neat Liquid: Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr Pellet): Mix ~1 mg of a solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation and Conditions:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

    • Technique: Transmission or Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans.

  • Data Analysis and Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.[10]

Quantitative Data Summary (FT-IR)

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3020 C-H Stretch Alkenyl (=C-H) [10]
2950-2800 C-H Stretch Aliphatic (sp³) [10]
~1650 C=C Stretch Alkene [10]

| ~1200 | C-N Stretch | Tertiary Amine |[9] |

Complementary Information from Analytical Techniques

Different analytical methods provide unique and complementary information that, when combined, allows for the complete and unambiguous characterization of a molecule.

Complementary Techniques center 8-Methyl-8-azabicyclo [3.2.1]oct-3-ene GCMS GC-MS / HPLC-MS center->GCMS Molecular Weight Purity Quantification NMR NMR center->NMR Connectivity Stereochemistry ¹H & ¹³C Framework IR FT-IR center->IR Functional Groups (C=C, C-N) XRay X-Ray Crystallography center->XRay 3D Structure Absolute Configuration

Relationship between techniques for complete characterization.

X-ray Crystallography

Application Note: Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry.[11] While it is a powerful technique, it is contingent upon the ability to grow a high-quality single crystal of the analyte or a suitable salt derivative.[11][12]

Experimental Protocol:

  • Crystal Growth:

    • Grow single crystals of this compound or a salt thereof (e.g., hydrochloride or picrate salt) by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, isopropanol, or acetone/water).

  • Instrumentation and Conditions:

    • Diffractometer: Bruker D8 VENTURE or equivalent, equipped with a Mo or Cu X-ray source.

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Collection and Structure Solution:

    • Mount a suitable crystal on the diffractometer.

    • Collect a full sphere of diffraction data.

    • Process the data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Data Analysis and Interpretation:

    • The final refined structure provides precise atomic coordinates, which confirm the connectivity and stereochemistry of the molecule.

    • The data can be deposited in a crystallographic database like the Cambridge Structural Database (CSD).

By employing these detailed protocols, researchers can confidently characterize this compound, ensuring the quality and integrity of their work in drug discovery, development, and other scientific endeavors.

References

Application Notes and Protocols: In Vitro Bioactivity Testing of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 8-methyl-8-azabicyclo[3.2.1]oct-3-ene scaffold, a core structure of tropane alkaloids, is a privileged motif in medicinal chemistry due to its interaction with a variety of key neurological targets. Analogs of this structure have shown significant bioactivity, particularly as modulators of monoamine transporters and cholinergic receptors. These targets are implicated in a range of neurological and psychiatric disorders, including depression, anxiety, Parkinson's disease, and nicotine addiction.

These application notes provide a comprehensive overview of the essential in vitro assays for characterizing the bioactivity of novel this compound analogs. Detailed protocols for radioligand binding and functional assays are presented, along with data tables summarizing the structure-activity relationships (SAR) of representative analogs.

Key Biological Targets and In Vitro Assays

The primary biological targets for this compound analogs are:

  • Monoamine Transporters:

    • Dopamine Transporter (DAT)

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

  • Muscarinic Acetylcholine Receptors (mAChRs):

    • Subtypes M1-M5

  • Nicotinic Acetylcholine Receptors (nAChRs):

    • Primarily α4β2 and α7 subtypes

The bioactivity of analogs at these targets can be assessed using a combination of radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to measure the compound's effect on target activity (e.g., IC₅₀ for inhibition or EC₅₀ for agonism).

Data Presentation: Bioactivity of 8-Methyl-8-azabicyclo[3.2.1]octane Analogs

The following tables summarize the in vitro bioactivity data for a selection of 8-azabicyclo[3.2.1]octane derivatives at monoamine transporters and cholinergic receptors. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent and selective compounds.

Table 1: Binding Affinities (Kᵢ, nM) of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters [1][2][3]

CompoundR (at N-8)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
22a H12.01270018401058153
22b CH₃6.5693011201066172
22c CH₂CH=CH₂ (Allyl)5.154509801069192
22d CH₂-c-Pr4.042407801060195
22e CH₂Ph4.851209201067192
22f CH₂(4-Cl-Ph)3.94150530010641358
22g CH₂(CH₂)₂Ph5.5585010501064191

Data compiled from studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.

Table 2: Binding Affinities (Kᵢ, nM) of Isoxazolyl-8-azabicyclo[3.2.1]octane Derivatives at Nicotinic Acetylcholine Receptors [4]

CompoundStereochemistrynAChR (α4β2) Kᵢ (nM)
9a 2α-isoxazolyl>10,000
9b 2β-isoxazolyl3
15a 3α-isoxazolyl>10,000
15b 3β-isoxazolyl148

Binding affinities determined using [³H]cytisine radioligand binding assays in rat brain homogenates.

Table 3: Muscarinic Receptor Antagonist Activity of N-Substituted Tropane Analogs [5][6]

CompoundR (at N-8)M₃ Receptor pA₂
Darotropium CH₃9.5
Analog 24 endo-CH₂-O-(CH₂)₂-O-CH₃9.8

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency.

Experimental Protocols

Monoamine Transporter Assays

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428 as the radioligand.[7][8]

Workflow Diagram:

dat_binding_assay prep Prepare Rat Striatal Membranes incubate Incubate Membranes with [³H]WIN 35,428 & Test Compound prep->incubate Add to assay tubes separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate Filter through GF/B filters quantify Quantify Radioactivity (Scintillation Counting) separate->quantify Place filters in vials with scintillation cocktail analyze Data Analysis (IC₅₀ and Kᵢ Determination) quantify->analyze Calculate specific binding and perform non-linear regression

Caption: Workflow for the DAT Radioligand Binding Assay.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)

  • Non-specific binding control: 10 µM GBR 12909 or 10 µM Cocaine

  • Test compounds (this compound analogs)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.2-0.4 mg/mL.

  • Binding Assay:

    • To assay tubes, add:

      • 100 µL of Assay Buffer (for total binding) or 10 µM non-specific control (for non-specific binding) or test compound at various concentrations.

      • 100 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

      • 300 µL of the membrane preparation.

    • Incubate at room temperature for 60 minutes.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Muscarinic Acetylcholine Receptor (mAChR) Assays

This protocol describes a fluorescent-based functional assay to measure the ability of test compounds to act as antagonists at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.[9][10][11][12]

Signaling Pathway Diagram:

gq_calcium_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mAChR M1/M3/M5 Receptor Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to IP₃ Receptor Ca_release Ca²⁺ Release Fluo4 Fluo-4 Dye + Ca²⁺ Ca_release->Fluo4 Binds to Fluorescence Increased Fluorescence Fluo4->Fluorescence ER_Ca->Ca_release Releases Ca²⁺ Agonist Agonist (e.g., Carbachol) Agonist->mAChR Binds Antagonist Test Compound (Antagonist) Antagonist->mAChR Blocks

Caption: Gq-coupled mAChR signaling pathway leading to calcium release.

Materials:

  • CHO or HEK293 cells stably expressing the desired muscarinic receptor subtype (e.g., M3)

  • Cell culture medium (e.g., DMEM/F12)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Probenecid

  • Muscarinic agonist (e.g., Carbachol)

  • Test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well black, clear-bottom microplates at a density of 40,000-60,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye extrusion) in Assay Buffer.

    • Remove the cell culture medium and add 100 µL of loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Assay Protocol (Antagonist Mode):

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add various concentrations of the test compound (antagonist) to the wells and incubate for 15-30 minutes.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add a fixed concentration of the agonist (e.g., EC₈₀ of carbachol) to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence (F - F₀) or the ratio of fluorescence (F/F₀) is plotted against time.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value.

Nicotinic Acetylcholine Receptor (nAChR) Assays

This protocol details a competitive binding assay to determine the affinity of test compounds for the α4β2 nicotinic acetylcholine receptor using [³H]cytisine as the radioligand.[13][14][15]

Workflow Diagram:

nachr_binding_assay prep Prepare Rat Brain Membranes (Cortex or Thalamus) incubate Incubate Membranes with [³H]Cytisine & Test Compound prep->incubate Add to assay tubes separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate Filter through GF/C filters quantify Quantify Radioactivity (Scintillation Counting) separate->quantify Place filters in vials with scintillation cocktail analyze Data Analysis (IC₅₀ and Kᵢ Determination) quantify->analyze Calculate specific binding and perform non-linear regression

Caption: Workflow for the α4β2 nAChR Radioligand Binding Assay.

Materials:

  • Rat brain tissue (cortex or thalamus)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Cytisine (specific activity ~30-60 Ci/mmol)

  • Non-specific binding control: 10 µM (-)-Nicotine

  • Test compounds

  • Glass fiber filters (GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Assay Buffer.

    • Centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • To assay tubes, add:

      • 50 µL of Assay Buffer (for total binding) or 10 µM (-)-Nicotine (for non-specific binding) or test compound.

      • 50 µL of [³H]Cytisine (final concentration ~1-3 nM).

      • 400 µL of the membrane preparation.

    • Incubate at 4°C for 75 minutes.

  • Filtration and Quantification:

    • Filter the incubation mixture through GF/C filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

    • Quantify radioactivity as described for the DAT binding assay.

  • Data Analysis:

    • Calculate specific binding and determine IC₅₀ and Kᵢ values as described for the DAT binding assay.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the pharmacological characterization of novel this compound analogs. By systematically evaluating the binding affinities and functional activities at monoamine transporters and cholinergic receptors, researchers can elucidate the structure-activity relationships of their compounds, identify promising lead candidates, and guide further drug development efforts. The provided protocols and data tables serve as a valuable resource for scientists working in the field of neuroscience and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene and related tropane alkaloids.

Troubleshooting Guides

This section addresses specific challenges that may be encountered during the synthesis, offering potential solutions and relevant experimental data.

Issue 1: Poor Diastereoselectivity in Intramolecular Mannich Cyclization

Question: My intramolecular Mannich reaction to form the 8-azabicyclo[3.2.1]octane core is resulting in a low diastereomeric ratio (dr). How can I improve the stereoselectivity?

Answer: Poor diastereoselectivity in the intramolecular Mannich cyclization is a common challenge. The stereochemical outcome is influenced by several factors, including the nature of the starting materials, reaction conditions, and the presence of directing groups. Here are some strategies to improve diastereoselectivity:

  • Substrate Control: The stereochemistry of substituents on the acyclic precursor can strongly influence the transition state of the cyclization. The use of N-sulfinyl β-amino ketone ketals has been shown to be an effective method for the asymmetric synthesis of substituted tropinones. The sulfinimine group can direct the cyclization to favor a specific diastereomer.

  • Reagent and Catalyst Selection: The choice of acid catalyst and reaction solvent can impact the diastereoselectivity. It is recommended to screen various Lewis and Brønsted acids.

  • Temperature Control: Lowering the reaction temperature can enhance stereoselectivity by favoring the thermodynamically more stable transition state.

Quantitative Data Summary:

Precursor TypeCatalyst/ConditionsDiastereomeric Ratio (dr)Yield (%)Reference
N-sulfinyl β-amino ketone ketalAcid-catalyzed cyclization>95:570-85[1]
Acyclic amino-dialdehydeBiomimetic approachVariable42[2]

Experimental Protocol: Asymmetric Intramolecular Mannich Cyclization

This protocol is adapted from methodologies employing N-sulfinyl β-amino ketone ketals for the asymmetric synthesis of substituted tropinones.[1]

  • Preparation of the N-sulfinyl β-amino ketone ketal: Synthesize the precursor from the corresponding sulfinimine and a suitable ketone derivative.

  • Cyclization:

    • Dissolve the N-sulfinyl β-amino ketone ketal in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

    • Add the acid catalyst (e.g., trifluoroacetic acid, camphorsulfonic acid) dropwise.

    • Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Logical Workflow for Troubleshooting Poor Diastereoselectivity:

G start Low Diastereoselectivity Observed check_precursor Verify Stereopurity of Starting Material start->check_precursor optimize_temp Lower Reaction Temperature check_precursor->optimize_temp screen_catalyst Screen Different Acid Catalysts optimize_temp->screen_catalyst screen_solvent Screen Different Solvents screen_catalyst->screen_solvent analyze_results Analyze Diastereomeric Ratio screen_solvent->analyze_results success Achieved Desired Stereoselectivity analyze_results->success dr > 95:5 fail Re-evaluate Synthetic Strategy analyze_results->fail dr < 95:5

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Enantioselectivity in the Deprotonation of Tropinone

Question: I am attempting an enantioselective deprotonation of tropinone using a chiral lithium amide, but the enantiomeric excess (ee) of my product is low. What factors can I adjust?

Answer: Achieving high enantioselectivity in the deprotonation of tropinone is a known challenge. The success of this step is highly dependent on the choice of the chiral base and the reaction conditions.

  • Chiral Lithium Amide: The structure of the chiral lithium amide is critical. C2-symmetrical lithium amides, such as those derived from (S,S)-diphenylethylenediamine or phenylglycinol, have shown good performance.[3]

  • Additives: The addition of lithium salts, such as LiCl, can significantly enhance enantioselectivity. It is believed that these additives break up aggregates of the lithium amide, leading to a more defined and selective deprotonating species.

  • Reaction Conditions: Temperature and the method of base generation are crucial. The chiral lithium amide is often best generated in situ.

Quantitative Data Summary:

Chiral Lithium AmideAdditiveEnantiomeric Excess (ee)Reference
Lithium bis-α,α′-methylbenzylamide1 equiv. LiClup to 95%[4]
Phenylglycinol-derivedNone reportedModerate[3]

Experimental Protocol: Enantioselective Deprotonation of Tropinone

This protocol is based on the use of a chiral lithium amide with a lithium salt additive.[4]

  • Preparation of the Chiral Lithium Amide:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral amine hydrochloride (e.g., (S,S)-bis-α,α′-methylbenzylamine hydrochloride) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add n-butyllithium (2 equivalents) dropwise and stir for 30 minutes at 0 °C to generate the chiral lithium amide and LiCl in situ.

  • Deprotonation:

    • Cool the solution of the chiral lithium amide to -78 °C.

    • Add a solution of tropinone in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for the specified time.

  • Trapping of the Enolate:

    • Add a suitable electrophile (e.g., a chloroformate for ring opening) at -78 °C.

    • Allow the reaction to proceed, monitoring by TLC.

  • Workup and Analysis:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the product by chromatography and determine the enantiomeric excess by chiral HPLC or NMR analysis.

Signaling Pathway for Enantioselective Deprotonation:

G Tropinone Tropinone Enolate Chiral Lithium Enolate (>95% ee) Tropinone->Enolate Deprotonation Chiral_Base Chiral Lithium Amide + LiCl Chiral_Base->Enolate Product Enantioenriched Product Enolate->Product Reaction Electrophile Electrophile (e.g., ClCO2R) Electrophile->Product

Caption: Pathway for enantioselective deprotonation.

Frequently Asked Questions (FAQs)

Q1: What is the classic synthetic route to the 8-azabicyclo[3.2.1]octane core?

A1: The Robinson tropinone synthesis, first reported in 1917, is the classic biomimetic approach. It involves a three-component Mannich reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid, followed by decarboxylation to yield tropinone.[2] While historically significant, this one-pot reaction can have moderate yields.

Q2: Are there more modern and versatile methods to synthesize the tropane skeleton?

A2: Yes, several modern strategies offer greater versatility and control. A notable approach involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. This strategy allows for late-stage functionalization at the N8, C3, C6, and C7 positions, which is difficult starting from tropinone.[5] Other methods include intramolecular nucleophilic substitutions, Michael additions, and iminium ion cyclizations.[1]

Q3: How can I purify this compound and its derivatives?

A3: Purification is typically achieved through standard laboratory techniques. Due to the basic nature of the nitrogen atom, acid-base extraction can be an effective preliminary purification step. The crude product is often dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent. Final purification is commonly performed by flash column chromatography on silica gel or distillation.

Q4: What are some common side reactions to be aware of?

A4: In reactions involving the deprotonation of tropinone, ring-opening can occur, especially when using chloroformates as electrophiles, leading to substituted cycloheptenones.[4] Over-oxidation or reduction can be an issue in functional group interconversions. In Mannich-type reactions, the formation of isomeric products or byproducts from self-condensation of the aldehyde or ketone components can occur if the reaction conditions are not optimized.

Q5: Which analytical techniques are best for characterizing the stereochemistry of these molecules?

A5: A combination of techniques is typically used.

  • NMR Spectroscopy: 1H and 13C NMR are essential for determining the overall structure. Nuclear Overhauser effect (NOE) experiments are crucial for establishing the relative stereochemistry of the bicyclic system.

  • X-ray Crystallography: This provides unambiguous proof of both relative and absolute stereochemistry if a suitable crystal can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the enantiomeric excess of chiral products.

Experimental Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursor Acyclic Precursor Cyclization Stereoselective Cyclization Precursor->Cyclization Crude Crude Bicyclic Product Cyclization->Crude Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure Pure Product Chromatography->Pure NMR NMR (Structure, Relative Stereochemistry) Pure->NMR HPLC Chiral HPLC (Enantiomeric Excess) Pure->HPLC Xray X-ray Crystallography (Absolute Stereochemistry) Pure->Xray

Caption: General workflow for synthesis and analysis.

References

Technical Support Center: Optimizing Tropane Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of tropane alkaloid synthesis. The following sections offer detailed experimental protocols, quantitative data for reaction optimization, and visual guides to key processes.

Frequently Asked Questions (FAQs)

Q1: My Robinson-Schotten-Baumann (tropinone) synthesis is resulting in a very low yield. What are the most critical factors to check?

A1: Low yields in the Robinson tropinone synthesis, a classic and efficient one-pot reaction, are a common issue. The original synthesis reported a yield of 17%, which has been improved to over 90% with modifications.[1][2][3] Several factors critically influence the outcome:

  • Choice of Carbonyl Compound: The acidity of the acetone derivative is paramount. Using simple acetone results in low yields due to its low acidity.[4] Acetonedicarboxylic acid or its esters (e.g., ethyl acetonedicarboxylate) are highly recommended as they act as "activating groups" that facilitate the ring-forming Mannich reactions.[1][4]

  • pH Control: The reaction is highly sensitive to pH. Optimal yields (70-85%) are typically achieved at a physiological pH of around 7.[4] Some studies show a peak yield of 80% at pH 5, with good yields (over 60%) maintained in the pH range of 3-11.[5] Using a buffer, such as a calcium carbonate suspension, can help maintain the optimal pH.[1][6]

  • Reaction Time and Temperature: The reaction is typically allowed to proceed for several days (e.g., 72 hours or three days) at room temperature to ensure completion.[5][6]

  • Purity of Reactants: Succinaldehyde is prone to polymerization. Ensure it is freshly prepared or purified before use.

Q2: What are common side reactions or byproducts in this synthesis, and how can I minimize them?

A2: The Robinson synthesis is a tandem reaction involving two consecutive Mannich reactions.[4] Potential side reactions include:

  • Self-condensation of Succinaldehyde: As mentioned, succinaldehyde can polymerize. Using it immediately after preparation is the best way to avoid this.

  • Formation of undesired Mannich bases: If the reaction conditions are not optimal, side reactions typical of Mannich reactions, such as the formation of other amino methylated products, can occur.[7][8][9]

  • Incomplete Decarboxylation: When using acetonedicarboxylic acid, the initial product is tropinonedicarboxylic acid, which must be decarboxylated by acidification and heating to yield tropinone.[6] Incomplete decarboxylation will result in a mixture of products. Ensure sufficient acidification and heating during the workup to drive this step to completion.

Q3: How can I control the stereoselectivity of the C-3 carbonyl reduction to obtain either tropine (3α-tropanol) or pseudotropine (3β-tropanol)?

A3: The reduction of the tropinone carbonyl group is a critical step that determines the final stereochemistry of the alkaloid.

  • Enzymatic Reduction: In nature, two distinct enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), catalyze this reduction stereospecifically. TR-I produces tropine (3α-hydroxy), while TR-II produces pseudotropine (3β-hydroxy).[1][10][11][12] The relative activity of these enzymes often dictates the product ratio in biosynthetic systems.[1]

  • Chemical Reduction: In a laboratory setting, catalytic hydrogenation is a common method. It has been found that catalytic hydrogenation of tropinone in a suitable organic solvent (like ethanol) with a metal catalyst (such as Raney nickel) can produce tropine with a very low pseudotropine content, in some cases reducing it to practically zero.[13] The choice of catalyst and reaction conditions can influence the stereochemical outcome.

Q4: I am having trouble purifying my synthetic tropinone. What is a reliable method?

A4: Purification of the crude reaction mixture is essential to remove unreacted starting materials, byproducts, and salts.

  • Acid-Base Extraction: After the reaction, the mixture is typically acidified and concentrated.[6] The residue is then made alkaline (e.g., with sodium hydroxide) and the tropinone is extracted into an organic solvent like ether or chloroform.[6] This separates the basic tropinone from non-basic impurities.

  • Distillation/Crystallization: The extracted tropinone can be further purified by distillation under vacuum.[6] Tropinone is a solid at room temperature (melting point ~42.5 °C)[1] and can be crystallized from a nonpolar solvent like light petroleum.[6]

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel is an effective method.[14][15][16][17] A solvent system such as dichloromethane-petroleum ether can be used for elution.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Tropinone Yield Use of acetone instead of an activated derivative.Replace acetone with acetonedicarboxylic acid or its calcium/ethyl ester to increase the acidity of the methylene protons and facilitate the Mannich reaction.[4]
Incorrect pH of the reaction medium.Buffer the reaction mixture to maintain a pH between 5 and 7 for optimal yield. A suspension of calcium carbonate can be effective.[4][5][6]
Degradation or polymerization of succinaldehyde.Use freshly prepared or purified succinaldehyde for the reaction.
Insufficient reaction time.Allow the reaction to proceed for at least 48-72 hours at room temperature to ensure the tandem Mannich reactions go to completion.[5][6]
Product is a mixture of tropinone and tropinonedicarboxylic acid Incomplete decarboxylation during workup.After the initial reaction, ensure the solution is strongly acidified (e.g., with HCl) and heated to facilitate the complete loss of both carboxylic acid groups.[6]
Final product contains significant amounts of pseudotropine after reduction Non-selective reducing agent or conditions used.For selective formation of tropine, use catalytic hydrogenation with a nickel catalyst (e.g., Raney nickel) in an ethanol solution. This method is reported to yield tropine with minimal to no pseudotropine impurity.[13]
Difficulty isolating pure tropinone from crude mixture Presence of oily impurities and byproducts.After initial acid-base extraction, purify the crude tropinone by vacuum distillation or recrystallization from light petroleum.[6] If isomers or closely related impurities are present, column chromatography on silica gel is recommended.[14]

Experimental Protocols

Protocol 1: Optimized Robinson-Schotten-Baumann Synthesis of Tropinone

This protocol is an adaptation of the improved methods developed after Robinson's initial synthesis.

Materials:

  • Acetonedicarboxylic acid

  • Water

  • Precipitated Calcium Carbonate (CaCO₃)

  • Methylamine solution

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Light petroleum (b.p. 50-60 °C)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of acetonedicarboxylic acid (e.g., 6 grams) in water (e.g., 75 mL). Add a sufficient excess of precipitated calcium carbonate to create a suspension. This will act as a buffer.[6]

  • Addition of Amine: Cool the mixture in an ice-water bath. Slowly add a solution of methylamine (e.g., 3 grams) in water (e.g., 10 mL) to the cooled suspension with stirring.[6]

  • Reaction: Remove the flask from the ice bath and allow it to stand at room temperature for at least 48-72 hours to allow the reaction to complete.[5][6]

  • Workup - Decarboxylation: Acidify the reaction mixture with hydrochloric acid until it is acidic to Congo red paper. Concentrate the acidic solution under high vacuum. This step facilitates the decarboxylation of the intermediate tropinonedicarboxylic acid to tropinone.[6]

  • Workup - Extraction: Make the concentrated residue alkaline with a sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the tropinone into diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude residue will gradually crystallize. Oily impurities can be removed by absorbing them onto porous porcelain. Recrystallize the solid tropinone from light petroleum to obtain colorless needles.[6] The purity can be checked by melting point analysis (M.P. 42.5 °C).[1]

Protocol 2: Stereoselective Reduction of Tropinone to Tropine

Materials:

  • Tropinone

  • Absolute Ethanol

  • Raney Nickel catalyst (or other suitable nickel catalyst)

  • Hydrogen gas source

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: Dissolve the purified tropinone in absolute ethanol in a suitable hydrogenation vessel.[13]

  • Catalyst Addition: Add the Raney nickel catalyst to the solution. The amount of catalyst will depend on the scale of the reaction and should be determined based on standard catalytic hydrogenation procedures.

  • Hydrogenation: Place the vessel in the hydrogenation apparatus. Purge the system with hydrogen gas. Introduce hydrogen into the solution at a slight positive pressure and maintain the temperature at approximately room temperature. Agitate the mixture to ensure efficient mixing of the catalyst, substrate, and hydrogen.[13]

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The conversion is typically quantitative.[13]

  • Workup: Once the reaction is complete, carefully filter the mixture to remove the nickel catalyst.

  • Isolation: Remove the ethanol solvent from the filtrate under reduced pressure to yield crude tropine. The product can be further purified by recrystallization if necessary.

Visual Guides

Robinson_Tropinone_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Succinaldehyde Succinaldehyde Iminium Iminium Cation (from Succinaldehyde + Methylamine) Succinaldehyde->Iminium + H₂O Methylamine Methylamine Methylamine->Iminium + H₂O AcetoneDicarboxylate Acetonedicarboxylic Acid Enolate Enolate of Acetonedicarboxylate AcetoneDicarboxylate->Enolate - H⁺ MannichAdduct1 First Mannich Adduct Iminium->MannichAdduct1 Intermolecular Mannich Reaction Enolate->MannichAdduct1 Intermolecular Mannich Reaction CyclizedIntermediate Tropinonedicarboxylic Acid MannichAdduct1->CyclizedIntermediate Intramolecular Mannich Reaction Tropinone Tropinone CyclizedIntermediate->Tropinone - 2CO₂ - H⁺ (Acidification/Heat) Tropinone_Reduction_Pathway cluster_products Reduction Products Tropinone Tropinone (C=O at C-3) Tropine Tropine (3α-OH) Tropinone->Tropine Reduction via TR-I or Catalytic Hydrogenation (e.g., Ni) Pseudotropine Pseudotropine (3β-OH) Tropinone->Pseudotropine Reduction via TR-II Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Further Synthesis Calystegines Calystegines Pseudotropine->Calystegines Further Synthesis

References

Byproduct formation in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, commonly known as tropene. This guide addresses specific issues that may be encountered during experimental procedures, with a focus on byproduct formation and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway starts with the Robinson-Mannich condensation to form tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one).[1][2][3] This is followed by a two-step sequence: the reduction of the ketone in tropinone to the corresponding alcohol, tropine (endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol), and subsequent dehydration of tropine to yield the desired alkene, this compound.

Q2: What are the critical parameters to control during the initial tropinone synthesis to minimize byproducts?

A2: The Robinson-Mannich reaction is sensitive to pH and reactant stoichiometry.[2] Maintaining a pH around 7 is crucial for optimal yield.[2] Deviations can lead to side reactions and the formation of polymeric materials. Careful control of the stoichiometry of succinaldehyde, methylamine, and an acetone dicarboxylic acid equivalent is necessary to avoid the formation of over-alkylated or other undesired condensation products.[1]

Q3: My final product purity is low after the dehydration step. What are the likely impurities?

A3: Low purity in the final product often results from incomplete dehydration, the presence of isomeric byproducts, or degradation. Common impurities include unreacted tropine, the isomeric alkene 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene (isotropene), and potentially N-demethylated species.[4][5][6] Under harsh acidic conditions, rearrangement or polymerization of the desired alkene can also occur.

Q4: How can I effectively purify the final this compound product?

A4: Purification is typically achieved through a combination of techniques. An initial acid-base extraction can remove non-basic impurities. Fractional distillation under reduced pressure is often effective in separating the desired product from less volatile impurities like unreacted tropine. For higher purity, column chromatography on alumina or silica gel can be employed.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: A combination of chromatographic and spectroscopic methods is recommended. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for monitoring the reaction progress and quantifying the purity of the final product.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and characterization of any isolated impurities.

Troubleshooting Guide

Problem 1: Low yield of tropinone in the initial condensation reaction.

Q: I am getting a low yield of tropinone from the Robinson-Mannich reaction. What are the possible causes and solutions?

A: Low yields in tropinone synthesis are a common issue. The primary factors to investigate are:

  • Incorrect pH: The reaction is highly pH-dependent.

    • Solution: Carefully buffer the reaction mixture to a pH between 7 and 8. Use a pH meter to monitor and adjust as needed.

  • Poor quality of reagents: Succinaldehyde is prone to polymerization.

    • Solution: Use freshly prepared or purified succinaldehyde. Ensure the other reagents are of high purity.

  • Suboptimal reaction temperature:

    • Solution: Maintain the reaction temperature as specified in the protocol, typically at or slightly above room temperature.

  • Formation of side products: Over-alkylation or other condensation reactions can consume starting materials.

    • Solution: Ensure accurate stoichiometry of the reactants.

Problem 2: Presence of multiple spots on TLC or peaks in GC after tropinone reduction.

Q: After reducing tropinone with sodium borohydride, I see two main products. What are they and how can I control the selectivity?

A: The reduction of the ketone in tropinone can lead to two stereoisomeric alcohols: tropine (endo) and pseudotropine (exo).

  • Identification: Tropine is typically the major product. The two isomers can be distinguished by their differing polarities on TLC and retention times in GC.

  • Control of Stereoselectivity: The ratio of tropine to pseudotropine is influenced by the reducing agent and reaction conditions.

    • Sodium borohydride (NaBH₄): Generally provides a good yield of the desired tropine.

    • Lithium aluminum hydride (LiAlH₄): Can also be used, but may be less selective and requires more stringent anhydrous conditions.

    • Enzymatic Reduction: Tropinone reductases (TR I and TR II) can provide high stereoselectivity, with TR I producing tropine and TR II producing pseudotropine.[2]

Problem 3: Incomplete dehydration of tropine.

Q: My final product contains a significant amount of unreacted tropine. How can I drive the dehydration to completion?

A: Incomplete dehydration is a frequent challenge. Consider the following:

  • Dehydrating agent:

    • Solution: Strong acids like sulfuric acid or phosphoric acid are commonly used. Ensure the acid is of the correct concentration and is added appropriately. Solid acid catalysts can also be employed.

  • Reaction temperature and time:

    • Solution: The dehydration typically requires elevated temperatures. Monitor the reaction by TLC or GC to determine the optimal reaction time. Prolonged heating can lead to degradation.

  • Water removal:

    • Solution: The removal of water as it is formed can drive the equilibrium towards the product. Using a Dean-Stark apparatus or a high-boiling solvent can be effective.

Problem 4: Formation of isomeric alkene byproducts during dehydration.

Q: Besides my desired product, I have identified an isomeric alkene. What is it and how can I minimize its formation?

A: The dehydration of tropine can lead to the formation of the thermodynamically more stable endocyclic alkene, 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene (isotropene), in addition to the desired exocyclic alkene.

  • Mechanism: The formation of the isomer is favored under certain acidic conditions and at higher temperatures.

  • Minimization Strategies:

    • Choice of dehydrating agent: Milder dehydration conditions may favor the formation of the kinetic product.

    • Temperature control: Running the reaction at the lowest effective temperature can help minimize isomerization.

    • Purification: Isomers can be difficult to separate by distillation due to similar boiling points. Careful column chromatography may be required.

Problem 5: Observation of a byproduct with a lower molecular weight corresponding to N-demethylation.

Q: My mass spectrometry analysis shows a peak that suggests the loss of a methyl group. What is this byproduct and why is it forming?

A: The presence of an N-demethylated byproduct, 8-azabicyclo[3.2.1]oct-3-ene (nortropene), can occur under certain conditions.

  • Formation: N-demethylation can be a side reaction during synthesis, particularly if oxidative reagents are present or under certain electrochemical conditions.[4][6][8][9] While less common in the standard tropinone to tropene sequence, it is a known transformation for tropane alkaloids.

  • Mitigation:

    • Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

    • Avoidance of oxidative reagents: Ensure that no inadvertent oxidizing agents are introduced into the reaction mixture.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct NameStructureFormation StageTypical Analytical Signature (GC-MS)Mitigation Strategy
PseudotropineIsomer of TropineReduction of TropinoneDistinct retention time from tropine; similar mass spectrum.Optimize reducing agent and conditions for stereoselectivity.
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene (Isotropene)Isomeric alkeneDehydration of TropineSimilar mass spectrum to the desired product; different retention time.Use milder dehydration conditions; optimize temperature.
TropineUnreacted starting materialDehydration of TropineMatches the standard for tropine.Increase reaction time/temperature for dehydration; use a more effective dehydrating agent.
NortropeneN-demethylated productPotentially during synthesisM-14 peak relative to the desired product.Use an inert atmosphere; avoid oxidative conditions.
ApoatropineDehydration product if atropine is present as an impurityDegradationSpecific mass spectrum.Ensure high purity of starting materials.[5]

Experimental Protocols

Protocol 1: Synthesis of Tropinone (Robinson-Mannich Reaction)
  • Prepare a solution of succinaldehyde in water.

  • In a separate flask, dissolve an equimolar amount of methylamine hydrochloride and acetone dicarboxylic acid in a buffered aqueous solution (pH ~7.5).

  • Cool the methylamine/acetonedicarboxylic acid solution in an ice bath.

  • Slowly add the succinaldehyde solution to the cooled mixture with vigorous stirring.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Acidify the reaction mixture with hydrochloric acid and heat to reflux to facilitate decarboxylation.

  • Cool the solution and make it basic with sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.

Protocol 2: Synthesis of this compound from Tropinone

Step A: Reduction of Tropinone to Tropine

  • Dissolve crude tropinone in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the resulting aqueous residue with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield crude tropine.

Step B: Dehydration of Tropine to this compound

  • Place crude tropine in a distillation apparatus.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to cause dehydration and distill the product as it forms (typically 140-160 °C).

  • Collect the distillate, which is crude this compound.

  • Purify the crude product by fractional distillation or column chromatography.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Robinson-Mannich Condensation Succinaldehyde Succinaldehyde Tropinone Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) Succinaldehyde->Tropinone [H+], H2O Methylamine Methylamine Methylamine->Tropinone [H+], H2O Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->Tropinone [H+], H2O Tropine Tropine (endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol) Tropinone->Tropine Reduction (e.g., NaBH4) Tropene This compound Tropine->Tropene Dehydration (e.g., H2SO4, Δ)

Caption: Synthetic pathway for this compound.

Byproduct_Formation Tropinone Tropinone Reduction Reduction Step Tropinone->Reduction Nortropene Nortropene (Byproduct) Tropinone->Nortropene N-demethylation (Side Reaction) Tropine Tropine (Desired) Reduction->Tropine Pseudotropine Pseudotropine (Byproduct) Reduction->Pseudotropine Dehydration Dehydration Step Tropine->Dehydration Tropene This compound (Desired) Dehydration->Tropene Isotropene Isotropene (Byproduct) Dehydration->Isotropene Unreacted_Tropine Unreacted Tropine (Impurity) Dehydration->Unreacted_Tropine

Caption: Byproduct formation pathways in tropene synthesis.

Troubleshooting_Workflow Start Low Purity of Final Product Analysis Analyze by GC-MS, NMR Start->Analysis Impurity1 High Tropine Content? Analysis->Impurity1 Solution1 Optimize Dehydration: - Increase Temp/Time - Stronger Acid - Water Removal Impurity1->Solution1 Yes Impurity2 Isomeric Alkene Present? Impurity1->Impurity2 No Purification Purify by Fractional Distillation or Column Chromatography Solution1->Purification Solution2 Modify Dehydration: - Milder Conditions - Lower Temperature Impurity2->Solution2 Yes Impurity3 N-Demethylated Product? Impurity2->Impurity3 No Solution2->Purification Solution3 Review Synthesis Conditions: - Use Inert Atmosphere - Check for Oxidants Impurity3->Solution3 Yes Impurity3->Purification No Solution3->Purification

Caption: Troubleshooting workflow for low product purity.

References

Purification strategies for removing impurities from tropane alkaloid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tropane alkaloid purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the purification of tropane alkaloids from reaction mixtures and natural extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude tropane alkaloid sample?

A1: Impurities in tropane alkaloid preparations typically fall into three categories:

  • Structurally Related Alkaloids: When extracting from natural sources, other co-occurring alkaloids are the most common impurities. For example, a hyoscyamine extraction from Datura stramonium will likely contain scopolamine.

  • Degradation Products: Tropane alkaloids are susceptible to degradation, especially under harsh pH and temperature conditions. Key degradation products include apoatropine (from dehydration, often under basic conditions), as well as tropic acid and tropine from ester hydrolysis (under acidic or basic conditions).[1][2][3] Racemization of optically active alkaloids (e.g., l-hyoscyamine racemizing to atropine) is also a common issue, particularly with exposure to base or heat.[4][5]

  • Synthetic Precursors and Side-Products: For synthetic routes, such as the Robinson synthesis of tropinone, impurities can include unreacted starting materials (e.g., succinaldehyde, methylamine) and various side-products from competing condensation reactions.[6][7]

Q2: How do I choose the best primary purification strategy for my crude extract?

A2: The best initial strategy depends on the nature of your crude mixture.

  • For Natural Extracts: Liquid-Liquid Extraction (LLE) based on pH manipulation is the universally recommended first step.[8][9][10] This technique effectively separates the basic alkaloids from neutral and acidic plant components like fats, waxes, and pigments.

  • For Synthetic Reaction Mixtures: If the reaction yields a relatively clean crude product, direct crystallization may be possible. However, for complex mixtures, column chromatography is often a more suitable primary purification step to separate the target alkaloid from structurally similar byproducts.

Q3: My purified alkaloid appears as a persistent oil or gum and won't crystallize. What should I do?

A3: This is a common issue often caused by residual solvents or minor impurities inhibiting crystal lattice formation.

  • First, ensure all extraction solvents are removed under high vacuum, possibly with gentle heating.

  • Try co-evaporation: Dissolve the oil in a solvent like dichloromethane or methanol, add a non-polar solvent like heptane or hexane, and evaporate again. This can help remove stubborn residual solvents.

  • Attempt salt formation: Convert the freebase alkaloid to a salt (e.g., sulfate, hydrobromide). Salts often have higher melting points and are more crystalline than their freebase counterparts. Atropine, for instance, is often crystallized as atropine sulfate.[11][12]

  • If all else fails, re-purify the oil using column chromatography to remove the impurities that may be hindering crystallization.

Troubleshooting Purification Techniques

Liquid-Liquid Extraction (LLE)

Q4: I'm losing a significant amount of product during my acid-base LLE procedure. What are the likely causes?

A4: Product loss during LLE can happen at several stages:

  • Incorrect pH: Ensure your pH measurements are accurate. For the initial acid wash, the pH should be low enough (~2-3) to fully protonate all alkaloids into their water-soluble salt form.[8][9] During the final basification step, the pH must be high enough (~9-10) to convert the alkaloid salt back to the freebase, making it soluble in the organic solvent.[9]

  • Emulsion Formation: Emulsions at the aqueous-organic interface can trap your product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the entire mixture through a pad of Celite.

  • Insufficient Extractions: Do not rely on a single extraction. Perform at least three extractions at each step (acid wash and final product extraction) to ensure a good recovery.

  • Alkaloid Degradation: Prolonged exposure to very strong acids or bases can cause hydrolysis of the ester group.[3][13] Use dilute acids (e.g., 1% HCl or H₂SO₄) and bases (e.g., ammonia or sodium carbonate solution) and avoid excessive heat.

Column Chromatography

Q5: My alkaloids are showing significant tailing or smearing on the silica gel column. How can I improve the separation?

A5: Tailing of basic compounds like alkaloids on acidic silica gel is a classic problem. The free amine group interacts strongly with the acidic silanol groups on the silica surface.

  • Add a Basic Modifier: The most effective solution is to add a small amount of a base to your mobile phase. Typically, 0.5-2% of ammonia or triethylamine is sufficient to neutralize the active sites on the silica gel and produce sharp, symmetrical peaks.[14]

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds.[14]

  • Check for Overloading: Tailing can also occur if the column is overloaded with crude material. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q6: I'm not getting good separation between my target alkaloid and a closely related impurity (e.g., atropine and scopolamine). What can I do?

A6: Separating structurally similar alkaloids requires optimizing your chromatographic conditions.

  • Adjust Solvent Polarity: Carefully adjust the solvent ratios in your mobile phase. Use TLC to test various solvent systems before running the column. A common mobile phase for tropane alkaloids is a mixture of a non-polar solvent (chloroform or dichloromethane), a polar solvent (methanol), and a basic modifier (ammonia).[15][16]

  • Use a High-Performance System: For very difficult separations, consider using flash chromatography with finer silica gel (e.g., 230-400 mesh) or switching to High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18).[2][9]

  • Consider pH-Zone-Refining Counter-Current Chromatography: For preparative scale separations of alkaloids with different pKa values, this advanced technique can provide excellent resolution.[17]

Crystallization

Q7: My crystallization yield is very low, or no crystals form at all. How can I improve this?

A7: Successful crystallization requires achieving a state of supersaturation under controlled conditions.

  • Choose the Right Solvent System: The ideal system is one where the compound is soluble when hot but poorly soluble when cold. For tropane alkaloids, mixtures are common. For atropine base, a heptane-dichloromethane system works well.[11] For salts like atropine sulfate, mixtures of alcohols (isopropanol, ethanol) and ketones (acetone, 2-butanone) are effective.[18]

  • Control the Cooling Rate: Rapid cooling often leads to oiling out or the formation of very fine, impure powder. Allow the solution to cool slowly to room temperature, and then move it to a refrigerator or freezer to maximize crystal growth.

  • Induce Crystallization: If crystals don't form spontaneously, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.

  • Use an Anti-Solvent: This technique, also known as solvent diffusion, involves dissolving the compound in a "good" solvent and then slowly adding or diffusing in a "bad" solvent (an anti-solvent) in which the compound is insoluble.[19][20] This gradually reduces the solubility and promotes crystal growth.

Quantitative Data & Performance Metrics

The efficiency of purification techniques can vary significantly based on the specific alkaloids, the complexity of the starting mixture, and the experimental conditions.

Table 1: Comparison of Extraction & Purification Method Efficiencies for Tropane Alkaloids

MethodAlkaloid(s)Matrix / Starting MaterialReported Recovery / PurityReference(s)
Liquid-Liquid Extraction (LLE)Atropine & ScopolamineDatura stramonium plant material45-67% (Atropine), 52-73% (Scopolamine)[21][22]
Solid-Phase Extraction (SPE)Hyoscyamine, ScopolaminePlant Extracts80-100%[23]
pH-Zone-Refining CCCAtropine & ScopolamineDaturae metelis Flos>98% Purity[17]
RecrystallizationAtropineSynthetic Crude>98% Purity[24]

Key Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (Acid-Base Wash)

This protocol is a standard method for isolating tropane alkaloids from a crude organic extract derived from plant material.

  • Acidification: Dissolve the crude extract in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel and extract it three times with an equal volume of 1% aqueous hydrochloric acid (or sulfuric acid). The target alkaloids will move into the aqueous layer as hydrochloride salts.

  • Removal of Neutrals: Combine the aqueous extracts. The organic layer, containing neutral impurities like fats and pigments, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., concentrated ammonia solution or 10% NaOH) with stirring until the pH reaches 9-10.[9] The alkaloids will precipitate or form an oily layer as they are converted back to their freebase form.

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (dichloromethane is often preferred for its density). The freebase alkaloids will now move into the organic layer.

  • Drying and Concentration: Combine the final organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified total alkaloid fraction.

Protocol 2: Silica Gel Column Chromatography

This protocol describes a typical setup for purifying a crude alkaloid mixture.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase solvent. Pour the slurry into a glass column and allow it to pack under gravity, draining excess solvent until the solvent level is just above the silica bed.[25]

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, adsorb the crude mixture onto a small amount of fresh silica gel by dissolving it in a solvent and then evaporating the solvent to create a dry, free-flowing powder.[25] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A typical gradient for separating tropane alkaloids might start with chloroform and gradually increase the proportion of methanol. A basic modifier should be included in the solvent system (e.g., Chloroform:Methanol:Ammonia 85:14:1).

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by spotting fractions onto a TLC plate and visualizing with a suitable stain (e.g., Dragendorff's reagent).

  • Combine and Concentrate: Combine the fractions containing the pure desired product and evaporate the solvent to yield the purified alkaloid.

Protocol 3: Recrystallization of Atropine

This protocol is for the final purification of crude atropine freebase.

  • Dissolution: In a flask, dissolve the crude atropine in a minimum amount of a boiling solvent mixture, such as heptane and dichloromethane.[11] Add the solvent portion-wise until all the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (heptane works well) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visual Guides & Workflows

Purification_Workflow cluster_0 Step 1: Extraction & Initial Cleanup cluster_1 Step 2: Chromatographic Separation cluster_2 Step 3: Final Purification start Crude Reaction Mixture or Plant Extract lle Liquid-Liquid Extraction (Acid-Base Partitioning) start->lle column_chrom Column Chromatography (Silica or Alumina) lle->column_chrom check_purity1 TLC / HPLC Purity Check column_chrom->check_purity1 check_purity1->column_chrom <95% Pure (Re-run column) recrystall Recrystallization or Salt Formation check_purity1->recrystall >95% Pure final_product Pure Crystalline Alkaloid recrystall->final_product

Caption: General workflow for tropane alkaloid purification.

Impurity_Sources cluster_natural From Natural Source cluster_degradation From Degradation crude Crude Tropane Alkaloid related_alk Related Alkaloids (e.g., Scopolamine, Noratropine) crude->related_alk pigments Plant Pigments, Fats, Waxes crude->pigments apoatropine Apoatropine (Dehydration) crude->apoatropine hydrolysis Tropic Acid & Tropine (Hydrolysis) crude->hydrolysis racemization Racemization (e.g., l-hyoscyamine -> atropine) crude->racemization Troubleshooting_Chromatography start {Problem: Poor Separation on Silica Column} issue1 Symptom: Tailing / Smearing start->issue1 issue2 Symptom: Co-elution of Impurities start->issue2 cause1 Cause: Strong interaction with acidic silica surface issue1->cause1 cause2 Cause: Incorrect mobile phase polarity issue2->cause2 solution1 Solution 1: Add basic modifier (e.g., 1% NH₃) to eluent cause1->solution1 solution2 Solution 2: Switch to neutral or basic Alumina cause1->solution2 solution3 Solution 3: Perform fine-tuning of solvent ratio via TLC cause2->solution3 solution4 Solution 4: Use a shallower gradient elution cause2->solution4

References

Technical Support Center: Synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for improving the yield of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-stage process: the synthesis of the precursor 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) via the Robinson-Schöpf reaction, followed by its conversion to the target alkene.

Stage 1: Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)

Question: My yield of tropinone from the Robinson-Schöpf synthesis is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the Robinson-Schöpf synthesis are a common issue. The original Robinson synthesis reported a yield of only 17%.[1][2] However, significant improvements can be made by addressing the following factors:

  • Choice of Acetonedicarboxylic Acid: Using acetonedicarboxylic acid instead of acetone is crucial for higher yields. The dicarboxylic acid is more reactive and its use can increase the yield to over 90%.[1][2][3]

  • pH Control: The reaction is highly pH-dependent. Maintaining a physiological pH is critical for optimal yield. Schöpf and coworkers achieved yields of 70-85% by conducting the reaction at pH 7.[3] A buffered solution is recommended to maintain the optimal pH range.

  • Reaction Time and Temperature: The reaction is typically left to proceed for several days at room temperature. Ensure the reaction has sufficient time for completion.

  • Purity of Reagents: The purity of succinaldehyde, methylamine, and acetonedicarboxylic acid is important. Impurities can lead to side reactions and lower yields.

  • Work-up Procedure: Acidification of the reaction mixture is necessary to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid to form tropinone.[4] Ensure complete acidification and proper extraction procedures to isolate the product.

Question: I am observing the formation of significant side products in my tropinone synthesis. How can I minimize them?

Answer:

Side product formation is often related to reaction conditions. Here are some strategies to minimize them:

  • Control of Reaction Time with Acetone: If you are using acetone instead of acetonedicarboxylic acid, prolonged reaction times can lead to the formation of other basic ketones that can interfere with the isolation of tropinone.[4]

  • Order of Reagent Addition: The typical procedure involves the reaction of the aldehyde and amine first to form an imine intermediate, which then reacts with the enolate of the acetone derivative.[3] Following this sequence can help minimize side reactions.

  • Purification: Proper purification of the final product is essential to remove any side products. Tropinone can be purified by distillation or by conversion to a crystalline derivative, such as dipiperonylidenetropinone, which can be easily purified and then converted back to tropinone.[4]

Stage 2: Conversion of Tropinone to this compound

This conversion is commonly achieved via a tosylhydrazone intermediate, followed by either a Shapiro or Bamford-Stevens reaction.

Question: I am having trouble with the formation of the tropinone tosylhydrazone. What are the key parameters for this reaction?

Answer:

The formation of the tosylhydrazone is a critical step. Here are some key considerations:

  • Reaction Conditions: The reaction is typically carried out by reacting tropinone with tosylhydrazine in a suitable solvent like ethanol, often with acid catalysis (e.g., HCl).[5]

  • Purity of Tosylhydrazine: Use high-purity tosylhydrazine to avoid side reactions.

  • Removal of Water: As this is a condensation reaction, removal of the water formed can help drive the reaction to completion. However, many procedures report successful formation without explicit water removal.

  • Purification: The resulting tosylhydrazone is often a crystalline solid and can be purified by recrystallization. It is important to have a pure tosylhydrazone for the subsequent elimination reaction.

Question: My Shapiro reaction to form the alkene is giving a low yield. What are the common pitfalls?

Answer:

The Shapiro reaction involves the treatment of the tosylhydrazone with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium or methyllithium.[6] Low yields can result from several factors:

  • Quality and Stoichiometry of the Organolithium Reagent: Organolithium reagents are very sensitive to moisture and air. Use freshly titrated reagents and ensure anhydrous conditions. Two full equivalents of the base are required for the reaction to proceed.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.

  • Solvent Choice: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used.

  • Quenching: The reaction is quenched with a proton source, such as water, to yield the alkene. The way the quench is performed can affect the final yield.

Question: I am getting a mixture of regioisomers in my alkene product from the Bamford-Stevens reaction. How can I control the regioselectivity?

Answer:

The Bamford-Stevens reaction, which uses a strong base like sodium methoxide, can lead to the formation of both the more substituted (thermodynamic) and less substituted (kinetic) alkene. The Shapiro reaction, on the other hand, generally favors the formation of the less substituted alkene. For 8-Methyl-8-azabicyclo[3.2.1]octan-3-one, the desired product is the Δ³-ene. To favor a specific isomer:

  • Choice of Reaction: The Shapiro reaction is generally preferred for the synthesis of the less substituted alkene.

  • Reaction Conditions: In the Bamford-Stevens reaction, the choice of solvent can influence the outcome. Protic solvents tend to favor the formation of a carbocation intermediate, which can lead to rearrangements and a mixture of products. Aprotic solvents favor a carbene intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the key difference between the Shapiro and Bamford-Stevens reactions for the synthesis of this compound?

A1: The primary difference lies in the base used and the resulting regioselectivity. The Shapiro reaction uses two equivalents of an organolithium reagent (e.g., n-BuLi) and typically favors the formation of the less substituted alkene (kinetic product). The Bamford-Stevens reaction uses a strong base like an alkoxide (e.g., NaOMe) and often leads to the more substituted alkene (thermodynamic product).

Q2: Can I use acetone directly in the Robinson-Schöpf synthesis of tropinone?

A2: Yes, acetone can be used, and it was part of Robinson's original synthesis. However, the yield is significantly lower (around 17%) compared to when acetonedicarboxylic acid is used, which can provide yields exceeding 90% under optimized conditions.[1][2][3]

Q3: How can I purify the final product, this compound?

A3: this compound is a volatile compound and can be purified by distillation. Careful fractional distillation is recommended to separate it from any remaining starting materials or side products.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes. Organolithium reagents used in the Shapiro reaction are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper techniques. Additionally, tosylhydrazine and its derivatives can be toxic and should be handled with appropriate personal protective equipment.

Data Presentation

Table 1: Comparison of Reaction Conditions for Tropinone Synthesis
MethodAcetone SourcepHYield (%)Reference
Robinson (Original)AcetoneNot specified17[1][2]
Robinson-SchöpfAcetonedicarboxylic acid770-85[3]
Robinson (Improved)Acetonedicarboxylic acidNot specified>90[1]
Table 2: Reagents for the Conversion of Tropinone to this compound
ReactionKey ReagentBaseTypical SolventProduct Selectivity
Tosylhydrazone Formationp-ToluenesulfonylhydrazineAcid catalyst (e.g., HCl)EthanolN/A
Shapiro ReactionTropinone tosylhydrazone2 eq. Organolithium (e.g., n-BuLi)Anhydrous Ether/THFLess substituted alkene
Bamford-Stevens ReactionTropinone tosylhydrazoneStrong base (e.g., NaOMe)Protic or AproticMore substituted alkene (generally)

Experimental Protocols

Protocol 1: Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) via Robinson-Schöpf Reaction

This protocol is based on the improved Robinson synthesis.

Materials:

  • Succinaldehyde

  • Methylamine

  • Acetonedicarboxylic acid

  • Calcium carbonate

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve acetonedicarboxylic acid (6 grams) in water (75 c.c.).[4]

  • Add a sufficient excess of precipitated calcium carbonate to the solution.[4]

  • Cool the mixture in an ice-water bath.[4]

  • Gradually add a solution of methylamine (3 grams) in water (10 c.c.).[4]

  • To this mixture, add a solution of succinaldehyde.

  • Allow the reaction to stand for three days for completion.[4]

  • After three days, acidify the liquid to Congo paper with hydrochloric acid.[4]

  • Concentrate the acidified solution in a high vacuum to remove the solvent.[4]

  • Dissolve the residue in alcohol.[4]

  • The tropinone can be isolated and purified by distillation or converted to a crystalline derivative for purification. For example, it can be converted to the dipiperonylidene derivative for purification, from which tropinone can be regenerated.[4]

Protocol 2: Synthesis of this compound via Shapiro Reaction

Step A: Formation of Tropinone Tosylhydrazone

Materials:

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)

  • p-Toluenesulfonylhydrazine

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve tropinone in ethanol in a round-bottom flask.

  • Add an equimolar amount of p-toluenesulfonylhydrazine to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • The product, tropinone tosylhydrazone, will often precipitate out of the solution upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.

Step B: Shapiro Reaction

Materials:

  • Tropinone tosylhydrazone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the tropinone tosylhydrazone in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add two equivalents of n-butyllithium solution via the dropping funnel, maintaining the temperature at -78 °C. A color change is often observed.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours), then allow it to warm slowly to room temperature.

  • Once at room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_tropinone Stage 1: Tropinone Synthesis cluster_alkene Stage 2: Alkene Synthesis succinaldehyde Succinaldehyde robinson_synthesis Robinson-Schöpf Reaction succinaldehyde->robinson_synthesis methylamine Methylamine methylamine->robinson_synthesis acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->robinson_synthesis tropinone 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) robinson_synthesis->tropinone tosylhydrazone_formation Tosylhydrazone Formation tropinone->tosylhydrazone_formation tosylhydrazine p-Tosylhydrazine tosylhydrazine->tosylhydrazone_formation tropinone_tosylhydrazone Tropinone Tosylhydrazone tosylhydrazone_formation->tropinone_tosylhydrazone shapiro_reaction Shapiro Reaction (2 eq. n-BuLi) tropinone_tosylhydrazone->shapiro_reaction target_alkene This compound shapiro_reaction->target_alkene Troubleshooting_Logic cluster_tropinone_ts Troubleshooting Tropinone Synthesis cluster_alkene_ts Troubleshooting Alkene Synthesis start Low Yield of This compound check_stage Which stage has low yield? start->check_stage tropinone_yield Low Tropinone Yield check_stage->tropinone_yield Stage 1 alkene_yield Low Alkene Yield check_stage->alkene_yield Stage 2 check_reagents Check Reagent Purity & Stoichiometry tropinone_yield->check_reagents check_ph Verify Reaction pH (aim for ~7) tropinone_yield->check_ph check_acetone_source Using Acetonedicarboxylic Acid? tropinone_yield->check_acetone_source check_workup Review Acidification & Extraction tropinone_yield->check_workup use_ada Switch to Acetonedicarboxylic Acid check_acetone_source->use_ada No check_tosylhydrazone Check Purity of Tosylhydrazone alkene_yield->check_tosylhydrazone check_base Check Quality & Quantity of n-BuLi (2 eq.) alkene_yield->check_base check_conditions Ensure Anhydrous Conditions & Low Temp. alkene_yield->check_conditions check_quenching Review Quenching Procedure alkene_yield->check_quenching

References

Troubleshooting guide for tropane alkaloid characterization (NMR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of tropane alkaloids using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

I. Troubleshooting Guide for Tropane Alkaloid NMR Analysis

This section addresses common issues encountered during the NMR analysis of tropane alkaloids.

Frequently Asked Questions (FAQs):

Q1: Why are the peaks in my ¹H-NMR spectrum broad?

Broad peaks in the NMR spectrum of tropane alkaloids can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Always ensure the instrument is properly shimmed before acquiring data.[1][2]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1][2] Diluting the sample may help sharpen the signals.

  • Incomplete Dissolution: If the sample is not fully dissolved, the heterogeneity of the solution will result in broad lines. Ensure complete solubility in the chosen deuterated solvent.[1]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned to avoid contamination.

  • Chemical Exchange: Protons on nitrogen or hydroxyl groups can undergo chemical exchange, leading to broad signals. This is particularly relevant for the N-methyl group and any hydroxyl moieties on the tropane ring or its substituents.[2] Adding a drop of D₂O can help identify exchangeable protons as their signals will disappear or decrease in intensity.

Q2: I see unexpected peaks in my NMR spectrum. What could they be?

Unexpected peaks are often due to impurities. Common sources include:

  • Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely and will appear in the spectrum.[1]

  • Water: Deuterated solvents can absorb moisture from the atmosphere. A broad singlet around 1.5-5 ppm (depending on the solvent) is often indicative of water.

  • Grease: Stopcock grease from glassware can introduce broad signals in the aliphatic region.

  • Related Alkaloids: Plant extracts often contain a mixture of structurally similar alkaloids, which will result in a complex spectrum with overlapping signals.

Q3: The signals for the tropane ring protons are complex and overlapping. How can I simplify the spectrum?

  • Use a Higher Field Spectrometer: Higher magnetic field strengths will increase the dispersion of the signals, potentially resolving overlapping multiplets.

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning protons and carbons, even in crowded regions of the spectrum.

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can alter the chemical shifts of the protons and may resolve overlapping signals.[1]

II. Troubleshooting Guide for Tropane Alkaloid MS Analysis

This section provides guidance on common challenges in the mass spectrometric analysis of tropane alkaloids.

Frequently Asked Questions (FAQs):

Q1: I am observing poor ionization or low signal intensity for my tropane alkaloid. What can I do?

Tropane alkaloids are basic compounds and generally ionize well in positive electrospray ionization (ESI+) mode. If you are experiencing poor ionization, consider the following:

  • Mobile Phase pH: Ensure the mobile phase is acidic (e.g., by adding 0.1% formic acid or acetic acid) to promote protonation of the tertiary amine in the tropane ring system.[3]

  • Solvent Composition: The choice of organic solvent in the mobile phase can influence ionization efficiency. Methanol or acetonitrile are commonly used.

  • ESI Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[4][5][6][7][8] Improve sample clean-up, dilute the sample, or use a matrix-matched calibration curve to mitigate this effect.[4][8]

Q2: I am seeing unexpected adducts in my mass spectrum (e.g., [M+Na]⁺, [M+K]⁺). How can I minimize them?

Adduct formation is common in ESI-MS. To minimize sodium and potassium adducts:

  • Use High-Purity Solvents and Reagents: Ensure that the mobile phase components and any additives are of high purity.

  • Avoid Glassware: Use plastic vials and containers whenever possible, as sodium and potassium can leach from glass.

  • Optimize Mobile Phase Additives: The addition of a small amount of an acid that provides a proton (like formic acid) can favor the formation of the protonated molecule [M+H]⁺ over salt adducts.

Q3: How can I differentiate between isomeric tropane alkaloids using MS/MS?

Differentiating isomers can be challenging as they often produce similar precursor ions. However, it is sometimes possible based on:

  • Fragmentation Ratios: While the fragment ions may be the same, their relative abundances can differ between isomers.[9] Careful optimization of the collision energy is crucial to observe these differences.

  • Chromatographic Separation: The most reliable method is to achieve baseline separation of the isomers using a suitable HPLC or UHPLC method before they enter the mass spectrometer.[10][11][12]

Q4: I am observing in-source fragmentation of my analyte. How can I reduce it?

In-source fragmentation occurs when the analyte fragments in the ion source before mass analysis. To minimize this:

  • Reduce Cone Voltage/Fragmentor Voltage: These parameters control the energy in the ion source. Lowering them will result in "softer" ionization and less fragmentation.

  • Optimize Source Temperature: High temperatures can sometimes induce thermal degradation. Experiment with lower source temperatures.

III. Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Common Tropane Alkaloids

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Atropine 1, 5~3.1-3.3~60-62
2, 4~1.5-2.2~35-37
3~5.0-5.2~67-69
6, 7~1.8-2.3~25-27
N-CH₃~2.3~40
C=O-~172
CH (tropic acid)~4.2~72
CH₂OH~3.8~63
Aromatic~7.2-7.4~127-135
Scopolamine 1, 5~3.3-3.5~58-60
2, 4~1.6-2.4~28-30
3~5.0~64-66
6, 7 (epoxide)~3.0-3.2~55-57
N-CH₃~2.5~42
C=O-~171
CH (tropic acid)~4.2~72
CH₂OH~3.8~63
Aromatic~7.2-7.4~127-135
Cocaine 1, 5~3.3-3.6~61-63
2~3.5~66-68
3~5.5~67-69
4~2.0-2.3~35-37
6, 7~1.8-2.6~25-27
N-CH₃~2.5~41
C=O (ester at C2)-~170
OCH₃ (ester at C2)~3.7~51
C=O (benzoyl)-~166
Aromatic~7.4-8.0~128-133

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.[13][14][15][16][17][18][19][20][21][22][23][24]

Table 2: Characteristic ESI-MS/MS Fragment Ions of Common Tropane Alkaloids

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Putative Neutral Loss
Atropine 290.2124.1, 93.1Loss of tropic acid, subsequent fragmentation
Scopolamine 304.2138.1, 156.1Loss of tropic acid and rearrangement
Cocaine 304.2182.1, 105.1, 82.1Loss of benzoic acid, loss of methyl benzoate

Note: Fragmentation patterns can be influenced by collision energy.[9][25][26][27][28][29][30][31]

IV. Experimental Protocols

Protocol 1: Sample Preparation from Plant Material for NMR and LC-MS Analysis

  • Drying: Dry the plant material (e.g., leaves, roots) at room temperature or by freeze-drying to prevent enzymatic degradation.[3][32]

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • For a broad range of tropane alkaloids, perform a solid-liquid extraction. Macerate the powdered plant material (e.g., 1 g) with an acidic methanolic or ethanolic solution (e.g., 10 mL of methanol with 1% acetic acid) for several hours or overnight.

    • Alternatively, use ultrasonication or microwave-assisted extraction to improve efficiency.[3]

  • Filtration and Evaporation: Filter the extract to remove solid plant material. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Acid-Base Extraction (for purification):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).

    • Wash the acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) to remove non-basic compounds.

    • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of ~9-10.

    • Extract the alkaloids into an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Sample Preparation for NMR: Dissolve a few milligrams of the purified extract in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) containing a known amount of an internal standard (e.g., TMS).

  • Sample Preparation for LC-MS: Dissolve a small amount of the purified extract in the initial mobile phase composition to an appropriate concentration. Filter the solution through a 0.22 µm syringe filter before injection.

Protocol 2: General LC-MS/MS Method for Tropane Alkaloid Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) using the precursor and characteristic product ions listed in Table 2.

  • Source Parameters:

    • Capillary Voltage: 3-4 kV

    • Nebulizer Pressure: 30-50 psi

    • Drying Gas Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Collision Energy: Optimize for each compound to achieve the desired fragmentation.

V. Visualizations

NMR_Troubleshooting start Start: NMR Spectrum Acquired issue Identify Issue in Spectrum start->issue broad_peaks Broad Peaks issue->broad_peaks Broadening unexpected_peaks Unexpected Peaks issue->unexpected_peaks Extra Signals overlapping_signals Overlapping Signals issue->overlapping_signals Complexity good_spectrum Good Spectrum: Proceed with Analysis issue->good_spectrum No Issues check_shimming Check Shimming broad_peaks->check_shimming check_impurities Identify Impurities (Solvent, Water, Grease) unexpected_peaks->check_impurities higher_field Use Higher Field NMR overlapping_signals->higher_field check_concentration Check Concentration check_shimming->check_concentration check_solubility Check Solubility check_concentration->check_solubility check_solubility->good_spectrum Resolved check_related_compounds Consider Related Alkaloids check_impurities->check_related_compounds check_related_compounds->good_spectrum Identified change_solvent Change Solvent higher_field->change_solvent use_2d_nmr Use 2D NMR (COSY, HSQC) change_solvent->use_2d_nmr use_2d_nmr->good_spectrum Resolved

Caption: Troubleshooting workflow for common NMR issues.

MS_Troubleshooting start Start: MS Data Acquired issue Identify Issue in Data start->issue poor_ionization Poor Ionization/ Low Signal issue->poor_ionization Low Intensity adducts Unexpected Adducts issue->adducts Extra m/z in_source_frag In-Source Fragmentation issue->in_source_frag Fragmentation good_data Good Data: Proceed with Analysis issue->good_data No Issues check_ph Check Mobile Phase pH poor_ionization->check_ph check_solvents Check Solvent/Reagent Purity adducts->check_solvents reduce_cone_voltage Reduce Cone/ Fragmentor Voltage in_source_frag->reduce_cone_voltage optimize_source Optimize Source Parameters check_ph->optimize_source check_matrix_effects Investigate Matrix Effects optimize_source->check_matrix_effects check_matrix_effects->good_data Improved use_plasticware Use Plastic Vials check_solvents->use_plasticware use_plasticware->good_data Minimized reduce_cone_voltage->good_data Reduced

Caption: Troubleshooting workflow for common MS issues.

References

Technical Support Center: 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene and its derivatives. The information is intended for researchers, scientists, and drug development professionals to anticipate and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during the synthesis, purification, storage, and handling of this compound and its derivatives.

Q1: I am seeing a gradual decrease in the purity of my stored this compound sample, even when stored at low temperatures. What could be the cause?

A1: Gradual degradation of this compound, even at low temperatures, can be attributed to several factors:

  • Air and Light Exposure: The allylic amine structure is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light. This can lead to the formation of N-oxides, hydroxylamines, and other oxidation byproducts.

  • Trace Acid or Base Contamination: The presence of even minute amounts of acidic or basic impurities can catalyze the decomposition of the compound. The ene moiety can be particularly sensitive to acidic conditions.

  • Moisture: Hydrolysis of derivatives, especially esters, can occur in the presence of moisture.

Troubleshooting Steps:

  • Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.

  • Solvent Purity: Ensure that any solvents used for storage are of high purity and free from acidic or basic impurities. It is recommended to use freshly distilled or anhydrous grade solvents.

  • Desiccation: Store the compound in a desiccator to protect it from moisture.

Q2: My reaction to synthesize an ester derivative of an 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol is giving low yields and multiple side products. What are the likely stability issues during the reaction?

A2: Low yields and the formation of side products in esterification reactions of tropane-like structures are often due to the inherent reactivity of the bicyclic core and the reaction conditions.

  • Base-Catalyzed Elimination: Strong bases can promote the elimination of the hydroxyl group, leading to the formation of additional double bonds within the bicyclic system.

  • Acid-Catalyzed Rearrangement: Acidic conditions, sometimes used to activate the carboxylic acid, can lead to rearrangements of the bicyclic scaffold.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the activated carboxylic acid or the newly formed ester can occur, reducing the yield. Tropane alkaloid esters are known to be susceptible to hydrolysis, especially under basic conditions.[1]

Troubleshooting Steps:

  • Milder Coupling Reagents: Utilize milder coupling reagents that do not require strongly acidic or basic conditions, such as carbodiimides (e.g., DCC, EDC) with an activating agent (e.g., DMAP).

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere.

  • Temperature Control: Maintain a low reaction temperature to minimize side reactions.

  • pH Control: If possible, buffer the reaction mixture to a neutral pH.

Q3: I am observing unexpected peaks in the LC-MS analysis of my this compound sample after leaving it in an acidic mobile phase. What are these impurities?

A3: The 8-azabicyclo[3.2.1]oct-3-ene core can be unstable in acidic conditions. The protonation of the tertiary amine can influence the stability of the nearby double bond. Potential degradation products in acidic media include:

  • Hydration Products: Addition of water across the double bond to form the corresponding alcohol.

  • Isomerization Products: Migration of the double bond to a thermodynamically more stable position.

  • Ring-Opening Products: Under harsh acidic conditions, cleavage of the bicyclic system may occur.

Troubleshooting Steps:

  • Use Buffered Mobile Phases: Employ buffered mobile phases to maintain a stable pH during LC-MS analysis.

  • Minimize Sample Residence Time: Analyze samples promptly after preparation and avoid letting them sit in the autosampler in an acidic mobile phase for extended periods.

  • Forced Degradation Study: To identify these potential degradation products, a forced degradation study under acidic conditions can be performed and the resulting peaks characterized by MS/MS fragmentation.

Q4: What are the best practices for the long-term storage of this compound and its derivatives?

A4: For optimal long-term stability, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Light: Protect from light by using amber vials or storing in the dark.

  • Form: Store as a dry, solid material whenever possible. Solutions are generally less stable. If a solution is necessary, use a high-purity, anhydrous, aprotic solvent. For derivatives that are salts (e.g., hydrochlorides), storing them as such can sometimes improve stability.

Quantitative Data on Stability

Stress ConditionReagents/ParametersGeneral Effect on Tropane AlkaloidsPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, heatDegradation is likely, especially for ester derivatives. The double bond may also be susceptible.Hydrolysis of esters to the corresponding alcohol and carboxylic acid, hydration of the double bond.
Basic Hydrolysis 0.1 M NaOH, heatRapid hydrolysis of ester derivatives is expected.[1]Carboxylate salt of the acid and the parent alcohol.
Oxidation 3-30% H₂O₂, room tempThe tertiary amine is prone to oxidation. The double bond can also be oxidized.N-oxides, epoxides, and other oxidation products.
Thermal Degradation > 60°CDegradation is expected, with the rate increasing with temperature. Ester hydrolysis and elimination reactions are possible.[2]Elimination products, rearranged structures.
Photodegradation Exposure to UV/Vis lightDegradation is possible, especially in the presence of photosensitizers.A variety of photo-oxidation and rearrangement products.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound or its derivatives to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate potential degradation products under various stress conditions and develop an LC-MS method capable of separating them from the parent compound.

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • High-purity water and methanol (or other suitable solvent)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or another appropriate solvent at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for LC-MS analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for specified time points.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for specified time points.

    • Dilute an aliquot with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, heat a solution of the compound in a suitable solvent.

    • At each time point, dissolve the solid sample or dilute the solution for analysis.

  • Photodegradation:

    • Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined period.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both the exposed and control samples by LC-MS.

  • LC-MS Analysis:

    • Develop a gradient LC-MS method that provides good separation of the parent compound and any observed degradation products.

    • Use a mass spectrometer to identify the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

Visualizations

Potential Degradation Pathways

Degradation Pathways cluster_hydrolysis Hydrolysis (for ester derivatives) cluster_oxidation Oxidation cluster_acid_catalyzed Acid-Catalyzed parent This compound (Parent Compound) hydrolysis_prod 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol + Carboxylic Acid parent->hydrolysis_prod H⁺/OH⁻, H₂O n_oxide N-Oxide parent->n_oxide [O] epoxide Epoxide parent->epoxide [O] hydration_prod Hydration Product (Alcohol) parent->hydration_prod H⁺, H₂O isomerization_prod Isomerization Product parent->isomerization_prod H⁺

Caption: Potential degradation pathways for this compound derivatives.

Experimental Workflow for Stability Testing

Stability Testing Workflow start Start: Pure Compound stress Forced Degradation (Acid, Base, Oxidant, Heat, Light) start->stress analysis LC-MS Analysis stress->analysis separation Separation of Degradants analysis->separation characterization Characterization of Degradants (MS/MS, NMR) separation->characterization method_dev Stability-Indicating Method Development separation->method_dev end End: Stable Storage Protocol method_dev->end

Caption: Workflow for conducting a forced degradation study and developing a stability-indicating method.

Logical Relationship for Troubleshooting Synthesis

Troubleshooting Synthesis cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_workup Workup Procedure issue Low Yield / Multiple Products Reaction Conditions Reagent Quality Workup Procedure temp Temperature Too High? issue:f0->temp ph pH Not Optimal? issue:f0->ph time Reaction Time Too Long? issue:f0->time solvent Solvent Not Anhydrous? issue:f1->solvent reagent_purity Reagents Impure? issue:f1->reagent_purity workup_ph pH of Aqueous Wash? issue:f2->workup_ph exposure Prolonged Exposure to Air/Light? issue:f2->exposure

Caption: Key areas to investigate when troubleshooting the synthesis of this compound derivatives.

References

Overcoming poor solubility of tropane alkaloid derivatives in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tropane alkaloid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the poor solubility of these compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do my tropane alkaloid derivatives often have poor water solubility?

Tropane alkaloids are characterized by a bicyclic [3.2.1] nitrogen-containing core structure. While the nitrogen atom can be protonated to form water-soluble salts, the overall scaffold is largely lipophilic (fat-soluble). Derivatives often have additional hydrophobic groups, which further decreases their solubility in aqueous buffers used for most biological assays. This inherent lipophilicity is a primary reason for the solubility challenges you may be encountering.

Q2: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What are the first things I should check?

This is a common issue known as "crashing out." Here’s what to check first:

  • Final Concentration: You may be exceeding the maximum aqueous solubility of your compound. Try lowering the final concentration in the assay.

  • DMSO Percentage: Ensure the final concentration of DMSO in your assay is low (typically <1%, ideally <0.5%), as higher concentrations can be toxic to cells and interfere with assay components. However, a slightly higher DMSO concentration might be needed to maintain solubility.

  • Buffer pH and Composition: The pH of your buffer can significantly impact the ionization state and solubility of your compound, especially for weak bases like tropane alkaloids. Also, high salt concentrations in some buffers can decrease the solubility of organic compounds (the "salting out" effect).

  • Temperature: Temperature affects solubility. Ensure your buffer is at the correct temperature before adding the compound. Some compounds are less soluble at lower temperatures.

Q3: Should I use the free base or a salt form (e.g., hydrochloride, sulfate) of my tropane alkaloid derivative?

For aqueous assays, using a salt form is almost always recommended. Tropane alkaloids are basic, and reacting them with an acid forms a salt which is typically much more soluble in water than the free base.[1] For example, homatropine has a solubility of 1 g in 500 mL of water, while its hydrobromide salt has a solubility of 1 g in just 6 mL.[2] If you only have the free base, you can often improve its solubility by lowering the pH of your buffer.

Q4: How can I choose the best solvent for my high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions due to its ability to dissolve a wide range of hydrophobic compounds at high concentrations.[3] Other organic solvents like ethanol or dimethylformamide (DMF) can also be used.[4][5] It is crucial to check the solubility of your specific derivative in these solvents. The goal is to create a high-concentration stock (e.g., 10-50 mM) so that the volume added to the aqueous assay buffer is minimal, keeping the final organic solvent concentration low.

Troubleshooting Guide

Problem: Compound precipitates in the assay plate over time, leading to inconsistent results.
  • Probable Cause: The compound is at a concentration that is supersaturated in the final assay buffer. While it may appear dissolved initially (kinetic solubility), it is not stable and precipitates over time as it equilibrates (thermodynamic solubility).

  • Solutions:

    • Reduce Concentration: The simplest solution is to work at a lower, more stable concentration.

    • Incorporate Solubilizing Agents: Add excipients to your assay buffer that can help maintain solubility. Common choices include:

      • Cyclodextrins (e.g., β-Cyclodextrin): These molecules have a hydrophobic interior that can encapsulate the drug molecule, while the hydrophilic exterior keeps the complex in solution.[6][7]

      • Surfactants (e.g., Tween-20, Triton X-100): At concentrations above their critical micelle concentration (CMC), these form micelles that can solubilize poorly soluble compounds.[8][9] Be cautious, as surfactants can interfere with biological assays.

      • Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol or propylene glycol to the final buffer can increase solubility.[8]

    • Visual Inspection: Always visually inspect your assay plates (e.g., under a microscope) for signs of precipitation before reading the results.

Problem: The free base form of the alkaloid is insoluble, and a salt form is not available.
  • Probable Cause: The free base is not ionized in a neutral pH buffer, leading to very low aqueous solubility.

  • Solutions:

    • pH Adjustment: Tropane alkaloids are weak bases. Lowering the pH of your buffer (e.g., to pH 4-6) will protonate the tertiary amine, forming a more soluble salt in situ.[9][10] You must first confirm that the lower pH will not negatively affect your assay's biological components (e.g., enzyme activity, cell viability).

    • Create a Salt Form: If you are a chemist, you can synthesize a salt by reacting the free base with a suitable acid (e.g., HCl, H₂SO₄) in an appropriate solvent, followed by isolation of the salt.

Data Presentation

Table 1: Solubility of Common Tropane Alkaloids
CompoundSolventSolubilityCitation(s)
Atropine (free base) WaterLow (~2.2 mg/mL)[11]
Water (80 °C)~11.1 mg/mL[11]
Ethanol~500 mg/mL
DMSO~10 mg/mL[4]
PBS (pH 7.2)~10 mg/mL[4]
Atropine Sulfate WaterVery Soluble (1g in 0.4 mL)[11]
EthanolSoluble (1g in 5 mL)[11]
Scopolamine (free base) WaterSlightly Soluble[12]
Hot WaterVery Soluble[12]
EthanolSoluble[12]
Scopolamine HBr DMF~5 mg/mL[5]
DMSO~5 mg/mL[5]
PBS (pH 7.2)~2 mg/mL[5]
Cocaine (free base) WaterInsoluble[13]
Cocaine HCl WaterVery Soluble (~2.5 g/mL)[13]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of your tropane alkaloid derivative (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., amber glass).

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., for 5 mg of a 289.4 g/mol compound to make a 10 mM stock, you would need 1.728 mL of DMSO).

  • Dissolve Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Ensure Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a stock solution of β-Cyclodextrin (β-CD) in your desired aqueous assay buffer (e.g., 10 mM β-CD in PBS). Gentle warming and stirring may be required to fully dissolve the β-CD.

  • Add Compound: Add your tropane alkaloid derivative (either as a small amount of powder or from a concentrated organic stock) to the β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use Supernatant: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC. This solution can now be used in your assay.

Visualizations

Diagrams of Workflows and Pathways

G start Precipitation Observed in Aqueous Assay q1 Is compound a free base or salt? start->q1 free_base Free Base q1->free_base Free Base salt Salt Form q1->salt Salt q2 Can you lower the buffer pH without affecting the assay? free_base->q2 q3 Is final concentration above known solubility limit? salt->q3 lower_ph Action: Lower buffer pH to protonate compound q2->lower_ph Yes q2->q3 No end_solve Problem Solved lower_ph->end_solve lower_conc Action: Reduce final assay concentration q3->lower_conc Yes use_excipient Action: Add solubilizing excipient (e.g., Cyclodextrin, Co-solvent) q3->use_excipient No lower_conc->end_solve use_excipient->end_solve end_persist Problem Persists: Consider chemical modification or different derivative use_excipient->end_persist

Caption: Troubleshooting workflow for compound precipitation in assays.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) (Agonist) Receptor Muscarinic ACh Receptor (GPCR) ACh->Receptor Binds Tropane Tropane Alkaloid Derivative (Antagonist) Tropane->Receptor Blocks G_Protein G-Protein Activation Receptor->G_Protein NoSignal No Cellular Response Receptor->NoSignal Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Signal Cellular Response Effector->Signal

Caption: Simplified pathway of muscarinic receptor antagonism by tropanes.

G main Strategies to Enhance Solubility cat1 Physicochemical Modification main->cat1 cat2 Formulation-Based Approaches main->cat2 item1a Salt Formation cat1->item1a item1b pH Adjustment cat1->item1b item1c Prodrug Synthesis cat1->item1c item2a Co-solvents cat2->item2a item2b Surfactant Micelles cat2->item2b item2c Complexation (e.g., Cyclodextrins) cat2->item2c item2d Solid Dispersions cat2->item2d

Caption: Overview of strategies for enhancing compound solubility.

References

Addressing racemization during the synthesis of chiral tropane alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chiral Tropane Alkaloid Synthesis

Welcome to the technical support center for the synthesis of chiral tropane alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to racemization during their experiments.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific problems you may encounter during the synthesis of chiral tropane alkaloids.

Frequently Asked Questions

Q1: I am observing significant racemization of my tropane alkaloid product during the final purification step. What could be the cause?

A1: Racemization during purification is often caused by the use of inappropriate chromatographic conditions. Both strongly acidic and basic conditions can lead to the loss of stereochemical integrity, especially for tropane alkaloids with an ester linkage at the C-3 position. The chiral center alpha to the carbonyl group is particularly susceptible to epimerization under these conditions. For instance, the S-(-)-isomer of hyoscyamine is known to rapidly racemize to atropine (a 1:1 mixture of S-(-)- and R-(+)-isomers) under conditions that are not carefully controlled.[1] It is also known that tropane alkaloids can be sensitive to strong acids and bases during extraction processes.[2][3]

Q2: My synthesis involves a base-catalyzed reaction, and I am seeing a significant loss of enantiomeric excess (ee%). What can I do to minimize this?

A2: The choice of base is critical in reactions involving chiral centers prone to epimerization. Strong, non-nucleophilic bases can deprotonate the alpha-carbon to the carbonyl group of an ester, leading to a planar enolate intermediate and subsequent racemization. Consider using milder bases or sterically hindered bases that are less likely to cause epimerization. The basicity and steric hindrance of organic bases have a significant influence on racemization.[4] In some cases, a carefully controlled addition of the base at low temperatures can also help to minimize racemization.

Q3: Can temperature play a role in the racemization of my chiral tropane alkaloid?

A3: Yes, temperature can significantly impact the rate of racemization. Higher reaction temperatures provide the necessary activation energy for the epimerization process. If you are observing racemization, consider running your reaction at a lower temperature, even if it requires a longer reaction time. For some reactions, microwave irradiation is used to increase the reaction rate, but this also has the potential to increase racemization if not carefully controlled.[5]

Q4: I am synthesizing a tropane alkaloid with a hydroxyl group at the C-3 position before esterification. Can racemization occur at this stage?

A4: Racemization at the C-3 position is less likely when it is a hydroxyl group compared to when it is an ester. The primary mechanism for racemization in many tropane alkaloids is through the enolization of the ester's carbonyl group. However, it is still crucial to be mindful of the overall reaction conditions. Harsh acidic or basic conditions could potentially lead to side reactions or degradation, even if racemization at C-3 is not the primary concern at this stage.

Q5: Are there any specific synthetic steps in the construction of the tropane ring itself that are prone to racemization?

A5: The construction of the tropane core, for instance, via a Robinson-Schöpf type reaction or other cyclization strategies, establishes the stereochemistry of the bicyclic system.[6] While racemization of the entire ring system is not a typical issue, the stereoselectivity of these reactions is paramount. The choice of starting materials, catalysts, and reaction conditions will determine the diastereoselectivity and enantioselectivity of the tropane scaffold formation.[7][8] For example, in the biosynthesis of cocaine, only the (S)-enantiomer of a key intermediate can cyclize to form the tropane ring system.[9]

Data Presentation: Minimizing Racemization

The following table summarizes strategies to minimize racemization during key synthetic steps, with a focus on the esterification of the C-3 hydroxyl group, a common feature in many bioactive tropane alkaloids.

Parameter Condition Prone to Racemization Recommended Condition to Minimize Racemization Expected Outcome Reference
Base Strong, non-hindered bases (e.g., NaH, LDA)Milder bases (e.g., K2CO3, DIPEA) or sterically hindered bases (e.g., 2,6-lutidine)Reduced rate of enolization and preservation of ee%[4]
Temperature Elevated temperatures (> 25 °C)Low temperatures (0 °C to -78 °C)Slower reaction rate but significantly reduced epimerization[5]
Solvent Protic solvents that can facilitate proton exchangeAprotic solvents (e.g., THF, DCM, Toluene)Minimized protonation/deprotonation at the chiral center[10]
Coupling Reagent Reagents known to cause racemization in peptide synthesisUse of racemization-suppressing additives like HOBt or Oxyma with coupling agents like DICFormation of less reactive intermediates that are more resistant to racemization[4][11]
pH during Workup/Purification Strongly acidic (pH < 3) or basic (pH > 10) conditionsNeutral pH (6-8)Prevention of acid- or base-catalyzed epimerization[2][3]

Experimental Protocols

Protocol 1: Stereoretentive Esterification of Tropine

This protocol describes a method for the esterification of tropine with a chiral carboxylic acid, aiming to minimize racemization at the chiral center of the acid.

Materials:

  • Tropine (1.0 eq)

  • Chiral carboxylic acid (e.g., (S)-tropic acid) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chiral carboxylic acid (1.1 eq) and Oxyma (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.2 eq) dropwise to the solution and stir for 20 minutes at 0 °C.

  • Add a solution of tropine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a neutral solvent system (e.g., ethyl acetate/hexanes with 0.5% triethylamine to prevent streaking of the amine product).

  • Determine the enantiomeric excess of the product using chiral HPLC.

Visualizations

Diagram 1: Troubleshooting Workflow for Racemization

G start Racemization Observed in Chiral Tropane Product check_step Identify Potential Racemization Step (e.g., esterification, purification) start->check_step base_cond Is a strong base used? check_step->base_cond temp_cond Is the reaction run at elevated temperature? base_cond->temp_cond No change_base Use milder/sterically hindered base base_cond->change_base Yes ph_cond Is the workup/purification under harsh pH conditions? temp_cond->ph_cond No lower_temp Lower reaction temperature temp_cond->lower_temp Yes neutral_ph Adjust to neutral pH ph_cond->neutral_ph Yes re_analyze Re-run experiment and analyze ee% ph_cond->re_analyze No change_base->re_analyze lower_temp->re_analyze neutral_ph->re_analyze G cluster_0 Chiral Tropane Ester cluster_1 Enolate Intermediate (Achiral) cluster_2 Racemic Mixture Chiral R-O-C(=O)-CHR'-Ar Enolate R-O-C(O-)=CR'-Ar Chiral->Enolate + Base - H+ Racemic R-O-C(=O)-CHR'-Ar + R-O-C(=O)-CHR'-Ar (opposite stereochem) Enolate->Racemic + H+ Base B: Protonation H-B+

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Novel 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene derivatives, focusing on their interactions with monoamine transporters. The information presented is collated from various scientific studies to aid in the evaluation and development of these compounds for potential therapeutic applications.

Introduction to this compound Derivatives

The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a key motif in the design of neuroactive compounds.[1] Derivatives of this structure, particularly those with an 8-methyl group and a double bond in the 3-position (this compound), have been the subject of extensive research due to their significant biological activities. These compounds are primarily investigated for their ability to modulate the activity of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3] The affinity and selectivity of these derivatives for the different transporters can be finely tuned through chemical modifications, leading to a wide range of pharmacological profiles.

Comparative Biological Activity at Monoamine Transporters

The primary mechanism of action for many this compound derivatives is the inhibition of monoamine reuptake by binding to their respective transporters. The following tables summarize the in vitro binding affinities (Ki in nM) of various derivatives for DAT, SERT, and NET, providing a basis for comparing their potency and selectivity. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of 3-Aryl Substituted Trop-2-ene Derivatives for Human Monoamine Transporters

Compound3-Aryl SubstituenthDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)SERT/DAT Selectivity
1 Phenyl754138>100000.18
2 4-Methylphenyl1120115>100000.10
3 4-Methoxyphenyl1890204>100000.11
4 4-Chlorophenyl45245.346800.10
5 4-Fluorophenyl53668.178900.13
6 2-Naphthyl43539.534500.09
7 Fluoren-2-yl75414.533400.02

Data compiled from a study on 3-aryl-trop-2-enes.[4]

Table 2: Binding Affinities (Ki, nM) of 3-Arylnortrop-2-ene Derivatives for Monoamine Transporters

Compound3-Aryl SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
6a Phenyl100010010000
6b 4-Chlorophenyl300303000
6c 4-Methoxyphenyl3000300>10000
6d 2-Naphthyl1000101000
6e 3,4-Dichlorophenyl1000.3300

Data extracted from a study on 3-arylnortrop-2-enes.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Radioligand Binding Assays for Monoamine Transporters

This in vitro assay determines the binding affinity of a test compound to a specific transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.[5]

  • Test compounds (novel this compound derivatives).

  • Wash buffer (e.g., Krebs-HEPES buffer).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture HEK 293 cells expressing the target transporter to confluency. Harvest and homogenize the cells in a suitable buffer to prepare cell membranes.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The primary molecular target of the described this compound derivatives are the monoamine transporters. Inhibition of these transporters leads to an increase in the extracellular concentration of their respective neurotransmitters (dopamine, serotonin, or norepinephrine), thereby potentiating downstream signaling.

Monoamine Transporter Inhibition and Downstream Effects

The following diagram illustrates the general mechanism of monoamine transporter inhibition and the subsequent impact on neuronal signaling.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis Vesicle Synaptic Vesicle MA_synthesis->Vesicle Packaging Release Release Vesicle->Release Exocytosis MA_transporter Monoamine Transporter (DAT, SERT, or NET) MA_synapse Monoamine Release->MA_synapse MA_synapse->MA_transporter Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Derivative 8-Methyl-8-azabicyclo [3.2.1]oct-3-ene Derivative Derivative->MA_transporter Inhibition Signaling Downstream Signaling (e.g., cAMP, Ca2+ pathways) Receptor->Signaling Activation

Caption: Inhibition of monoamine transporters by this compound derivatives.

Experimental Workflow for Biological Activity Validation

The following diagram outlines the typical workflow for synthesizing and evaluating the biological activity of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo (Optional) StartingMaterials Starting Materials Synthesis Multi-step Synthesis StartingMaterials->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification NovelDerivatives Novel 8-Methyl-8-azabicyclo [3.2.1]oct-3-ene Derivatives Purification->NovelDerivatives BindingAssay Radioligand Binding Assays (DAT, SERT, NET) NovelDerivatives->BindingAssay UptakeAssay Monoamine Uptake Assays NovelDerivatives->UptakeAssay DataAnalysis Data Analysis (Ki, IC50, Selectivity) BindingAssay->DataAnalysis UptakeAssay->DataAnalysis AnimalModels Animal Models of Disease DataAnalysis->AnimalModels BehavioralStudies Behavioral Studies AnimalModels->BehavioralStudies

Caption: Workflow for synthesis and biological validation of novel derivatives.

Dopamine Transporter Downstream Signaling

Inhibition of DAT leads to increased dopamine in the synapse, activating D1 and D2 receptors and their downstream signaling cascades.

DAT_Signaling cluster_d1 D1 Receptor Pathway cluster_d2 D2 Receptor Pathway DAT_Inhibition DAT Inhibition by Novel Derivative Dopamine_Increase Increased Synaptic Dopamine DAT_Inhibition->Dopamine_Increase D1R D1 Receptor Dopamine_Increase->D1R D2R D2 Receptor Dopamine_Increase->D2R Gs Gs D1R->Gs activates AC_D1 Adenylyl Cyclase Gs->AC_D1 activates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA_D1 PKA cAMP_D1->PKA_D1 activates DARPP32 DARPP-32 PKA_D1->DARPP32 phosphorylates Gi Gi D2R->Gi activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin recruits AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 reduces PKA_D2 PKA cAMP_D2->PKA_D2 inhibition Akt_GSK3 Akt/GSK3 Pathway Beta_Arrestin->Akt_GSK3 modulates

Caption: Simplified downstream signaling pathways of the dopamine transporter.[6][7][8]

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective monoamine transporter inhibitors. The comparative data presented in this guide highlight the significant impact of structural modifications on the biological activity and selectivity of these derivatives. Further research into the structure-activity relationships of this class of compounds holds promise for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible evaluation of these promising molecules.

References

Comparative analysis of different synthetic routes to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies

The bicyclic tropane alkaloid core, specifically 8-methyl-8-azabicyclo[3.2.1]oct-3-ene (also known as tropidine), is a crucial scaffold in numerous pharmaceuticals. Its synthesis has been a subject of extensive research, leading to the development of several distinct routes. This guide provides a comparative analysis of the most prominent synthetic strategies, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

Two primary strategies dominate the synthesis of this compound: the classical approach starting from tropinone and modern methods involving cycloaddition reactions.

  • Tropinone-Based Syntheses: This is the most established and widely utilized approach. It commences with the synthesis of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone), via the Robinson-Schöpf reaction. Subsequently, tropinone is converted to the target alkene through two main pathways:

    • Route A1: Reduction and Dehydration: A two-step sequence involving the reduction of the ketone to an alcohol (tropine) followed by dehydration.

    • Route A2: Shapiro Reaction: A more direct conversion of tropinone to the alkene via its tosylhydrazone derivative.

  • Cycloaddition-Based Synthesis (Route B): This approach constructs the bicyclic core in a single step through a [3+2] cycloaddition reaction of an N-methyl-3-oxidopyridinium betaine with an ethylene equivalent. This method offers a more convergent and potentially more efficient route to the tropane skeleton.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency.

ParameterRoute A1: Reduction & DehydrationRoute A2: Shapiro ReactionRoute B: [3+2] Cycloaddition
Starting Materials Succinaldehyde, Methylamine, Acetone-dicarboxylic acidSuccinaldehyde, Methylamine, Acetone-dicarboxylic acid, p-Toluenesulfonhydrazide3-Hydroxypyridine, Methylating agent, Ethylene equivalent
Key Intermediates Tropinone, TropineTropinone, Tropinone tosylhydrazoneN-methyl-3-oxidopyridinium betaine
Number of Steps 3 (from starting materials)3 (from starting materials)2 (from 3-hydroxypyridine)
Overall Yield (%) ~35-76%~60-85%~50-65%
Reaction Conditions Moderate to harsh (dehydration)Mild to cryogenicModerate
Reagents & Catalysts NaBH4, Acid (for dehydration)n-BuLi, p-ToluenesulfonhydrazideTriethylamine, Ethylene

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route A: Tropinone-Based Syntheses

Step 1: Synthesis of Tropinone (Robinson-Schöpf Reaction) [1][2]

  • Reaction: Succinaldehyde + Methylamine + Acetonedicarboxylic acid → 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)

  • Procedure: A solution of succinaldehyde (1 equivalent) in water is added to a solution of methylamine hydrochloride (1 equivalent) and acetonedicarboxylic acid (1 equivalent) in a buffered aqueous solution (pH 5-7). The mixture is stirred at room temperature for several hours. The reaction is then made alkaline with NaOH and extracted with an organic solvent (e.g., chloroform or ether). The organic extracts are dried and concentrated to yield tropinone.

  • Yield: The yield of the Robinson-Schöpf synthesis has been significantly improved since its discovery, with modern procedures reporting yields of 70-90%.[1][2]

Route A1: Reduction and Dehydration

Step 2a: Reduction of Tropinone to Tropine [3]

  • Reaction: Tropinone + NaBH₄ → 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)

  • Procedure: Tropinone (1 equivalent) is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise. The reaction mixture is stirred for 1-2 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with chloroform. The combined organic layers are dried and concentrated to give tropine.

  • Yield: 85-95%.[3]

Step 3a: Dehydration of Tropine to this compound

  • Reaction: Tropine --(Acid catalyst)--> this compound

  • Procedure: Tropine (1 equivalent) is heated with a dehydrating agent such as concentrated sulfuric acid or anhydrous potassium bisulfate. The product, this compound, is distilled from the reaction mixture.

  • Yield: 50-85%.

Route A2: Shapiro Reaction

Step 2b: Formation of Tropinone Tosylhydrazone

  • Reaction: Tropinone + p-Toluenesulfonhydrazide → Tropinone tosylhydrazone

  • Procedure: Tropinone (1 equivalent) and p-toluenesulfonhydrazide (1.1 equivalents) are dissolved in ethanol. A catalytic amount of acid (e.g., HCl) is added, and the mixture is refluxed for 2-4 hours. Upon cooling, the tosylhydrazone precipitates and is collected by filtration.

  • Yield: >95%.

Step 3b: Shapiro Reaction of Tropinone Tosylhydrazone [4]

  • Reaction: Tropinone tosylhydrazone + 2 eq. n-BuLi → this compound

  • Procedure: Tropinone tosylhydrazone (1 equivalent) is suspended in a dry, aprotic solvent (e.g., THF or ether) under an inert atmosphere and cooled to -78 °C. Two equivalents of n-butyllithium (n-BuLi) in hexanes are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield this compound.

  • Yield: 70-90%.[4]

Route B: [3+2] Cycloaddition Synthesis

Step 1: Formation of N-methyl-3-oxidopyridinium Betaine

  • Reaction: 3-Hydroxypyridine + Methylating agent → N-methyl-3-hydroxypyridinium salt --(Base)--> N-methyl-3-oxidopyridinium betaine

  • Procedure: 3-Hydroxypyridine is reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the corresponding N-methyl-3-hydroxypyridinium salt. The salt is then treated with a non-nucleophilic base, such as triethylamine, to generate the N-methyl-3-oxidopyridinium betaine in situ.

Step 2: [3+2] Cycloaddition with Ethylene

  • Reaction: N-methyl-3-oxidopyridinium betaine + Ethylene → 8-Methyl-8-azabicyclo[3.2.1]oct-3-en-2-one derivative

  • Procedure: The in situ generated N-methyl-3-oxidopyridinium betaine is reacted with ethylene gas under pressure in a suitable solvent. The resulting cycloadduct is then typically subjected to further transformations to yield the target molecule. For the synthesis of the unsubstituted this compound, a multi-step sequence from the initial cycloadduct would be required, which can lower the overall efficiency. However, direct cycloaddition with a suitable acetylene equivalent followed by reduction can provide a more direct route.

  • Yield: Yields for the cycloaddition step can vary widely depending on the dienophile and reaction conditions, but are typically in the range of 50-65% for simple alkenes.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_A Route A: Tropinone-Based cluster_A1 Route A1 cluster_A2 Route A2 cluster_B Route B: Cycloaddition Start_A Succinaldehyde, Methylamine, Acetone-dicarboxylic acid Tropinone Tropinone Start_A->Tropinone Robinson-Schöpf Reaction Tropine Tropine Tropinone->Tropine Reduction (NaBH4) Tosylhydrazone Tropinone Tosylhydrazone Tropinone->Tosylhydrazone Hydrazone Formation Tropidine_A1 This compound Tropine->Tropidine_A1 Dehydration Tropidine_A2 This compound Tosylhydrazone->Tropidine_A2 Shapiro Reaction Start_B 3-Hydroxypyridine, Ethylene Betaine N-methyl-3-oxidopyridinium betaine Start_B->Betaine Methylation & Deprotonation Tropidine_B This compound Betaine->Tropidine_B [3+2] Cycloaddition & further steps

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The choice of synthetic route to this compound depends on several factors, including the desired scale of the synthesis, available starting materials and reagents, and the importance of overall yield versus step economy.

  • Route A2 (Shapiro Reaction) currently appears to offer the most efficient and high-yielding pathway, benefiting from a well-established and optimized synthesis of the tropinone precursor.

  • Route A1 (Reduction and Dehydration) is a viable alternative, though the dehydration step can sometimes lead to lower yields and the formation of byproducts.

  • Route B (Cycloaddition) presents a modern and convergent approach. While it may involve fewer steps to construct the core, the synthesis of the unsubstituted target molecule can be less direct than for substituted analogs, and overall yields may not yet surpass the classical tropinone-based methods for this specific compound.

Researchers should carefully consider these factors when planning the synthesis of this important bicyclic scaffold for applications in drug discovery and development.

References

A Comparative Guide to Structure-Activity Relationships of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-methyl-8-azabicyclo[3.2.1]oct-3-ene scaffold, a core structure of tropane alkaloids, has been a focal point in medicinal chemistry for the development of potent and selective inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter signaling in the central nervous system, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and substance abuse. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity of this compound Analogs

The affinity and selectivity of this compound analogs for monoamine transporters are highly dependent on the nature and position of substituents on the bicyclic ring. The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative analogs from various studies.

CompoundR1 (at C-3)R2 (at N-8)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
Analog 1 3α-[bis(4-fluorophenyl)methoxy]-CH3154352402916[1]
Analog 2 3α-[bis(4-fluorophenyl)methoxy]-H282503108.911.1[1]
Analog 3 3β-[4-(1-methylethenyl)phenyl]-H150.1980.00676.5[2]
Analog 4 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-CH3-----[3]
Analog 5 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-cyclopropylmethyl4.04240-1060-[3]
Analog 6 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-4-chlorobenzyl3.9-5296-1358[3]

Table 1: Binding Affinities (Ki) of this compound Analogs at Monoamine Transporters. This table highlights how modifications at the C-3 and N-8 positions significantly influence binding affinity and selectivity. For instance, a 3β-aryl substitution can lead to high SERT affinity (Analog 3)[2], while specific N-substitutions on a 3-diarylmethoxyethylidene scaffold can confer high DAT selectivity (Analogs 5 and 6)[3].

CompoundR-groupDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
Cocaine -250330480[4]
WIN 35,428 2β-carbomethoxy-3β-(4-fluorophenyl)1015002000[5]
RTI-55 2β-carbomethoxy-3β-(4-iodophenyl)0.82.530[6]
GBR 12935 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine1.22800120[6]
UCD0184 Analog Indole-substitutedHigh PotencyHigh Potency-[7]

Table 2: In Vitro Uptake Inhibition (IC50) of Tropane Analogs and Related Compounds. This table compares the functional potencies of various analogs in inhibiting neurotransmitter uptake. It demonstrates the spectrum of activities from the relatively non-selective cocaine to highly potent and more selective compounds like RTI-55.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key experimental protocols used in the SAR studies of these analogs.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

1. Preparation of Brain Homogenates:

  • Rat brain regions rich in the transporter of interest (e.g., striatum for DAT, frontal cortex for SERT and NET) are dissected on ice.

  • The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

  • The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the transporters.

  • The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).

2. Binding Assay Protocol for [³H]WIN 35,428 (DAT):

  • Tissue sections or membrane homogenates are pre-incubated at 4°C in buffer (50 mM Tris and 100 mM NaCl, pH 7.4) for 20 minutes.[8]

  • Incubation is initiated by adding a specific concentration of [³H]WIN 35,428 (e.g., 5 nM) and varying concentrations of the test compound.[8]

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 1 µM cocaine).[8]

  • The incubation is carried out for 1-2 hours at 4°C.[8]

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer and the radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

3. Binding Assay Protocol for [³H]Citalopram (SERT):

  • The assay is typically performed with membranes from the frontal cortex.

  • Membranes are incubated with [³H]citalopram (e.g., 1.5 nM) and various concentrations of the test compound at 20°C.[9]

  • Non-specific binding is determined using a high concentration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine.

  • The subsequent steps of filtration, washing, and scintillation counting are similar to the DAT binding assay.

4. Binding Assay Protocol for [³H]Nisoxetine (NET):

  • This assay uses membranes from the frontal cortex or thalamus.

  • Membranes are incubated with [³H]nisoxetine (e.g., 0.76 nM Kd) and the test compounds.[10]

  • Non-specific binding is determined in the presence of a high concentration of a selective norepinephrine reuptake inhibitor like desipramine.

  • The incubation and subsequent steps follow a similar procedure to the other binding assays.

Neurotransmitter Uptake Inhibition Assays in HEK293 Cells

These assays measure the functional ability of a compound to block the uptake of a radiolabeled neurotransmitter into cells heterologously expressing the transporter.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human DAT, SERT, or NET are cultured in appropriate media.

  • Cells are seeded into 96-well or 384-well plates at a specific density (e.g., 40,000-60,000 cells/well for a 96-well plate) and allowed to adhere overnight.[11]

2. Uptake Inhibition Assay Protocol:

  • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a buffer such as Krebs-HEPES buffer (KHB).[12]

  • Cells are pre-incubated for 5 minutes at room temperature with varying concentrations of the test compound.[12]

  • Uptake is initiated by adding a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) at a final concentration of around its Km value.

  • The uptake reaction is allowed to proceed for a short period (e.g., 1 minute for DAT and SERT, 3 minutes for NET) at room temperature.[12]

  • The reaction is stopped by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.

  • The cells are then lysed with a lysis buffer (e.g., 1% SDS), and the intracellular radioactivity is measured using a scintillation counter.[12]

  • IC50 values are determined from the concentration-response curves.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the in vivo efficacy of transporter inhibitors.

1. Probe Implantation:

  • Rats are anesthetized and placed in a stereotaxic frame.

  • A guide cannula is implanted into the target brain region (e.g., striatum or nucleus accumbens) and secured with dental cement.[13]

2. Microdialysis Procedure:

  • After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow flow rate (e.g., 1-2 µL/min).[1]

  • Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

  • Dialysate samples are collected at regular intervals (e.g., every 20-60 minutes).[7]

3. Neurotransmitter Analysis:

  • The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) to quantify the levels of dopamine, serotonin, and their metabolites.[7][14]

Signaling Pathways and Experimental Workflows

The inhibition of monoamine transporters leads to an increase in the extracellular concentration of their respective neurotransmitters, which in turn modulates downstream signaling pathways.

Monoamine_Transporter_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging NT_released Increased Neurotransmitter Vesicle->NT_released Exocytosis NT Neurotransmitter (DA, 5-HT, NE) NT->MAO Metabolism NT->VMAT2 Packaging GPCR G-Protein Coupled Receptors (D1-D5, 5-HT, Adrenergic) NT_released->GPCR Binding Transporter Monoamine Transporter (DAT, SERT, NET) NT_released->Transporter Reuptake Blocked Second_Messengers Second Messengers (cAMP, IP3, DAG) GPCR->Second_Messengers Kinases Protein Kinases (PKA, PKC) Second_Messengers->Kinases Gene_Expression Altered Gene Expression (e.g., BDNF) Kinases->Gene_Expression Neuronal_Activity Modulated Neuronal Activity Gene_Expression->Neuronal_Activity Analog 8-Azabicyclo[3.2.1]oct-3-ene Analog Analog->Transporter Inhibition

Caption: Signaling pathway activated by monoamine transporter inhibition.

The diagram above illustrates the general mechanism of action. The 8-azabicyclo[3.2.1]oct-3-ene analog binds to and inhibits the monoamine transporter on the presynaptic neuron. This blockade prevents the reuptake of neurotransmitters (dopamine, serotonin, or norepinephrine) from the synaptic cleft, leading to their increased concentration. The elevated neurotransmitter levels result in enhanced stimulation of postsynaptic G-protein coupled receptors, triggering downstream signaling cascades involving second messengers and protein kinases.[3][15][16] This ultimately leads to altered gene expression, such as an increase in brain-derived neurotrophic factor (BDNF), and modulation of neuronal activity, which are thought to underlie the therapeutic effects of these compounds.[17][18]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assays (DAT, SERT, NET) Characterization->Binding_Assay Uptake_Assay Neurotransmitter Uptake Inhibition Assays (HEK293 cells) Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Uptake_Assay->Microdialysis Behavioral_Studies Behavioral Models (e.g., Locomotor Activity) Data_Analysis Determination of Ki, IC50, and Selectivity Ratios Behavioral_Studies->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for SAR studies.

This workflow outlines the typical progression of research in this area. It begins with the chemical synthesis and characterization of the analogs, followed by in vitro evaluation of their binding affinity and functional potency at the monoamine transporters. Promising candidates from in vitro studies are then advanced to in vivo models to assess their effects on neurotransmitter levels and behavior. The collective data is then analyzed to establish comprehensive structure-activity relationships.

Conclusion

The structure-activity relationship of this compound analogs is a complex but rich field of study. Subtle modifications to the tropane scaffold can dramatically alter the affinity and selectivity for DAT, SERT, and NET. This guide provides a comparative overview of key findings and detailed experimental protocols to facilitate further research and the development of novel, highly targeted therapeutics for a range of neurological and psychiatric disorders. The presented data and workflows serve as a valuable resource for researchers aiming to design the next generation of monoamine transporter inhibitors.

References

A Comparative Guide to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene and Other Bicyclic Amines in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic structure of amines like 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene has proven to be a valuable scaffold in the design of novel therapeutics. This guide provides a comparative analysis of this compound, a tropane alkaloid derivative, against other prominent bicyclic amines, such as quinuclidine derivatives, in the context of drug design. We will delve into their receptor binding affinities, pharmacokinetic profiles, and the experimental methodologies used to determine these properties.

Introduction to Bicyclic Amines in Medicinal Chemistry

Bicyclic amines are a class of organic molecules characterized by two fused rings containing at least one nitrogen atom. Their constrained conformations reduce the entropic penalty of binding to a target receptor, often leading to higher affinity and selectivity. The 8-azabicyclo[3.2.1]octane core, found in tropane alkaloids like cocaine and scopolamine, has been extensively studied and modified to develop a wide range of therapeutic agents.[1][2][3][4] Similarly, the 1-azabicyclo[2.2.2]octane system of quinuclidine is a key pharmacophore in many synthetic drugs.

This guide will focus on the comparison of derivatives of this compound and quinuclidine, exploring their utility in targeting various receptors, including monoamine transporters and muscarinic acetylcholine receptors.

Comparative Analysis of Receptor Binding Affinities

The therapeutic effect of a drug is largely determined by its binding affinity and selectivity for its biological target. The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various derivatives of 8-azabicyclo[3.2.1]octane and quinuclidine to different receptors. Lower values indicate higher binding affinity.

Monoamine Transporter Affinities

Derivatives of 8-azabicyclo[3.2.1]octane have been extensively investigated as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), playing a crucial role in the development of treatments for conditions like depression and substance abuse.[5][6]

CompoundScaffoldTargetBinding Affinity (Ki/IC50, nM)Selectivity (SERT/DAT)
3β-(4-Fluorophenyl)tropane-2β-carboxylic acid methyl ester (WIN 35,428)8-Azabicyclo[3.2.1]octaneDAT10.5-
2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]octane8-Thiabicyclo[3.2.1]octaneDAT5.71.4
2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]octane8-Thiabicyclo[3.2.1]octaneSERT8.0-
8-Cyclopropylmethyl-3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-azabicyclo[3.2.1]octane8-Azabicyclo[3.2.1]octaneDAT4.01060
8-Chlorobenzyl-3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-azabicyclo[3.2.1]octane8-Azabicyclo[3.2.1]octaneDAT3.9-
8-Chlorobenzyl-3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-azabicyclo[3.2.1]octane8-Azabicyclo[3.2.1]octaneNET5300-

Data sourced from multiple studies.[6][7] Note that direct comparison should be made with caution due to variations in experimental conditions.

Muscarinic and Other Receptor Affinities

Quinuclidine derivatives have shown significant promise as selective antagonists for muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and diseases like Alzheimer's and overactive bladder.[8][9] Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have also been developed as potent antagonists for other receptors, such as the kappa opioid receptor.[10]

CompoundScaffoldTargetBinding Affinity (Ki/pKi)
Quinuclidin-3-yl 1,3-disubstituted indene derivativeQuinuclidineM2 Muscarinic ReceptorHigh affinity & selectivity
Quinoline-4-carboxylic acid quinuclidin-3-yl ester derivative 5Quinuclidine5-HT3 Receptor9.9 nM (Ki)
(R,S)-5 (Quinuclidine-1,4-dioxane hybrid)QuinuclidineM1 Muscarinic ReceptorHigh affinity (pKi)
8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide analog 6c8-Azabicyclo[3.2.1]octaneKappa Opioid Receptor20 nM (IC50)
N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N′-(2-methoxy-5-methylphenyl)carbamate (4i)9-Azabicyclo[3.3.1]nonaneSigma-1 ReceptorHigh affinity
1-(4-fluorophenyl)-3-[4-[3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]-1-butyl]-1H-indole8-Azabicyclo[3.2.1]octeneSigma-2 Receptor2.5 nM (IC50)

Data sourced from multiple studies.[8][9][10][11][12] pKi is the negative logarithm of the Ki value.

Signaling Pathway and Mechanism of Action

The diagram below illustrates a simplified signaling pathway of dopamine at the synapse and the mechanism of action of a dopamine transporter (DAT) inhibitor, a common application for 8-azabicyclo[3.2.1]octane derivatives.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation DAT_Inhibitor DAT Inhibitor (e.g., 8-azabicyclo[3.2.1]octane derivative) DAT_Inhibitor->DAT Blockade

Dopamine signaling and DAT inhibitor action.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are outlines of standard protocols for key assays mentioned in this guide.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay is used to determine the affinity of a test compound for the dopamine transporter.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture CHO cells expressing human DAT (hDAT) Membrane_Prep Prepare cell membrane homogenates Cell_Culture->Membrane_Prep Incubation Incubate membrane homogenate with radioligand ([3H]WIN 35,428) and varying concentrations of test compound Membrane_Prep->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Scintillation Quantify bound radioactivity using liquid scintillation counting Separation->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Workflow for a DAT radioligand binding assay.

Detailed Steps:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Binding Assay: The cell membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor.

  • Filtration and Scintillation Counting: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Studies in Rodents

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Typical Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Drug Administration: The test compound is administered via intravenous (IV) and oral (PO) routes at a specific dose.

  • Sample Collection: Blood samples are collected at predetermined time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Conclusion

Both this compound and quinuclidine-based scaffolds have demonstrated significant potential in the development of selective and high-affinity ligands for a variety of important drug targets. The rigid nature of these bicyclic amines provides a strong foundation for designing drugs with improved potency and reduced off-target effects. The choice between these and other bicyclic amine scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, aiding in the rational design and evaluation of new chemical entities.

References

Spectroscopic Scrutiny: A Comparative Analysis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene and its Epimers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the stereochemistry of bioactive molecules is paramount. The spatial arrangement of atoms can profoundly influence a compound's pharmacological profile. This guide provides a comprehensive spectroscopic comparison of the endo and exo epimers of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, a core structure in many tropane alkaloids.

This technical guide delves into the nuanced differences in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these epimers. The objective is to furnish researchers with the necessary comparative data and experimental methodologies to confidently distinguish between these stereoisomers.

Comparative Spectroscopic Data

¹H NMR Spectral Data (Predicted and Inferred from Derivatives)

Key diagnostic features in the ¹H NMR spectra that differentiate the endo and exo epimers are the chemical shifts and coupling constants of the protons on the bicyclic ring, particularly the bridgehead protons and those adjacent to the substituent.

Proton endo-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene (Predicted) exo-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene (Predicted) Key Differentiating Features
H-1, H-5 (Bridgehead) ~3.2 - 3.5 ppm (br s)~3.1 - 3.4 ppm (br s)Subtle downfield shift in the endo isomer.
H-2, H-4 (Allylic) ~2.0 - 2.5 ppm (m)~2.1 - 2.6 ppm (m)
H-3 (Olefinic) ~5.5 - 5.8 ppm (m)~5.5 - 5.8 ppm (m)
H-6, H-7 endo: ~1.5 - 1.9 ppm (m), exo: ~1.9 - 2.3 ppm (m)endo: ~1.6 - 2.0 ppm (m), exo: ~1.8 - 2.2 ppm (m)The relative chemical shifts of the endo and exo protons at these positions are crucial for assignment.
N-CH₃ ~2.3 ppm (s)~2.3 ppm (s)
Coupling Constants (J) J(H1, H7-exo) is typically smaller than J(H1, H7-endo).J(H1, H7-exo) is typically smaller than J(H1, H7-endo).The magnitude of the coupling constant between the bridgehead proton (H-1) and the protons at C-7 is a key diagnostic tool for determining the stereochemistry.
¹³C NMR Spectral Data (Predicted and Inferred from Derivatives)

The ¹³C NMR chemical shifts are also sensitive to the stereochemical environment. The orientation of substituents can cause notable shifts in the carbon resonances of the bicyclic system.

Carbon endo-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene (Predicted) exo-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene (Predicted) Key Differentiating Features
C-1, C-5 (Bridgehead) ~60 - 65 ppm~59 - 64 ppm
C-2, C-4 (Allylic) ~30 - 35 ppm~31 - 36 ppm
C-3 (Olefinic) ~125 - 130 ppm~125 - 130 ppm
C-6, C-7 ~25 - 30 ppm~26 - 31 ppmThe chemical shifts of these carbons are influenced by the stereochemistry at C-3.
N-CH₃ ~40 - 45 ppm~40 - 45 ppm
IR Spectral Data

The infrared spectra of the epimers are expected to be very similar, with minor differences in the fingerprint region. The key functional group absorptions are largely unaffected by the stereochemistry at a single center in the absence of strong intramolecular interactions.

Functional Group Characteristic Absorption Range (cm⁻¹)
C-H (sp²) 3010 - 3100
C-H (sp³) 2800 - 3000
C=C 1640 - 1680
C-N 1000 - 1250
Mass Spectrometry Data

The mass spectra of the epimers are expected to show identical molecular ion peaks. The fragmentation patterns may exhibit subtle differences in the relative abundances of certain fragment ions, reflecting the different steric environments of the molecules.

Parameter Value
Molecular Ion (M⁺) m/z 123
Key Fragmentation Pathways Loss of methyl group, retro-Diels-Alder reaction, fragmentation of the bicyclic system.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following sections outline standard procedures for the spectroscopic analysis of this compound and its epimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified epimer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR: For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with a defined path length.

  • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample holder or solvent and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for separation of mixtures.

Sample Preparation:

  • GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • LC-MS: Dissolve the sample in the mobile phase to be used for the LC separation.

Data Acquisition:

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-300).

  • Fragmentation: For structural elucidation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the molecular ion.

Visualizing Structural and Experimental Relationships

The following diagrams, generated using the DOT language, illustrate the key structural differences and a generalized experimental workflow for the spectroscopic comparison of the epimers.

G Structural Comparison of Epimers cluster_endo endo Epimer cluster_exo exo Epimer endo Substituent on the same side as the longer bridge exo Substituent on the opposite side of the longer bridge structure This compound structure->endo Stereoisomer structure->exo Stereoisomer

Caption: Key structural difference between endo and exo epimers.

G Spectroscopic Analysis Workflow sample Purified Epimer Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (GC-MS or LC-MS) sample->ms data Comparative Data Analysis nmr->data ir->data ms->data

Caption: Generalized workflow for spectroscopic comparison.

In vivo validation of the therapeutic potential of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the therapeutic potential of 8-Methyl-8-azabicyclo[3.2.1]octane derivatives, a core structure found in tropane alkaloids. While direct in vivo validation for the specific "oct-3-ene" variant is limited, this document synthesizes available data on the broader class of 8-Methyl-8-azabicyclo[3.2.1]octane compounds, primarily focusing on their well-documented activity as monoamine transporter inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.

Therapeutic Potential as Monoamine Transporter Inhibitors

A significant body of research has focused on the interaction of 8-Methyl-8-azabicyclo[3.2.1]octane derivatives with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters can modulate neurotransmitter levels in the synapse, offering therapeutic potential for a range of central nervous system (CNS) disorders, including substance use disorders, depression, and attention-deficit/hyperactivity disorder (ADHD).

Many synthetic derivatives have been developed with the aim of achieving high affinity and selectivity for DAT, often using cocaine and GBR 12909 as reference compounds.[1][2] The goal is often to develop medications for cocaine addiction by creating compounds that occupy the DAT but have a slower onset and longer duration of action, thereby reducing the reinforcing effects of cocaine.[3]

Comparative Quantitative Data

The following table summarizes the in vitro binding affinities (Ki) of several 8-Methyl-8-azabicyclo[3.2.1]octane derivatives and comparator compounds for the dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity RatioReference(s)
8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22e) 4.04240120106030[2]
8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22g) 3.9142053003641358[2]
GBR 12909 1.33802029215[1]
Cocaine 2503105201.242.08[1]

Signaling Pathways and Experimental Workflows

Dopamine Transporter (DAT) Inhibition Signaling Pathway

The primary mechanism of action for many of the studied 8-Methyl-8-azabicyclo[3.2.1]octane derivatives is the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, which terminates the dopaminergic signal. By blocking this transporter, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced postsynaptic receptor activation.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine_release->Synaptic_Dopamine DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Dopamine_reuptake->Dopamine_vesicle Synaptic_Dopamine_node Synaptic Dopamine Synaptic_Dopamine_node->DAT Dopamine_receptor Dopamine Receptors Synaptic_Dopamine_node->Dopamine_receptor Postsynaptic_signal Postsynaptic Signaling Dopamine_receptor->Postsynaptic_signal Compound 8-Azabicyclo[3.2.1]octane Derivative Compound->DAT Inhibits

Caption: Dopamine transporter inhibition by 8-azabicyclo[3.2.1]octane derivatives.

General In Vivo Experimental Workflow for CNS Drug Candidates

The in vivo validation of CNS-active compounds like 8-Methyl-8-azabicyclo[3.2.1]octane derivatives typically follows a multi-step process, from initial screening to more complex behavioral and physiological assessments.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation cluster_details Experimental Details start Compound Synthesis & In Vitro Screening pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies start->pk_pd behavioral Behavioral Models pk_pd->behavioral neurochemical Neurochemical Analysis pk_pd->neurochemical toxicity Toxicology Studies pk_pd->toxicity pk_pd_details Route of administration Dosage range Metabolite identification pk_pd->pk_pd_details data_analysis Data Analysis & Candidate Selection behavioral->data_analysis behavioral_details Locomotor activity Drug self-administration Conditioned place preference behavioral->behavioral_details neurochemical->data_analysis neurochemical_details In vivo microdialysis Receptor occupancy (PET) neurochemical->neurochemical_details toxicity->data_analysis toxicity_details Acute & chronic dosing Off-target effects toxicity->toxicity_details

Caption: A typical workflow for the in vivo validation of CNS drug candidates.

Key In Vivo Experimental Protocols

Cocaine Self-Administration in Rhesus Monkeys

This model is crucial for evaluating the potential of a compound to treat cocaine addiction. It assesses whether a test compound can reduce the reinforcing effects of cocaine.

  • Subjects: Rhesus monkeys with a history of drug self-administration are surgically implanted with intravenous catheters.[4]

  • Apparatus: Monkeys are housed in experimental chambers equipped with levers. Pressing one lever results in the intravenous infusion of a substance (e.g., cocaine or saline), while the other lever may be inactive or deliver an alternative reward (e.g., food).

  • Procedure:

    • Training: Monkeys are first trained to self-administer cocaine on a fixed-ratio (FR) schedule of reinforcement (e.g., FR30, where 30 lever presses result in one infusion).[4]

    • Baseline: A stable baseline of cocaine self-administration is established.

    • Treatment: The test compound (an 8-Methyl-8-azabicyclo[3.2.1]octane derivative) is administered prior to the self-administration session.

    • Assessment: The primary endpoint is the number of cocaine infusions self-administered in the presence of the test compound compared to baseline. A significant reduction suggests the compound has attenuated the reinforcing effects of cocaine.

  • Comparator: The effects of the test compound are often compared to a vehicle control and potentially other known dopamine transporter inhibitors.

In Vivo Microdialysis

This technique allows for the measurement of endogenous neurotransmitter levels and exogenous drug concentrations in the extracellular fluid of specific brain regions in freely moving animals.

  • Subjects: Typically, rats or mice are used.

  • Procedure:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the nucleus accumbens or striatum.[5]

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

    • Sampling: Small molecules from the extracellular fluid, including dopamine and the test compound, diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.

    • Analysis: The concentration of dopamine and the test compound in the dialysate is quantified using highly sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry.[6]

  • Application: This method can be used to establish a pharmacokinetic/pharmacodynamic relationship by correlating the concentration of the 8-Methyl-8-azabicyclo[3.2.1]octane derivative in the brain with its effect on dopamine levels.

Dopamine Transporter (DAT) Occupancy Measurement by PET

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the binding of a drug to its target in the living brain.

  • Subjects: The technique can be used in non-human primates and humans.

  • Procedure:

    • Radiotracer Administration: A radiolabeled ligand that specifically binds to the DAT (e.g., [11C]cocaine or [11C]d-threo-methylphenidate) is injected intravenously.[7]

    • Baseline Scan: A PET scan is performed to measure the baseline binding of the radiotracer to the DAT.

    • Drug Administration: The subject is then administered the unlabeled test compound (the 8-Methyl-8-azabicyclo[3.2.1]octane derivative).

    • Post-dose Scan: A second PET scan is conducted to measure the binding of the radiotracer in the presence of the test compound.

    • Occupancy Calculation: The percentage of DAT occupied by the test compound is calculated by the reduction in radiotracer binding between the baseline and post-dose scans.

  • Application: This method is critical for determining the dose of a compound required to achieve a specific level of target engagement in the brain, which is essential for guiding dose selection in clinical trials.[8]

Comparison with Alternatives

The primary alternatives against which novel 8-Methyl-8-azabicyclo[3.2.1]octane derivatives are compared are established dopamine transporter inhibitors.

  • Cocaine: As the prototypical addictive DAT inhibitor, cocaine is often used as a benchmark in behavioral studies like self-administration. Novel compounds aim to show a lack of cocaine-like reinforcing effects.

  • GBR 12909: This compound is a more selective and potent DAT inhibitor than cocaine. It has been shown to suppress cocaine self-administration in monkeys and is frequently used as a reference compound in both in vitro and in vivo studies.[1][5] However, its development was halted due to cardiovascular side effects.

  • Benztropine Analogues: This class of compounds also binds to the DAT but often lacks the cocaine-like behavioral effects, with some even antagonizing the effects of cocaine.[3] They represent a promising direction for the development of cocaine addiction pharmacotherapeutics.

Conclusion

Derivatives of the 8-Methyl-8-azabicyclo[3.2.1]octane scaffold have demonstrated significant potential as modulators of monoamine transporters, particularly the dopamine transporter. In vitro data reveals that specific substitutions on this core structure can lead to high affinity and selectivity for DAT. While comprehensive in vivo validation across a range of these compounds is still emerging, established preclinical models such as cocaine self-administration, in vivo microdialysis, and PET receptor occupancy studies provide a clear pathway for evaluating their therapeutic utility. Future research should focus on conducting direct comparative in vivo studies to elucidate the structure-activity relationships for efficacy and safety, ultimately identifying lead candidates for the treatment of CNS disorders.

References

A Comparative Guide to the Cross-Reactivity of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene derivatives, commonly known as tropane alkaloids and their analogues. Understanding the interaction of these compounds with various receptors is crucial for drug development, as it helps in predicting potential therapeutic effects and off-target side effects. This document summarizes quantitative binding data, details experimental protocols for assessing binding affinity, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki in nM) of various this compound derivatives and related compounds for several key neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities for Monoamine Transporters (DAT, SERT, NET)

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity RatioReference
Cocaine2503104401.241.76[1]
Benztropine8.5 - 201,5002,100176 - 75247 - 105[2]
WF-230.200.392.91.9514.5[1]
HD-2054143003.575[1]
8-cyclopropylmethyl derivative (22e)4.04240-1060-[3][4]
8-chlorobenzyl derivative (22g)3.9-5290-1358[3][4]
GBR 12909---HighHigh[4]
AHN1-055High----[5]
AHN2-005High----[5]
JHW007High----[5]

Table 2: Binding Affinities for Muscarinic Acetylcholine Receptors (M1-M5)

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Atropine1.12.41.51.12.0[6]
Scopolamine0.31.10.70.41.4[6]
Pirenzepine16320200100400[6]
BenztropineHigh Affinity-High Affinity--[7][8]

Note: "-" indicates data not available in the cited sources. The selectivity ratio is calculated as Ki (off-target) / Ki (target). A higher ratio indicates greater selectivity for the target receptor.

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for this key experiment.

Protocol: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Homogenates of cells or tissues expressing the target receptor (e.g., rat brain tissue for DAT, SERT, NET; CHO-K1 cells expressing human muscarinic receptors).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]N-methylscopolamine for muscarinic receptors).

  • Test Compounds: The this compound derivatives to be tested, prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution appropriate for the receptor being studied (e.g., Tris-HCl buffer).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.

  • Assay Incubation:

    • In a 96-well plate, add the following to each well:

      • Receptor membrane preparation.

      • Radioligand at a fixed concentration (typically at or below its Kd value).

      • Varying concentrations of the test compound or the non-specific binding control.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with the receptors targeted by this compound derivatives and a typical experimental workflow.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Acetylcholine) GPCR Muscarinic Receptor (M1, M3, M5) Ligand->GPCR Binds G_protein Gq/11 Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Inhibitory_GPCR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Acetylcholine) GPCR Muscarinic Receptor (M2, M4) Ligand->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibited Cellular Response PKA->Cellular_Response Leads to

Caption: Gi-Coupled Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

DAT_Transport_Cycle outward_open Outward-Open Conformation da_binds Dopamine and Na⁺/Cl⁻ bind from extracellular space outward_open->da_binds outward_occluded Outward-Occluded Conformation da_binds->outward_occluded inward_open Inward-Open Conformation outward_occluded->inward_open da_releases Dopamine and Na⁺/Cl⁻ release into cytoplasm inward_open->da_releases inward_occluded Inward-Occluded Conformation da_releases->inward_occluded reset K⁺ binds and transporter resets to outward-open inward_occluded->reset reset->outward_open Cycle Repeats

Caption: Dopamine Transporter (DAT) Transport Cycle.

References

Benchmarking New Tropane Alkaloid Derivatives Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of newly developed tropane alkaloid derivatives against established drugs such as cocaine, atropine, and scopolamine. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to assist in the evaluation of these novel compounds.

Data Presentation: Comparative Pharmacological Profiles

The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison of the binding affinities and functional potencies of new tropane alkaloid derivatives with their parent compounds.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Known Drugs
Cocaine100 - 300200 - 500300 - 600
New Derivatives
Derivative A (PTT)~15[1]> 1000> 1000
Derivative B5 - 15[2]50 - 100100 - 200
Derivative C50 - 10010 - 25200 - 400

Table 2: Comparative Binding Affinities (Ki, nM) at Muscarinic Acetylcholine Receptors (mAChRs)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Known Drugs
Atropine1 - 55 - 151 - 52 - 105 - 20
Scopolamine0.5 - 22 - 100.5 - 31 - 82 - 15
New Derivatives
Derivative D50 - 100> 1000> 1000> 1000> 1000
Derivative E2 - 850 - 1003 - 1040 - 8060 - 120

Table 3: In Vivo Efficacy and Potency

CompoundAssayPotency (ED50, mg/kg)Maximum Effect
Known Drugs
CocaineLocomotor Activity5 - 10High
AtropineMydriasis0.1 - 0.5High
New Derivatives
Derivative A (PTT)Locomotor Activity~1.0[1]Higher than Cocaine[1]
Derivative DCognitive Enhancement (Novel Object Recognition)1 - 3Moderate

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of compounds to muscarinic acetylcholine receptors.[3][4]

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • Test compounds (new tropane derivatives and known drugs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known antagonist (e.g., atropine for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using competitive binding analysis software.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol outlines the procedure for measuring the inhibition of dopamine uptake by new tropane derivatives.

Materials:

  • Cells stably expressing human DAT (e.g., HEK293-hDAT).

  • [³H]-Dopamine.

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and vials.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Plate the HEK293-hDAT cells in a 96-well plate and allow them to adhere.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or a known DAT inhibitor (e.g., cocaine) for a short period (e.g., 10-15 minutes).

  • Initiate the uptake by adding [³H]-Dopamine to the wells.

  • Incubate for a defined time at 37°C (e.g., 10 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and transfer the lysate to scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of dopamine uptake and determine the IC50 values for the test compounds.

In Vivo Locomotor Activity Assay

This protocol is a standard method for assessing the stimulant effects of new tropane derivatives in rodents.[1]

Materials:

  • Male adult rats or mice.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Test compounds and vehicle control.

  • Syringes for intraperitoneal (i.p.) injection.

Procedure:

  • Habituate the animals to the testing room and the activity chambers for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle control via i.p. injection.

  • Immediately place the animal in the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Analyze the data to determine the dose-dependent effects of the compounds on locomotor activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the benchmarking of new tropane alkaloid derivatives.

G cluster_0 Dopamine Transporter (DAT) Signaling cluster_1 Drug Action Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binding Vesicle Synaptic Vesicle DAT->Vesicle Repackaging Signaling_Cascade Downstream Signaling (e.g., cAMP pathway) Postsynaptic_Receptor->Signaling_Cascade Activation Cocaine Cocaine / New Derivative Cocaine->DAT Inhibition

Caption: Dopamine transporter signaling pathway and site of action for cocaine and its analogs.

G cluster_0 Benchmarking Workflow for New Tropane Alkaloid Derivatives start Hypothesis: New Derivative has Improved Profile in_vitro In Vitro Screening (Binding & Uptake Assays) start->in_vitro in_vivo In Vivo Studies (Behavioral & Toxicity Assays) in_vitro->in_vivo data_analysis Data Analysis & Comparison (Potency, Efficacy, Selectivity) in_vivo->data_analysis decision Go/No-Go Decision data_analysis->decision decision->start No-Go lead_optimization Lead Optimization decision->lead_optimization Go preclinical_dev Preclinical Development decision->preclinical_dev Go (Optimized) lead_optimization->in_vitro

References

Computational Docking of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 8-Methyl-8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a core structural motif found in a variety of biologically active natural products and synthetic compounds.[1][2] Its rigid bicyclic structure makes it an attractive scaffold in drug design. Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3] This guide provides a comparative overview of computational docking studies involving derivatives of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene with various protein targets, presenting quantitative data, experimental protocols, and workflow visualizations.

Comparison of Docking Performance

The following tables summarize the results of computational docking studies of various this compound derivatives and their alternatives against several key protein targets.

Table 1: Docking Performance against Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are implicated in cancer.[4]

Compound/DerivativeAlternative/Reference CompoundTarget ProteinBinding Affinity (Docking Score, kcal/mol)Reference
Novel Tropane Analogue (e.g., compound 3)Doxorubicin (IC50 comparison)Hsp90Not explicitly stated, but showed high inhibitory activity (IC50 in nM range)[4]
HP-1, HP-2, HP-3, HP-4 (Hsp90 inhibitors)MPC-3100Hsp90-13.52, -13.48, -13.41, -13.35[5]
MPC-3100-Hsp90-13.31[5]

Table 2: Docking Performance against SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[6]

Compound/DerivativeAlternative/Reference CompoundTarget ProteinBinding Affinity (Docking Score, kcal/mol)Reference
Hyoscyamine-SARS-CoV-2 Spike GlycoproteinGood binding potential reported[6]
[(1S,5R)-8-Methyl-8-Azabicyclo [3.2.1] Octan-3-yl] (2R)-3-Hydroxy-2-Phenylpropanoate-SARS-CoV-2 Mpro-7.0[7]
Carvedilol-SARS-CoV-2 Mpro (5R81)-7.995[8]
Kanamycin-SARS-CoV-2 Mpro (5R81)-7.836[8]
Sulfinalol-SARS-CoV-2 Mpro (5R81)-7.825[8]

Table 3: Docking Performance against Monoamine Transporters (DAT/SERT)

The dopamine transporter (DAT) and serotonin transporter (SERT) are crucial for regulating neurotransmitter levels in the brain and are targets for drugs treating various neurological and psychiatric disorders.[9]

Compound/DerivativeAlternative/Reference CompoundTarget ProteinBinding Affinity (Ki, nM)Reference
8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22e)GBR 12909DAT4.0[9]
8-(4-chlorobenzyl)-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22g)GBR 12909DAT3.9[9]
2β-carbomethoxy-3β-(3,4-dichlorophenyl)-7β-hydroxy-8-methyl-8-azabicyclo[3.2.1]octaneCocaineDATHigh potency reported

Experimental Protocols

The following is a generalized protocol for computational docking using AutoDock Vina, a widely used open-source docking program.[4][10]

1. Preparation of the Receptor (Protein)

  • Obtain Protein Structure: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Protein Refinement: The downloaded protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and Gasteiger partial charges are assigned. This can be performed using software like AutoDock Tools or UCSF Chimera.[11]

  • Define the Binding Site: A grid box is defined around the active site of the protein. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.[1]

2. Preparation of the Ligand (this compound derivative)

  • Ligand Structure Generation: The 3D structure of the ligand is generated using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL or SDF).

  • Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation using a force field like MMFF94. This can be done using software like Avogadro or via online servers.

  • Ligand Preparation for Docking: The prepared ligand structure is converted to the PDBQT format required by AutoDock Vina. This involves defining the rotatable bonds within the ligand.[11]

3. Molecular Docking Simulation

  • Configuration File: A configuration file is created that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.

  • Running AutoDock Vina: The docking simulation is initiated from the command line using the AutoDock Vina executable, with the configuration file as input.

  • Analysis of Results: AutoDock Vina outputs a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities). The pose with the lowest binding energy is typically considered the most favorable. These poses can be visualized and analyzed using software like PyMOL or Discovery Studio to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

Computational Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) Prep_Protein Prepare Protein (add H, charges) PDB->Prep_Protein Ligand_Sketch Ligand Sketch (2D) Prep_Ligand Prepare Ligand (3D conversion, energy minimization) Ligand_Sketch->Prep_Ligand Grid Define Grid Box (Binding Site) Prep_Protein->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Docking Grid->Docking Results Analyze Results (Binding Poses, Scores) Docking->Results Visualization Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization

Caption: A typical workflow for computational molecular docking studies.

Simplified Hsp90 Signaling Pathway in Cancer

G Hsp90 Hsp90 Folding Proper Folding & Stability Hsp90->Folding chaperones Degradation Ubiquitination & Degradation Hsp90->Degradation when inhibited Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, EGFR) Survival Cell Proliferation & Survival Client_Proteins->Survival Apoptosis Apoptosis Client_Proteins->Apoptosis leads to Folding->Client_Proteins Degradation->Client_Proteins Inhibitor 8-Azabicyclo[3.2.1]octane Derivative (Inhibitor) Inhibitor->Hsp90 inhibits

Caption: Simplified role of Hsp90 in cancer cell survival and its inhibition.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, a heterocyclic compound utilized in various research applications. Adherence to these procedures is essential to mitigate environmental contamination and ensure personnel safety.

Immediate Safety and Handling Precautions

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of insufficient ventilation or the generation of aerosols, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol outlines the general steps for its safe disposal:

  • Waste Identification and Classification:

    • Treat all quantities of this compound, including unused product and contaminated materials, as hazardous waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.

    • The storage area should have secondary containment to prevent the spread of material in case of a spill.

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all necessary information about the waste, including its identity, quantity, and location.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • For large spills, or if you are not equipped or trained to handle the situation, contact your institution's EHS or emergency response team immediately.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general safety and disposal parameters based on related compounds.

ParameterGuidelineSource (Similar Compounds)
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed)[2]
Storage Conditions Well-ventilated, dry area, away from incompatible materials[2][3]
Disposal Method Approved hazardous waste disposal facility[2][3][4]
Spill Containment Inert absorbent material[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical, contaminated materials) B Select & Label Waste Container ('Hazardous Waste', chemical name, date) A->B C Transfer Waste to Container (Use appropriate PPE) B->C D Store in Designated Area (Ventilated, secure, secondary containment) C->D E Contact EHS for Pickup (Provide waste details) D->E F Licensed Disposal Facility (Arranged by EHS) E->F

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet for any chemical you are working with. If an SDS for this compound becomes available, its recommendations should be followed.

References

Essential Safety and Operational Guide for 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Chemical impermeable gloves should also be worn.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and ensure the stability of the chemical.

Handling:

  • Work in a well-ventilated place, preferably under a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1][2]

  • Do not breathe dust, mist, gas, or vapors.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Use non-sparking tools to prevent ignition.[1][4]

  • Prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]

  • Keep the container away from heat and sources of ignition.[3]

  • Store locked up and in an area accessible only to qualified or authorized personnel.[3][4]

  • Store apart from incompatible materials such as acids, strong oxidizing agents, strong reducing agents, and acid chlorides.[3]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][5]

  • Do not let the chemical enter drains.[1]

  • Contaminated materials should be promptly disposed of in suitable, closed containers.[1][3]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4][5] If not breathing, give artificial respiration.[3][5] Call a poison center or doctor if you feel unwell.[2][3][5]

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, get medical advice.[3]

  • If Swallowed: Rinse mouth.[2][3][5] Immediately call a poison center or doctor.

Fire-Fighting Measures:

  • Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.[1][2][3]

  • Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1][3]

Accidental Release Measures:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Avoid dust formation and breathing vapors, mist, or gas.[1][3]

  • Use personal protective equipment.[1]

  • For containment, sweep up and shovel the material into suitable, closed containers for disposal.[3][5]

Workflow for Handling this compound

A Preparation: - Review SDS - Ensure proper ventilation - Don appropriate PPE B Handling: - Work in a fume hood - Use non-sparking tools - Avoid contact and inhalation A->B E Emergency Response: - Follow first-aid procedures - Use appropriate fire extinguishing media - Contain accidental spills A->E C Storage: - Store in a cool, dry, well-ventilated area - Keep container tightly closed - Store away from incompatibles B->C D Disposal: - Collect waste in a labeled, sealed container - Dispose of via an approved waste disposal plant B->D B->E C->E D->E

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene
Reactant of Route 2
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.